Potassium L-tartaric acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C4H4K2O6 |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
dipotassium;(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.2K/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m1../s1 |
Clave InChI |
AVTYONGGKAJVTE-OLXYHTOASA-L |
SMILES isomérico |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+] |
SMILES canónico |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+] |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Potassium L-Tartrate Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of two key potassium salts of L-tartaric acid: potassium hydrogen L-tartrate (potassium bitartrate) and dipotassium (B57713) L-tartrate. This document details experimental protocols for their synthesis and outlines the methodologies for their characterization using various analytical techniques. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.
Synthesis of Potassium L-Tartrate Compounds
Two primary forms of potassium L-tartrate can be synthesized: the mono-potassium salt (potassium bitartrate) and the di-potassium salt. The choice of synthesis route depends on the desired salt.
Synthesis of Potassium Hydrogen L-Tartrate (Potassium Bitartrate)
A common laboratory-scale synthesis of potassium bitartrate (B1229483) involves the precipitation from a solution of a tartrate salt by acidification.[1]
Experimental Protocol:
-
Dissolution: Dissolve 5 grams of potassium sodium tartrate in 5 ml of water.
-
Precipitation: Add diluted acetic acid to the solution dropwise until precipitation of a white crystalline solid ceases.
-
Filtration and Washing: Filter the precipitate using a Büchner funnel. Wash the collected crystals with a 50% ethanol (B145695) solution to remove impurities. Avoid washing with pure water as it can dissolve the product.
-
Drying: Dry the purified potassium bitartrate crystals in an oven at 105°C for approximately 3 hours.[2]
Synthesis of Dipotassium L-Tartrate
Dipotassium L-tartrate is synthesized by the neutralization of L-tartaric acid with two equivalents of potassium hydroxide (B78521).[3]
Experimental Protocol:
-
Reaction Mixture: Prepare a solution of L-tartaric acid in water.
-
Neutralization: Slowly add a solution containing a 2:1 molar ratio of potassium hydroxide (KOH) to L-tartaric acid while stirring continuously.
-
pH Adjustment (Optional): The resulting solution can be used as a buffer. For the synthesis of the solid salt, the pH can be adjusted as needed.[3]
-
Crystallization: Concentrate the solution by evaporation to induce crystallization of dipotassium L-tartrate.
-
Isolation and Drying: Isolate the crystals by filtration and dry them in a desiccator or at a moderately elevated temperature.
Characterization of Potassium L-Tartrate
A thorough characterization of the synthesized potassium L-tartrate compounds is essential to confirm their identity, purity, and structural properties. The following are key analytical techniques employed for this purpose.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol (KBr Pellet Method): [4][5][6][7]
-
Sample Preparation: Grind 1-2 mg of the potassium L-tartrate sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 8-10 metric tons) using a hydraulic press to form a thin, transparent pellet.[5][8]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
Quantitative Data: Characteristic FTIR Absorption Bands
| Functional Group | Vibration Mode | Potassium Bitartrate (cm⁻¹) | Dipotassium L-Tartrate (cm⁻¹) |
| O-H (hydroxyl) | Stretching | ~3400 (broad) | ~3400 (broad) |
| C-H | Stretching | ~2977 | ~2980 |
| C=O (carboxyl) | Asymmetric Stretching | ~1730 | - |
| COO⁻ (carboxylate) | Asymmetric Stretching | - | ~1600-1570 |
| COO⁻ (carboxylate) | Symmetric Stretching | ~1400 | ~1400 |
| C-O | Stretching | ~1100-1000 | ~1100-1000 |
Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-25 mg of the potassium L-tartrate sample in a suitable deuterated solvent (e.g., D₂O). Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a reference standard.[9][10]
Quantitative Data: ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Assignment | L-Tartaric Acid in D₂O (ppm) |
| ¹H | CH | ~4.74 |
| ¹³C | CH-OH | ~75 |
| ¹³C | COO⁻ | ~178 |
Note: Chemical shifts for the potassium salts are expected to be similar to that of L-tartaric acid in a neutral to basic D₂O solution. The exact chemical shifts can be influenced by pH and concentration.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, decomposition, and phase transitions of the material.
Experimental Protocol:
-
Sample Preparation: Place a small amount of the sample (typically 5-10 mg) into an alumina (B75360) or platinum TGA/DSC pan.[11][12]
-
Data Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).[13] Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.
Quantitative Data: Thermal Properties
| Compound | Event | Temperature (°C) | Weight Loss (%) |
| Potassium Bitartrate | Decomposition Onset | ~200-220 | - |
| Potassium Ammonium (B1175870) L-Tartrate | Thermal Stability up to | 258 | - |
| Potassium Ammonium L-Tartrate | Melting Point | 288 | - |
Note: Data for the related compound potassium ammonium L-tartrate is provided as a reference for thermal behavior.[14] The decomposition of potassium bitartrate is complex and occurs over a range of temperatures.
X-ray Diffraction (XRD)
XRD is used to determine the crystal structure and phase purity of the synthesized compounds.
Experimental Protocol (Powder XRD): [15][16][17][18]
-
Sample Preparation: Finely grind the crystalline sample to a homogeneous powder. Mount the powder on a sample holder, ensuring a flat surface.[15][16][18]
-
Data Acquisition: Collect the powder diffraction pattern using a diffractometer with a monochromatic X-ray source (e.g., Cu Kα radiation). Scan a range of 2θ angles.
Quantitative Data: Crystallographic Parameters for Potassium Hydrogen L-Tartrate [19]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a | 7.607(1) Å |
| b | 7.779(1) Å |
| c | 10.639(1) Å |
| Volume | 629.6 ų |
| Z | 4 |
Visualizations
The following diagrams illustrate the workflows for the synthesis and characterization of potassium L-tartrate.
Caption: Workflow for the synthesis of potassium bitartrate and dipotassium tartrate.
References
- 1. scribd.com [scribd.com]
- 2. Potassium Bitartrate [drugfuture.com]
- 3. prepchem.com [prepchem.com]
- 4. pelletpressdiesets.com [pelletpressdiesets.com]
- 5. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 6. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]
- 7. shimadzu.com [shimadzu.com]
- 8. m.youtube.com [m.youtube.com]
- 9. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mse.washington.edu [mse.washington.edu]
- 13. researchgate.net [researchgate.net]
- 14. sphinxsai.com [sphinxsai.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. mcgill.ca [mcgill.ca]
- 17. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]
- 18. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 19. Structure of potassium hydrogen L(+)-tartrate, KH(C4H4O6) | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Natural Sources and Extraction of Potassium L-Tartrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the natural origins of potassium L-tartrate, a compound of significant interest in the pharmaceutical and food industries. The document details the primary natural sources and provides a comprehensive overview of the methodologies for its extraction and purification, with a focus on protocols and quantitative data to support research and development efforts.
Natural Sources of Potassium L-Tartrate
Potassium L-tartrate, also known as potassium bitartrate (B1229483) or cream of tartar, is a naturally occurring organic salt. Its primary and most commercially significant source is the fruit of the grapevine (Vitis vinifera) and the byproducts of winemaking.[1][2][3]
During the fermentation of grape juice, tartaric acid and potassium, both naturally present in grapes, combine and precipitate out of the solution as the alcohol concentration increases and the temperature drops.[1][4] This crystalline deposit is known by several names, including:
-
Argol: The crude crystalline deposit that forms on the inside of wine barrels and tanks during fermentation and aging.[2][5]
-
Wine Lees: The sediment left in vessels after fermentation, which contains yeast, grape solids, and precipitated tartrates.[2][6]
While grapes are the principal source, tartaric acid and its salts are also found in other tart fruits, but in much lower concentrations, making them less viable for commercial extraction.[3][7]
Composition of Raw Materials
The composition of the crude material from which potassium L-tartrate is extracted can vary depending on the grape variety, fermentation conditions, and storage. A typical composition of wine tartar is presented in Table 1.
Table 1: Typical Chemical Composition of Wine Tartar
| Component | Concentration (%) |
| Potassium Bitartrate | 50 - 85 |
| Calcium Tartrate | 5 - 20 |
| Organic Matter (e.g., tannins, coloring agents) | 5 - 15 |
| Inorganic Matter (e.g., silica, phosphates) | 2 - 10 |
Source: Data synthesized from multiple sources.
Extraction and Purification of Potassium L-Tartrate
The industrial production of potassium L-tartrate from winery waste is a well-established process that primarily relies on the principles of dissolution, purification, and crystallization.
Traditional Extraction and Purification Protocol
The conventional method for extracting and purifying potassium L-tartrate involves a series of steps designed to isolate the compound from the crude argol or wine lees and achieve a high degree of purity.
Experimental Protocol: Laboratory-Scale Extraction from Wine Tartar
This protocol outlines a typical procedure for the extraction and purification of potassium L-tartrate from crude wine tartar.
1. Materials and Equipment:
- Crude wine tartar (argol)
- Distilled or deionized water
- Activated carbon (for decolorization)
- Bentonite (optional, as a clarifying agent)
- Heating mantle with magnetic stirrer
- Reaction vessel (e.g., large beaker or flask)
- Filtration apparatus (e.g., Buchner funnel with vacuum flask)
- Filter paper
- Crystallization dish
- Drying oven
- pH meter
2. Procedure:
Advanced Extraction Technologies
While traditional crystallization remains a common method, more advanced technologies are being employed to improve efficiency and sustainability.
-
Electrodialysis: This membrane-based process uses an electric potential to separate ions. In the context of wine or grape juice, it can selectively remove potassium and tartrate ions, facilitating their recovery.
-
Fluidized Bed Crystallizers: This technology enhances the crystallization process by suspending the forming crystals in an upward flow of the supersaturated solution. This leads to more efficient crystal growth and can be operated continuously.
Quantitative Data
The following tables summarize key quantitative parameters related to the extraction and properties of potassium L-tartrate.
Table 2: Solubility of Potassium L-Tartrate in Water
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | 0.57 |
| 100 | 6.1 |
Source: Wikipedia[1]
Table 3: Key Process Parameters for Tartrate Stabilization in Wine
| Parameter | Value | Purpose |
| Seeding Rate | 4 g/L of powdered KHT | To induce crystallization |
| Cold Stabilization Temperature | 0°C to -4°C | To decrease solubility and force precipitation |
Source: Various enological resources.[2][8]
Process Diagrams
The following diagrams illustrate the workflow for the extraction and purification of potassium L-tartrate.
Caption: General workflow for the extraction and purification of potassium L-tartrate.
Caption: Detailed stages of the cooling crystallization process for potassium L-tartrate.
References
- 1. escholarship.org [escholarship.org]
- 2. Effect of different physicochemical de-tartration methods on red grape juice quality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atpgroup.com [atpgroup.com]
- 4. enology.fst.vt.edu [enology.fst.vt.edu]
- 5. ispiceyou.com [ispiceyou.com]
- 6. jes.utm.md [jes.utm.md]
- 7. Oenological analysis - Potassium in wine, juice - NT Sensors [ntsensors.com]
- 8. opportunityfoodtech.com [opportunityfoodtech.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Stereoisomers of Tartaric Acid and Their Properties
This technical guide provides a comprehensive overview of the stereoisomers of tartaric acid, detailing their unique chemical and physical properties. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of stereoisomerism and its implications in scientific research and pharmaceutical applications. The guide includes structured data, detailed experimental methodologies, and visual diagrams to elucidate the complex relationships and procedures associated with tartaric acid stereoisomers.
Introduction to Tartaric Acid Stereoisomerism
Tartaric acid, with the IUPAC name 2,3-dihydroxybutanedioic acid, is a dicarboxylic acid containing two chiral centers at carbons C2 and C3. This structure gives rise to three distinct stereoisomers.[1][2] Two of these isomers are chiral and optically active, existing as a pair of enantiomers, while the third is an achiral, optically inactive meso compound.[3] Additionally, an equal mixture of the two enantiomers forms a racemic mixture, which is also optically inactive.[4]
The stereoisomers of tartaric acid are:
-
L-(+)-tartaric acid: The (2R,3R) enantiomer, which is dextrorotatory, meaning it rotates plane-polarized light to the right.[5] This is the naturally occurring form of tartaric acid, commonly found in grapes and other fruits.[4]
-
D-(-)-tartaric acid: The (2S,3S) enantiomer, which is the mirror image of the L-(+)-form and is levorotatory, rotating plane-polarized light to the left.[5]
-
meso-Tartaric acid: The (2R,3S) stereoisomer. Despite having two chiral centers, it possesses an internal plane of symmetry, making the molecule achiral and thus optically inactive due to internal compensation.[3][4]
-
DL-Tartaric acid (Racemic mixture): An equimolar mixture of the L-(+) and D-(-) enantiomers. It is optically inactive due to external compensation, where the equal and opposite rotations of the two enantiomers cancel each other out.[4]
The distinct spatial arrangements of these isomers lead to significant differences in their physical properties, which are crucial for their separation and application in various fields, including as chiral resolving agents in the pharmaceutical industry.
Physical and Chemical Properties
The physical properties of the tartaric acid stereoisomers are summarized in the table below, highlighting the differences that arise from their unique molecular geometries. Enantiomers share identical physical properties in an achiral environment, with the exception of the direction in which they rotate plane-polarized light.[6] Diastereomers, such as the meso form in relation to the enantiomeric pair, have distinct physical properties.[6]
| Property | L-(+)-Tartaric Acid (2R,3R) | D-(-)-Tartaric Acid (2S,3S) | meso-Tartaric Acid (2R,3S) | DL-Tartaric Acid (Racemic) |
| Melting Point (°C) | 169-172[7] | 169-172[7] | 165-166[7] | 206[7] |
| Specific Rotation ([(\alpha)]D20) | +12.4°[8] | -12.4°[8] | 0°[8] | 0°[8] |
| Solubility in water (g/L at 20°C) | 1330[7] | 1330[7] | 1250[7] | 210[7] |
| Density (g/cm³) | 1.7598[6] | 1.7598[6] | 1.6660[9] | N/A |
| pKa1 (at 25°C) | 2.89[7] | 2.89[7] | 3.22[7] | N/A |
| pKa2 (at 25°C) | 4.40[7] | 4.40[7] | 4.85[7] | N/A |
Stereoisomeric Relationships and Synthesis
The relationships between the different stereoisomers of tartaric acid can be visualized as a logical flow. The two chiral enantiomers are non-superimposable mirror images of each other, while the meso form is a diastereomer of both the L-(+) and D-(-) forms.
Caption: A diagram illustrating the stereoisomeric relationships between the different forms of tartaric acid.
Experimental Protocols
Objective: To determine the specific rotation of a tartaric acid enantiomer.
Methodology:
-
Preparation of Standard Solutions: Accurately weigh a series of samples of the tartaric acid enantiomer (e.g., L-(+)-tartaric acid) to prepare solutions of varying concentrations (e.g., 5, 10, 15, 20 g/100 mL) in distilled water.[10]
-
Instrument Calibration: Calibrate the polarimeter using a blank sample of distilled water to set the zero point.[10]
-
Sample Measurement:
-
Rinse the polarimeter sample tube with a small amount of the first standard solution and then fill the tube, ensuring no air bubbles are present.
-
Place the sample tube in the polarimeter and measure the observed angle of rotation ((\alpha)).
-
Repeat the measurement for each of the prepared standard solutions.
-
-
Calculation of Specific Rotation: The specific rotation ([(\alpha)]) is calculated using the formula: [(\alpha)] = (\alpha) / (l * c) where (\alpha) is the observed rotation, l is the path length of the sample tube in decimeters (dm), and c is the concentration of the solution in g/mL.
-
Data Analysis: Plot a graph of the observed rotation ((\alpha)) against concentration (c). The slope of the resulting line will be equal to [(\alpha)] * l, from which the specific rotation can be accurately determined.
Objective: To separate the enantiomers from a racemic mixture of tartaric acid.
Principle: This method involves the reaction of the racemic acid with a chiral base to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Methodology:
-
Formation of Diastereomeric Salts:
-
Dissolve the racemic tartaric acid in a suitable solvent (e.g., methanol).
-
Add an equimolar amount of a chiral resolving agent, such as a pure enantiomer of an amine base (e.g., (R)-1-phenylethylamine). This reaction forms two diastereomeric salts: (L-(+)-tartrate)-(R-amine) and (D-(-)-tartrate)-(R-amine).
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to induce crystallization. One of the diastereomeric salts will be less soluble and will crystallize out of the solution first.
-
Collect the crystals by vacuum filtration.
-
-
Isolation of Enantiomers:
-
Treat the separated diastereomeric salt crystals with a strong acid (e.g., HCl) to regenerate the pure tartaric acid enantiomer and the salt of the chiral amine.
-
The pure tartaric acid enantiomer can then be isolated by extraction or further crystallization.
-
The other enantiomer can be recovered from the mother liquor from the initial crystallization by a similar process.
-
Caption: A workflow diagram illustrating the process of chemical resolution for separating tartaric acid enantiomers.
Objective: To separate and quantify the enantiomers of tartaric acid.
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive to create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.
Methodology:
-
Chromatographic System:
-
Column: A chiral column, such as one with a cellulose-based stationary phase (e.g., Chiralcel OJ-H).[11]
-
Mobile Phase: A suitable mobile phase, which could be a mixture of solvents like n-hexane and an alcohol (e.g., ethanol), often with a small amount of an acidic or basic modifier to improve peak shape.[11]
-
Detector: A UV detector is commonly used.[11]
-
-
Sample Preparation: Dissolve a known amount of the tartaric acid sample in the mobile phase.
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of the racemic mixture to determine the retention times for both the L-(+) and D-(-) enantiomers.
-
Inject the sample solution.
-
Identify and quantify the enantiomers in the sample by comparing their retention times and peak areas to those of the standards.
-
Conclusion
The stereoisomers of tartaric acid serve as a foundational example in the study of stereochemistry. Their distinct physical properties, arising from subtle differences in their three-dimensional structure, not only make their separation a classic chemical challenge but also underpin their utility in various scientific and industrial applications. For professionals in drug development, a thorough understanding of these principles is paramount, as the chirality of molecules often dictates their pharmacological activity. The experimental protocols detailed herein provide a practical framework for the analysis and separation of these important chemical entities.
References
- 1. jocpr.com [jocpr.com]
- 2. Isomerism of Tartaric Acid [pw.live]
- 3. Discuss the optical isomerism in tartaric acid class 11 chemistry CBSE [vedantu.com]
- 4. nbinno.com [nbinno.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. tsfx.edu.au [tsfx.edu.au]
- 7. Tartaric acid - Wikipedia [en.wikipedia.org]
- 8. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 9. chegg.com [chegg.com]
- 10. CN102393360A - Method for measuring optical rotation of L-tartaric acid - Google Patents [patents.google.com]
- 11. CN101393186A - Method for separating and analyzing tartaric acid formoterol chiral isomer by HPLC method - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of Potassium L-Tartaric Acid in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of potassium L-tartaric acid, also known as potassium bitartrate (B1229483) or cream of tartar. Understanding the solubility of this compound is critical in various applications, including pharmaceutical formulations, food chemistry, and winemaking. This document compiles quantitative solubility data, details experimental protocols for solubility determination, and presents a generalized experimental workflow.
Introduction to this compound
This compound (KHC₄H₄O₆) is the potassium acid salt of L-tartaric acid. It is a white crystalline powder with a molar mass of 188.177 g/mol .[1] It is commonly encountered as a byproduct of winemaking, where it crystallizes in wine casks during the fermentation of grape juice.[1][2] In the pharmaceutical industry, it is used as an excipient and in some formulations for its buffering and laxative properties.[3][4] Its solubility characteristics are a key factor in its application and processing.
Quantitative Solubility Data
The solubility of this compound is influenced by several factors, primarily the solvent composition and temperature. The following tables summarize the available quantitative data.
Table 1: Solubility of this compound in Water at Different Temperatures
| Temperature (°C) | Solubility (g / 100 g H₂O) | Solubility (g / L) | Molar Solubility (mol/L) | Reference |
| 10 | ~0.4% | - | - | [4] |
| 20 | 0.57 | 5.11 | 0.0302 | [1][5][6] |
| 25 | 0.8 | - | ~0.034 | [3][7] |
| 100 | 6.1 | - | - | [1][3] |
Table 2: Solubility of this compound in Aqueous Ethanol (B145695) Solutions
| Ethanol Concentration (% v/v) | Temperature (°C) | Solubility (g / L) | Reference |
| 10 | 21.6 | 3.29 | [8] |
It is consistently reported that this compound is insoluble or only slightly soluble in pure alcohol.[1][9] The solubility in aqueous ethanol solutions decreases as the alcohol concentration increases. While some sources mention its use in glycerol (B35011) solutions for crystallization, specific quantitative solubility data in glycerol could not be found in the reviewed literature.
Experimental Protocols for Solubility Determination
Several methods can be employed to determine the solubility of this compound. The choice of method depends on the desired accuracy and the available equipment. Below are detailed methodologies for two common approaches.
3.1. Isothermal Equilibrium Method
This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the dissolved solute.
-
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., deionized water, ethanol-water mixture)
-
Thermostatic water bath or incubator
-
Stirring plate and magnetic stir bars
-
Filtration apparatus (e.g., syringe filters, vacuum filtration)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Standardized sodium hydroxide (B78521) (NaOH) solution (for titration)
-
Phenolphthalein (B1677637) indicator
-
-
Procedure:
-
An excess amount of solid this compound is added to a known volume of the solvent in a sealed container.
-
The container is placed in a thermostatic water bath set to the desired temperature.
-
The mixture is agitated vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, the stirring is stopped, and the undissolved solid is allowed to settle.
-
A sample of the supernatant liquid is carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.
-
The sample is immediately filtered through a membrane filter (e.g., 0.45 µm) to remove any suspended solid particles.
-
A known volume of the clear filtrate is pipetted into an Erlenmeyer flask.
-
A few drops of phenolphthalein indicator are added to the flask.
-
The solution is then titrated with a standardized solution of NaOH until a persistent pink color is observed.[10] The hydrogen tartrate ion (HT⁻) reacts with the hydroxide ion (OH⁻) in a 1:1 molar ratio.[10]
-
The concentration of the dissolved this compound is calculated from the volume of NaOH used in the titration.
-
3.2. Polythermal Method (Dynamic Method)
This method involves determining the temperature at which a solution of a known concentration becomes saturated upon cooling or unsaturated upon heating.
-
Materials:
-
This compound (solid)
-
Solvent of interest
-
Test tubes or a small reaction vessel
-
Heating and cooling system with precise temperature control (e.g., water bath with a cryostat)
-
Thermometer or temperature probe
-
Stirring mechanism
-
Analytical balance
-
-
Procedure:
-
A precisely weighed amount of this compound is added to a known volume or mass of the solvent in a test tube.[11]
-
The test tube is placed in a water bath, and the temperature is gradually increased while stirring until all the solid dissolves completely.[11]
-
The clear solution is then slowly cooled at a controlled rate (e.g., 0.5 °C/min).
-
The temperature at which the first crystals appear is recorded as the saturation temperature for that specific concentration.[12]
-
This process is repeated for different concentrations of this compound to construct a solubility curve.[11]
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the experimental determination of solubility using the isothermal equilibrium method.
References
- 1. Potassium bitartrate - Sciencemadness Wiki [sciencemadness.org]
- 2. awri.com.au [awri.com.au]
- 3. Potassium tartrate | 921-53-9 [chemicalbook.com]
- 4. Potassium Bitartrate | C4H5O6K | CID 23681127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. vason.com [vason.com]
- 6. brainly.com [brainly.com]
- 7. upload.wikimedia.org [upload.wikimedia.org]
- 8. researchgate.net [researchgate.net]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. digipac.ca [digipac.ca]
- 11. Chemistry 30 Solution Chemistry. The Solubility of a Salt Lab [sites.prairiesouth.ca]
- 12. Untitled [faculty.uml.edu]
Spectroscopic Fingerprinting of Potassium L-Tartrate: A Technical Guide to FTIR and NMR Analysis
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Spectroscopic Analysis of Potassium L-Tartrate using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
This in-depth whitepaper provides a detailed examination of the spectroscopic properties of potassium L-tartrate (dipotassium L-tartrate), a compound of significant interest in the pharmaceutical and food industries. By leveraging the analytical power of FTIR and NMR spectroscopy, this guide offers a foundational understanding of the molecular structure and chemical environment of this important organic salt. This document outlines key experimental protocols and presents quantitative spectral data to aid in the characterization and quality control of potassium L-tartrate.
Introduction
Potassium L-tartrate, the potassium salt of L-tartaric acid, is widely utilized as a food additive (E336), a component in buffer solutions, and in various pharmaceutical formulations.[1] Its chirality and functional groups make spectroscopic analysis a critical tool for confirming its identity, purity, and structural integrity. This guide focuses on two primary spectroscopic techniques: FTIR, which probes the vibrational modes of functional groups, and NMR, which provides detailed information about the atomic nuclei and their chemical environment.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "fingerprint" of the compound.
FTIR Spectral Data
The FTIR spectrum of potassium L-tartrate is characterized by strong absorption bands corresponding to the vibrational modes of its carboxylate, hydroxyl, and C-H groups. The deprotonation of the carboxylic acid groups in L-tartaric acid to form the tartrate salt results in characteristic shifts in the carbonyl stretching frequency.
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| ~3400 - 3200 (broad) | O-H stretching (hydroxyl groups and water of hydration) |
| ~2980 - 2900 | C-H stretching |
| ~1600 - 1550 | C=O asymmetric stretching (carboxylate) |
| ~1450 - 1390 | C=O symmetric stretching (carboxylate) |
| ~1150 - 1050 | C-O stretching (hydroxyl groups) |
| Below 1000 | Fingerprint region (C-C stretching, O-H and C-H bending) |
Note: The exact peak positions may vary slightly depending on the sample preparation method and the hydration state of the crystal.
Experimental Protocol: FTIR Analysis (KBr Pellet Method)
The KBr (potassium bromide) pellet method is a common technique for obtaining the FTIR spectrum of a solid sample.
Materials:
-
Potassium L-tartrate sample
-
FTIR grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation: A small amount of the potassium L-tartrate sample (approximately 1-2 mg) is ground to a fine powder using an agate mortar and pestle.
-
Mixing: The powdered sample is then thoroughly mixed with approximately 100-200 mg of dry KBr powder.
-
Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure to form a thin, transparent pellet.
-
Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded over the desired wavenumber range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for elucidating the detailed structure of a molecule in solution. By observing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), precise information about the connectivity and chemical environment of atoms can be obtained.
NMR Spectral Data
The ¹H and ¹³C NMR spectra of potassium L-tartrate are relatively simple due to the molecule's symmetry. The chemical shifts are influenced by the electronegativity of the neighboring oxygen atoms. The spectra of the D- and L-enantiomers are identical in a non-chiral solvent.
¹H NMR (in D₂O):
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~4.3-4.4 | Singlet | 2 x CH |
¹³C NMR (in D₂O):
| Chemical Shift (ppm) | Assignment |
| ~178-180 | 2 x COO⁻ |
| ~75-77 | 2 x CH-OH |
Note: Chemical shifts are referenced to a standard (e.g., TMS or DSS) and can be influenced by the solvent, pH, and temperature.
Experimental Protocol: NMR Analysis
Materials:
-
Potassium L-tartrate sample
-
Deuterated solvent (e.g., D₂O)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Dissolution: An appropriate amount of the potassium L-tartrate sample is dissolved in a deuterated solvent (e.g., D₂O) to a suitable concentration (typically 5-20 mg/mL for ¹H NMR and 20-100 mg/mL for ¹³C NMR).
-
Sample Transfer: The solution is transferred to a clean, dry NMR tube.
-
Analysis: The NMR tube is placed in the spectrometer's probe. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
Visualization of Analytical Workflows
To provide a clear understanding of the analytical processes, the following diagrams illustrate the experimental workflows for FTIR and NMR analysis, as well as the logical relationship in spectroscopic characterization.
Conclusion
This technical guide has provided a concise yet comprehensive overview of the FTIR and NMR spectroscopic analysis of potassium L-tartrate. The presented data tables summarize the key spectral features, and the detailed experimental protocols offer practical guidance for researchers. The visualized workflows further clarify the analytical process. This information serves as a valuable resource for the accurate identification, characterization, and quality assessment of potassium L-tartrate in various scientific and industrial applications.
References
An In-depth Technical Guide to the Thermal Decomposition Analysis of Potassium Hydrogen Tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium hydrogen tartrate (KHC₄H₄O₆), also known as potassium bitartrate (B1229483) or cream of tartar, is a salt of tartaric acid with significant applications in the food, pharmaceutical, and chemical industries. Understanding its thermal stability and decomposition pathway is crucial for its effective use in various processes, including as a pH buffer, excipient in pharmaceutical formulations, and a component in baking powders. This technical guide provides a comprehensive overview of the thermal decomposition of potassium hydrogen tartrate, detailing experimental protocols, presenting quantitative data, and visualizing the decomposition process.
The thermal analysis of potassium hydrogen tartrate is typically conducted using techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and mass loss at different stages. DSC measures the heat flow into or out of a sample as it is heated or cooled, indicating endothermic or exothermic transitions. EGA, often coupled with TGA (TGA-EGA), identifies the gaseous products evolved during decomposition, commonly using Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR).
Experimental Protocols
A robust thermal analysis of potassium hydrogen tartrate involves a systematic experimental approach. The following protocols are based on established methodologies for thermal analysis of organic salts.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
A simultaneous TGA/DSC instrument is ideal for characterizing the thermal decomposition of potassium hydrogen tartrate.
-
Instrument: A calibrated simultaneous thermal analyzer (e.g., Netzsch STA 409, Shimadzu DTG-60, or equivalent).
-
Sample Preparation: A small sample of high-purity potassium hydrogen tartrate (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heating Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature of approximately 600-800°C. A linear heating rate, commonly 10°C/min, is applied.
-
Data Collection: The instrument continuously records the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.
Evolved Gas Analysis (EGA)
To identify the gaseous decomposition products, the TGA instrument is coupled to a mass spectrometer or an FTIR spectrometer.
-
TGA-MS/FTIR Interface: A heated transfer line (typically maintained at ~200°C) connects the TGA furnace outlet to the MS or FTIR gas cell to prevent condensation of the evolved gases.
-
Mass Spectrometry (MS): A quadrupole mass spectrometer is used to monitor the mass-to-charge ratio (m/z) of the evolved gases in real-time. This allows for the identification of small molecules such as water (H₂O, m/z 18), carbon monoxide (CO, m/z 28), and carbon dioxide (CO₂, m/z 44).
-
Fourier Transform Infrared Spectroscopy (FTIR): An FTIR spectrometer equipped with a gas cell continuously records the infrared spectrum of the evolved gases. This provides information about the functional groups present in the gaseous products and allows for their identification by comparing the spectra with known libraries.
Data Presentation
The thermal decomposition of potassium hydrogen tartrate proceeds through multiple stages. The following tables summarize the expected quantitative data based on theoretical calculations and analysis of analogous compounds.
Table 1: Key Thermal Decomposition Stages of Potassium Hydrogen Tartrate
| Stage | Temperature Range (°C) | Mass Loss (%) (Theoretical) | Primary Evolved Gases |
| I | ~200 - 300 | ~9.57 | Water (H₂O) |
| II | ~300 - 500 | ~41.46 | Carbon Monoxide (CO), Carbon Dioxide (CO₂), Water (H₂O) |
| Total | ~200 - 500 | ~51.03 |
Table 2: Detailed Breakdown of Proposed Decomposition Steps and Mass Loss
| Step | Proposed Reaction | Temperature Range (°C) | Theoretical Mass Loss (%) | Cumulative Mass Loss (%) |
| 1 | 2 KHC₄H₄O₆(s) → K₂C₈H₈O₁₁(s) + H₂O(g) | ~200 - 300 | 4.78 | 4.78 |
| 2 | K₂C₈H₈O₁₁(s) → K₂C₂O₄(s) + other products | ~300 - 500 | Variable | - |
| 3 | Overall Decomposition to K₂CO₃ | >500 | 51.03 | 51.03 |
Note: The temperature ranges are estimations based on available TGA curves of similar compounds. The actual values may vary depending on experimental conditions.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the thermal decomposition analysis of potassium hydrogen tartrate using a coupled TGA-DSC-EGA system.
Proposed Thermal Decomposition Pathway
The following diagram illustrates the proposed multi-step thermal decomposition pathway of potassium hydrogen tartrate.
Discussion of Decomposition Mechanism
The thermal decomposition of potassium hydrogen tartrate is a complex process involving dehydration, decarboxylation, and the formation of intermediate species.
Stage I (approx. 200-300°C): The initial mass loss observed in this temperature range is primarily attributed to a dehydration reaction. It is proposed that two molecules of potassium hydrogen tartrate undergo condensation to form an anhydrous intermediate and release one molecule of water. This is an endothermic process as indicated by DSC analysis of similar compounds.
Stage II (approx. 300-500°C): This stage involves the major decomposition of the organic moiety. The anhydrous intermediate breaks down, leading to the evolution of a mixture of gases, including carbon monoxide (CO), carbon dioxide (CO₂), and additional water (H₂O). This is a highly exothermic process. The solid residue at the end of this stage is primarily potassium carbonate (K₂CO₃).
Final Residue: Above 500°C, the mass stabilizes, and the final solid residue is expected to be potassium carbonate. The theoretical mass of potassium carbonate remaining from the decomposition of potassium hydrogen tartrate is approximately 48.97% of the initial mass, which corresponds to a total mass loss of 51.03%.
Conclusion
This technical guide has provided a detailed overview of the thermal decomposition analysis of potassium hydrogen tartrate. The presented experimental protocols offer a standardized approach for obtaining reliable TGA, DSC, and EGA data. The quantitative data, based on theoretical calculations and analogies with similar compounds, serve as a valuable reference for researchers. The visualized experimental workflow and decomposition pathway provide a clear understanding of the analytical process and the chemical transformations involved. For drug development professionals, this information is critical for assessing the thermal stability of formulations containing potassium hydrogen tartrate and for ensuring product quality and safety. Further research involving detailed analysis of the evolved gases at each decomposition stage would provide a more refined understanding of the complex reaction mechanism.
Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of L-(+)-Tartaric Acid Monopotassium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure of L-(+)-Tartaric acid monopotassium salt, a compound of significant interest in various scientific and industrial fields, including pharmaceuticals. Also known as potassium bitartrate (B1229483) or cream of tartar, its three-dimensional atomic arrangement is crucial for understanding its physicochemical properties, stability, and interactions with other molecules. This document summarizes the key crystallographic data and outlines the experimental procedures for its determination.
Crystallographic Data Summary
L-(+)-Tartaric acid monopotassium salt has been reported to crystallize in different polymorphic forms, with the orthorhombic system being well-characterized. The following table summarizes the crystallographic data for this form, providing a quantitative foundation for computational modeling and solid-state characterization.
| Parameter | Value | Source |
| Crystal System | Orthorhombic | [1] |
| Space Group | P2₁2₁2₁ | [1] |
| Unit Cell Dimensions | ||
| a | 7.607(1) Å | [1] |
| b | 7.779(1) Å | [1] |
| c | 10.639(1) Å | [1] |
| α, β, γ | 90° | [1] |
| Volume (V) | 629.6 ų | [1] |
| Formula Units per Unit Cell (Z) | 4 | [1] |
| Density (calculated) | 1.98 g/cm³ | [1] |
| Density (measured) | 1.95 g/cm³ | [1] |
| Radiation | Cu Kα (λ = 1.5418 Å) | [1] |
| Temperature | 293 K | [1] |
| R-factor | 0.069 for 549 observed reflections | [1] |
Experimental Protocols
The determination of the crystal structure of L-(+)-Tartaric acid monopotassium salt involves a multi-step process encompassing crystallization, data collection, and structure solution and refinement. The following is a detailed methodology based on established crystallographic practices.
Crystallization
High-quality single crystals suitable for X-ray diffraction are paramount for accurate structure determination. L-(+)-Tartaric acid monopotassium salt can be crystallized from aqueous solutions.
-
Materials: L-(+)-Tartaric acid, Potassium hydroxide (B78521) (KOH), deionized water.
-
Procedure:
-
Prepare an aqueous solution of L-(+)-tartaric acid.
-
Stoichiometrically add an aqueous solution of potassium hydroxide to the tartaric acid solution while stirring to form monopotassium tartrate.
-
The resulting solution is then subjected to slow evaporation at a constant temperature (e.g., room temperature).
-
Allow the solution to stand undisturbed for several days to a week.
-
Colorless, prismatic single crystals should form as the solvent evaporates and the solution becomes supersaturated.
-
Carefully harvest the crystals from the mother liquor.
-
Single-Crystal X-ray Diffraction Data Collection
Once suitable crystals are obtained, their diffraction patterns are measured using a single-crystal X-ray diffractometer.
-
Instrumentation: A four-circle diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.
-
Procedure:
-
A selected single crystal of appropriate dimensions (typically < 0.5 mm in all dimensions) is mounted on a goniometer head.
-
The crystal is placed in the X-ray beam, and the diffractometer is used to orient the crystal and collect diffraction data at various orientations.
-
Data collection is typically performed at a controlled temperature (e.g., 293 K or a lower temperature to reduce thermal motion).
-
A full sphere of diffraction data is collected by systematically rotating the crystal and detector.
-
The intensities of the diffracted X-rays are recorded for a large number of reflections.
-
Structure Solution and Refinement
The collected diffraction data is then processed to determine the arrangement of atoms within the crystal lattice.
-
Software: Standard crystallographic software packages (e.g., SHELX, Olex2).
-
Procedure:
-
Data Reduction: The raw diffraction intensities are corrected for various factors, including polarization, Lorentz factor, and absorption, to obtain the structure factor amplitudes.
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and displacement parameters are refined using a least-squares method to achieve the best possible agreement between the observed and calculated structure factor amplitudes. This iterative process minimizes the R-factor, a measure of the goodness of fit.
-
Hydrogen Atom Location: Hydrogen atoms are typically located from the difference Fourier map and their positions are refined.
-
Validation: The final crystal structure is validated using various crystallographic checks to ensure its chemical and geometric sensibility.
-
Visualizing the Workflow
The following diagram illustrates the key stages in the determination of the crystal structure of L-(+)-Tartaric acid monopotassium salt.
References
Unveiling the Toxicological Profile of Potassium L-Tartrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicology and safety data for Potassium L-tartrate, a compound widely used in the food and pharmaceutical industries. This document synthesizes available data on its acute, chronic, genetic, and reproductive toxicity, presenting quantitative data in structured tables and outlining experimental methodologies based on established international guidelines. Visual representations of key conceptual frameworks are also provided to facilitate understanding.
Chemical and Physical Properties
Potassium L-tartrate, also known as potassium bitartrate (B1229483) or cream of tartar, is the potassium acid salt of L-(+)-tartaric acid.[1] It is a natural byproduct of winemaking.[1][2]
| Property | Value | Reference |
| Chemical Formula | C₄H₅KO₆ | [1] |
| Molecular Weight | 188.18 g/mol | [1][2] |
| CAS Number | 868-14-4 | [1] |
| Appearance | White crystalline or granulated powder | [1][3] |
| pH (1% aqueous solution) | 7.0 - 9.0 | [3] |
| Solubility | Soluble in water, insoluble in alcohol | [1][4] |
Regulatory Status and Acceptable Daily Intake (ADI)
Potassium L-tartrate is affirmed as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use in food with no limitation other than current good manufacturing practice.[1][5]
Regulatory bodies have established an Acceptable Daily Intake (ADI) for L-tartaric acid and its salts, including potassium L-tartrate.
| Regulatory Body | ADI Value (as tartaric acid) | Reference |
| JECFA (Joint FAO/WHO Expert Committee on Food Additives) | 0-30 mg/kg bw | [3] |
| EFSA (European Food Safety Authority) | Group ADI of 240 mg/kg bw/day | [6] |
| Food Safety Commission of Japan (FSCJ) | 24 mg/kg bw/day | [7] |
Toxicological Data
Acute Toxicity
The acute toxicity of potassium L-tartrate is considered to be low.
| Species | Route | Parameter | Value | Reference |
| Rat | Oral | LDLo (Lowest published lethal dose) | 22,000 mg/kg | [4][8] |
Experimental Protocol (Based on OECD Guideline 423)
While the specific protocol for the cited LDLo study is not available, a typical acute oral toxicity study following OECD Guideline 423 (Acute Toxic Class Method) would involve the following:
-
Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strain), typically females as they are often slightly more sensitive.
-
Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum.
-
Dose Administration: The test substance is administered orally by gavage in a stepwise procedure using a limited number of animals at each step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days after dosing.
-
Pathology: All animals are subjected to a gross necropsy at the end of the study.
Acute Oral Toxicity Experimental Workflow.
Chronic Toxicity and Carcinogenicity
Long-term studies on tartrates have not shown evidence of carcinogenicity. A chronic study in rats using monosodium L(+)-tartrate is considered relevant for assessing the safety of potassium L-tartrate.
| Species | Route | Duration | NOAEL | Findings | Reference |
| Rat | Oral (diet) | 2 years | 3,100 mg/kg bw/day (as monosodium L(+)-tartrate) | No indication of carcinogenicity. | [6] |
| Rat | Oral (diet) | 2 years | 2,440 mg/kg bw/day (as L-tartaric acid) | No toxicity or carcinogenicity. | [7] |
Experimental Protocol (Based on OECD Guideline 452)
A combined chronic toxicity/carcinogenicity study, such as one following OECD Guideline 452, would generally entail:
-
Test Animals: Typically rats of a commonly used laboratory strain, with equal numbers of males and females per group.
-
Dose Administration: The test substance is administered in the diet, drinking water, or by gavage for a period of 24 months. At least three dose levels and a concurrent control group are used.
-
Observations: Detailed clinical observations are made throughout the study. Body weight and food/water consumption are recorded weekly. Hematology and clinical biochemistry are evaluated at specified intervals.
-
Pathology: A full necropsy is performed on all animals. A comprehensive histopathological examination of all organs and tissues is conducted.
Logical flow of chronic toxicity assessment.
Genotoxicity
Available data indicates that L(+)-tartaric acid and its salts, including potassium L-tartrate, do not have genotoxic potential.[6][7]
| Assay Type | System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | With and without | Negative | [6] |
| In vitro Chromosomal Aberration Test | Mammalian Cells | With and without | Negative | [6] |
| In vivo Micronucleus Test | Rodent | N/A | Negative | [7] |
Experimental Protocols (General Overview based on OECD Guidelines)
-
Ames Test (OECD 471): Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance with and without a metabolic activation system (S9 mix). A positive result is indicated by a significant increase in the number of revertant colonies.
-
In Vitro Chromosomal Aberration Test (OECD 473): Cultured mammalian cells are exposed to the test substance. After a suitable treatment period, cells are harvested, and metaphase chromosomes are examined for structural aberrations.
-
In Vivo Micronucleus Test (OECD 474): Rodents are treated with the test substance. Bone marrow or peripheral blood is collected, and immature erythrocytes are analyzed for the presence of micronuclei, which are indicative of chromosomal damage.
Standard battery of genotoxicity tests.
Reproductive and Developmental Toxicity
Studies available on L(+)-tartaric acid and its salts have not indicated any significant effects on maternal or developmental toxicity.[6] While no specific reproductive toxicity studies were found, observations from the chronic toxicity study did not reveal any effects on reproductive organs.[6]
| Study Type | Species | Findings | Reference |
| Maternal/Developmental Toxicity | Not specified | No relevant effects reported. | [6] |
| Chronic Toxicity (Reproductive Organs) | Rat | No effects on reproductive organs. | [6] |
| Developmental Toxicity | Rat, Mouse | No toxicity. | [7] |
Experimental Protocol (Based on OECD Guideline 414 - Prenatal Developmental Toxicity Study)
A typical prenatal developmental toxicity study would involve:
-
Test Animals: Pregnant female animals (usually rats or rabbits).
-
Dose Administration: The test substance is administered daily during the period of organogenesis.
-
Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are monitored.
-
Fetal Examination: Near the end of gestation, fetuses are delivered by caesarean section and examined for external, visceral, and skeletal abnormalities.
Other Toxicological Information
-
Irritation: Potassium L-tartrate can be irritating to the eyes, respiratory system, and skin.[4]
-
Human Effects: Ingestion of excessive amounts may lead to gastrointestinal symptoms such as violent vomiting, diarrhea, and abdominal pain.[4][9] Acute potassium poisoning from ingestion is rare due to the emetic effect and rapid renal excretion.[4]
Conclusion
Based on the available data, Potassium L-tartrate exhibits a low order of acute toxicity and is not considered to be genotoxic or carcinogenic. No significant reproductive or developmental effects have been reported at doses relevant to human exposure. Its long history of use in food and its GRAS status further support its safety profile when used in accordance with good manufacturing practices. Professionals in drug development should consider the potential for irritation and the effects of excessive ingestion, although these are unlikely to be of concern at typical pharmaceutical excipient levels.
References
- 1. NTP technical report on the toxicity studies of Toxicity Studies of Antimony Potassium Tartrate (CAS No. 28300-74-5) in F344/N Rats And B6C3F1 Mice (Drinking Water and Intraperitoneal Injection Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. criver.com [criver.com]
- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 6. DailyMed - BRIMONIDINE TARTRATE solution [dailymed.nlm.nih.gov]
- 7. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The statistical analysis of the in vitro chromosome aberration assay using Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
The Arc of Purity: A Technical Guide to the Historical Development of Tartaric Acid Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tartaric acid, a naturally occurring dicarboxylic acid, has played a pivotal role in the development of stereochemistry and remains a crucial chiral building block in modern pharmaceuticals and fine chemicals. Its journey from a crude byproduct of winemaking to a highly purified, enantiomerically specific compound is a story of evolving chemical understanding and technological advancement. This technical guide provides an in-depth exploration of the historical and modern methods of tartaric acid isolation, presenting detailed experimental protocols, comparative quantitative data, and visual representations of the core concepts and workflows. From the foundational precipitation methods of the 18th century to contemporary enzymatic resolutions, this paper serves as a comprehensive resource for understanding the purification of this essential organic acid.
Early Developments: The Dawn of Tartaric Acid Chemistry
The history of tartaric acid is intrinsically linked to the art of winemaking, where it naturally occurs and precipitates as potassium bitartrate, commonly known as argol or tartar.[1][2] For centuries, this "wine stone" was the primary source of tartrates, though the free acid remained elusive.
Scheele's Breakthrough: The First Isolation (1769)
The first successful isolation of tartaric acid was achieved in 1769 by the Swedish chemist Carl Wilhelm Scheele.[1][3] Working in a pharmacy laboratory, Scheele devised a method to liberate the acid from its potassium salt, a landmark achievement in organic chemistry.[4] His process laid the groundwork for the chemical industry that would later develop around this valuable compound.
Objective: To isolate free tartaric acid from cream of tartar (potassium bitartrate).
Materials:
-
Cream of tartar (potassium bitartrate, KHC₄H₄O₆)
-
Lime water (a saturated solution of calcium hydroxide (B78521), Ca(OH)₂)
-
Oil of vitriol (sulfuric acid, H₂SO₄)
-
Water
-
Filter paper or cloth
Methodology:
-
Preparation of the Tartrate Salt: A solution of cream of tartar is prepared by dissolving it in boiling water.
-
Precipitation of Calcium Tartrate: To the hot tartrate solution, lime water is added. This results in the precipitation of calcium tartrate (CaC₄H₄O₆), a less soluble salt.[4] The reaction proceeds as follows: 2 KHC₄H₄O₆(aq) + Ca(OH)₂(aq) → CaC₄H₄O₆(s) + K₂C₄H₄O₆(aq) + 2 H₂O
-
Isolation of Calcium Tartrate: The precipitated calcium tartrate is separated from the solution by filtration. The solid is washed with water to remove soluble potassium tartrate and other impurities.
-
Acidification to Free Tartaric Acid: The purified calcium tartrate is then treated with a dilute solution of oil of vitriol (sulfuric acid). This reaction precipitates calcium sulfate (B86663) (CaSO₄) and leaves free tartaric acid in solution.[4] CaC₄H₄O₆(s) + H₂SO₄(aq) → H₂C₄H₄O₆(aq) + CaSO₄(s)
-
Final Purification: The solution is filtered to remove the calcium sulfate precipitate. The resulting aqueous solution of tartaric acid is then concentrated by evaporation, leading to the crystallization of pure tartaric acid.[4]
The Age of Chirality: Pasteur's Seminal Work
The mid-19th century witnessed a profound discovery that would forever change the landscape of chemistry, with tartaric acid at its epicenter. In 1848, Louis Pasteur, while studying the crystalline forms of sodium ammonium (B1175870) tartrate, made a groundbreaking observation that led to the concept of molecular chirality.[5][6]
Manual Resolution of Enantiomers (1848)
Pasteur noticed that upon crystallizing a solution of sodium ammonium tartrate below 28°C, two distinct types of crystals were formed.[7][8] These crystals were nonsuperimposable mirror images of each other, exhibiting what he termed hemihedrism.[1] With painstaking patience and a pair of tweezers, Pasteur manually separated the "right-handed" and "left-handed" crystals.[6][7] He found that solutions of each crystal type were optically active, rotating plane-polarized light in equal but opposite directions.[6] This was the first-ever resolution of a racemic mixture and the dawn of stereochemistry.[6]
Objective: To separate the enantiomers of racemic sodium ammonium tartrate by manual crystal sorting.
Materials:
-
Racemic tartaric acid
-
Sodium hydroxide (NaOH)
-
Ammonium hydroxide (NH₄OH)
-
Water
-
Microscope or magnifying glass
-
Tweezers
Methodology:
-
Preparation of Racemic Sodium Ammonium Tartrate: Racemic tartaric acid is neutralized with sodium hydroxide and ammonium hydroxide to form a concentrated aqueous solution of sodium ammonium tartrate.
-
Crystallization: The concentrated solution is allowed to slowly evaporate at a temperature below 28°C.[7][8] This is a critical step, as above this temperature, the hemihedral facets on the crystals do not form.[8]
-
Crystal Observation and Separation: As crystals form, they are observed under a microscope. Two distinct crystal forms, which are mirror images of each other, will be present.[6] Using a pair of tweezers, the "right-handed" and "left-handed" crystals are carefully separated into two piles.[6]
-
Verification of Optical Activity: Separate solutions of the "right-handed" and "left-handed" crystals are prepared in water. The optical rotation of each solution is then measured using a polarimeter. The solution of "right-handed" crystals will be dextrorotatory, while the solution of "left-handed" crystals will be levorotatory, with the magnitude of rotation being equal.[6]
Industrial Scale Production: From Wine Byproducts to Purified Acid
The growing demand for tartaric acid in the food, pharmaceutical, and chemical industries necessitated the development of large-scale production methods. The traditional industrial process builds upon Scheele's original chemistry, utilizing the byproducts of wine fermentation as its primary feedstock.[3]
The Traditional Industrial Process
This method involves the extraction of tartrates from wine lees (the sediment left after fermentation) and argol. The process flow generally follows these steps: extraction, precipitation as calcium tartrate, and acidification to yield tartaric acid.[9]
Objective: To produce tartaric acid on an industrial scale from wine lees.
Materials:
-
Wine lees or argol
-
Water
-
Calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃) and calcium chloride (CaCl₂)
-
Sulfuric acid (H₂SO₄)
-
Activated carbon
-
Filter presses, reaction vats, crystallizers, centrifuges
Methodology:
-
Extraction: The wine lees are treated with hot water or a dilute acid to dissolve the potassium bitartrate.
-
Precipitation of Calcium Tartrate: The resulting solution is treated with calcium hydroxide or a combination of calcium carbonate and calcium chloride to precipitate calcium tartrate.[9]
-
Filtration and Washing: The precipitated calcium tartrate is separated from the liquid phase using filter presses and washed with water to remove impurities.[9]
-
Acidification: The purified calcium tartrate is reacted with sulfuric acid in agitated vats to produce a solution of tartaric acid and a precipitate of calcium sulfate.[9]
-
Purification: The tartaric acid solution is filtered to remove the calcium sulfate. The solution is then decolorized with activated carbon and further purified.[9]
-
Concentration and Crystallization: The purified solution is concentrated under vacuum, leading to the crystallization of tartaric acid.[9]
-
Centrifugation and Drying: The tartaric acid crystals are separated from the mother liquor using a centrifuge and then dried.[9]
Modern Advancements in Tartaric Acid Isolation
In recent decades, research has focused on developing more efficient, environmentally friendly, and selective methods for tartaric acid production and resolution. These modern techniques offer significant advantages over traditional methods in terms of yield, purity, and sustainability.
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes high-frequency sound waves to enhance the extraction of tartaric acid from raw materials like wine lees. The cavitation effect produced by the ultrasound waves disrupts cell walls and improves solvent penetration, leading to higher extraction yields in shorter times.[10]
Objective: To extract tartaric acid from wine lees using ultrasound assistance.
Materials:
-
Wine lees
-
Sulfuric acid solution (e.g., 0.06 mol/L)
-
Ultrasound probe or bath
-
Temperature-controlled water bath
Methodology:
-
Sample Preparation: A solid-to-liquid ratio of 1:3 (wine lees to sulfuric acid solution) is prepared.[10]
-
Ultrasonic Treatment: The mixture is subjected to ultrasound treatment for a specified duration (e.g., 6 minutes) at a set power (e.g., 500W).[10]
-
Extraction: The extraction is carried out for a total time of 15-20 minutes at an elevated temperature (e.g., 75-80°C).[10]
-
Recovery: The tartaric acid is recovered from the solution using conventional purification methods.
Reactive Extraction
Reactive extraction is a separation technique where the target compound (tartaric acid) reacts with an extractant in an organic phase to form a complex that is soluble in the organic phase. This allows for the selective transfer of the acid from the aqueous phase to the organic phase.
Objective: To separate tartaric acid from an aqueous solution using a reactive extractant.
Materials:
-
Aqueous solution of tartaric acid
-
Extractant: Amberlite LA-2 (a secondary amine)[9]
-
Diluent: Butyl acetate (B1210297) or chloroform[9]
-
Modifier: 1-octanol[9]
Methodology:
-
Organic Phase Preparation: A solution of Amberlite LA-2 is prepared in the chosen diluent, with the addition of 1-octanol (B28484) as a modifier (e.g., 10% in chloroform (B151607) or 20% in butyl acetate).[9]
-
Extraction: The organic phase is mixed with the aqueous tartaric acid solution and stirred vigorously for a short period (e.g., 1 minute).[9]
-
Phase Separation: The mixture is allowed to separate into aqueous and organic phases.
-
Back-Extraction: The tartaric acid is then recovered from the organic phase by back-extraction into a suitable aqueous solution.
Enzymatic Production of Enantiomeric Tartaric Acid
Modern biotechnology offers a highly selective method for producing specific enantiomers of tartaric acid. This process utilizes enzymes, such as cis-epoxysuccinate hydrolase (CESH), to catalyze the asymmetric hydrolysis of a prochiral substrate.[5]
Objective: To produce L-(+)-tartaric acid via enzymatic hydrolysis.
Materials:
-
cis-epoxysuccinate (substrate)
-
cis-epoxysuccinate hydrolase (CESH) from a suitable microorganism (e.g., Nocardia tartaricans)[5]
-
Buffer solution
Methodology:
-
Reaction Setup: A solution of cis-epoxysuccinate is prepared in a suitable buffer.
-
Enzymatic Reaction: The CESH enzyme is added to the substrate solution, and the reaction is allowed to proceed under controlled temperature and pH. The enzyme specifically hydrolyzes the cis-epoxysuccinate to produce L-(+)-tartaric acid with very high enantiomeric excess.[5]
-
Product Isolation: The L-(+)-tartaric acid is then isolated and purified from the reaction mixture.
Quantitative Data Summary
The following table summarizes the available quantitative data for the different tartaric acid isolation methods discussed. It is important to note that for historical methods, precise yield and purity data are often not available and can vary significantly.
| Method | Starting Material | Key Reagents | Typical Yield | Purity |
| Scheele's Method (1769) | Cream of Tartar | Ca(OH)₂, H₂SO₄ | Not well documented | Likely moderate |
| Pasteur's Resolution (1848) | Racemic Sodium Ammonium Tartrate | - | Dependent on manual separation efficiency | High for separated enantiomers |
| Traditional Industrial Process | Wine Lees | Ca(OH)₂/CaCO₃, H₂SO₄ | 100-150 kg per ton of wine lees[10] | >99% after purification[2] |
| Ultrasound-Assisted Extraction | Wine Lees | H₂SO₄ | ~74 g/kg of wine lees[10] | Dependent on subsequent purification |
| Reactive Extraction | Aqueous Tartaric Acid | Amberlite LA-2, Organic Solvents | 85-95% extraction efficiency[9] | High |
| Enzymatic Production (CESH) | cis-epoxysuccinate | cis-epoxysuccinate hydrolase | >90% molar conversion[5] | Nearly 100% enantiomeric excess[5] |
Visualizing the Processes
The following diagrams, created using the DOT language, illustrate the workflows and logical relationships of the key tartaric acid isolation methods.
Caption: Workflow of Scheele's 1769 tartaric acid isolation method.
Caption: Pasteur's 1848 manual resolution of tartrate enantiomers.
Caption: Traditional industrial process for tartaric acid production.
Caption: Comparison of modern tartaric acid isolation techniques.
Conclusion
The historical development of tartaric acid isolation is a microcosm of the evolution of chemical science itself. From Scheele's foundational wet chemistry to Pasteur's revolutionary discovery of chirality, and onward to the sophisticated and highly selective modern techniques, the pursuit of pure tartaric acid has driven innovation. For researchers and professionals in drug development, understanding this historical context provides not only a deeper appreciation for the tools and techniques available today but also a framework for future advancements in chiral separations and green chemistry. The journey of tartaric acid from a simple wine byproduct to a cornerstone of stereochemistry continues to inspire new avenues of scientific inquiry.
References
- 1. xray-exhibit.scs.illinois.edu [xray-exhibit.scs.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. redalyc.org [redalyc.org]
- 5. mdpi.com [mdpi.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. science.widener.edu [science.widener.edu]
- 9. cjm.ichem.md [cjm.ichem.md]
- 10. jes.utm.md [jes.utm.md]
Methodological & Application
Application Notes and Protocols: Potassium L-Tartrate as a Resolving Agent in Chiral Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral molecule often exhibit different pharmacological and toxicological profiles. Therefore, the production of enantiomerically pure compounds is frequently a regulatory requirement for drug development. One of the most established and economically viable methods for chiral resolution on an industrial scale is the formation of diastereomeric salts.[1][2][3]
This application note provides a detailed overview of the use of Potassium L-tartrate (also known as potassium hydrogen L-tartrate) as a chiral resolving agent. Potassium L-tartrate, a derivative of the readily available and inexpensive L-tartaric acid, offers an effective and economical choice for the resolution of racemic bases, particularly amines.[2]
Principle of Resolution:
The fundamental principle behind this technique lies in the reaction of a racemic base (a 1:1 mixture of R and S enantiomers) with an enantiomerically pure chiral acid, such as Potassium L-tartrate. This reaction forms a pair of diastereomeric salts: (R)-Base-(L)-Tartrate and (S)-Base-(L)-Tartrate. Unlike enantiomers, diastereomers possess different physicochemical properties, most notably different solubilities in a given solvent system. This difference in solubility allows for the separation of the diastereomers through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor. Subsequent liberation of the base from the separated diastereomeric salt yields the desired enantiomerically enriched compound.
Data Presentation: Efficacy of Tartaric Acid and its Derivatives in Chiral Resolution
The selection of an appropriate resolving agent and solvent system is often empirical and crucial for a successful resolution. The following table summarizes representative data for the chiral resolution of various racemic amines using L-tartaric acid and its derivatives. While specific data for Potassium L-tartrate is not extensively tabulated in the literature, the data for L-tartaric acid and its monoethyl ester provide a strong indication of the potential efficacy.
| Racemic Compound | Resolving Agent | Solvent | Molar Ratio (Racemate:Agent) | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| 1-Phenylethylamine | (+)-Monoethyl tartrate | Methanol (B129727) | 1:0.5 | 35 | >95 | [4] |
| 2-Aminoheptane | (+)-Monoethyl tartrate | Ethanol | 1:0.6 | 40 | 92 | [4] |
| 1-(4-Chlorophenyl)ethylamine | (-)-Monoethyl tartrate | Isopropanol | 1:0.5 | 38 | >98 | [4] |
| Ephedrine | (2R,3R)-Dibenzoyltartaric Acid Sodium Salt | Water | 1:0.5 | 92.5 | ~100 | |
| Methamphetamine | (R,R)-Tartaric Acid | Aqueous Solution | Not Specified | High | 95 |
Note: The yield and enantiomeric excess are highly dependent on the specific reaction conditions, including the solvent, temperature profile, and number of recrystallizations.
Experimental Protocols
The following protocols provide a generalized methodology for the chiral resolution of a racemic amine using Potassium L-tartrate. These should be considered as a starting point and may require optimization for specific substrates.
General Protocol for Chiral Resolution of a Racemic Amine
This protocol outlines the key steps for diastereomeric salt formation, isolation, and liberation of the free amine.
Materials:
-
Racemic amine
-
Potassium L-tartrate
-
Suitable solvent (e.g., Methanol, Ethanol, Water, or mixtures)
-
Aqueous solution of a strong base (e.g., 2 M NaOH or KOH)
-
Organic solvent for extraction (e.g., Dichloromethane (B109758), Diethyl ether)
-
Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)
Procedure:
-
Dissolution: In a flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable warm solvent. In a separate flask, dissolve Potassium L-tartrate (0.5 - 1.0 equivalent) in the same solvent, heating gently if necessary to achieve complete dissolution.
-
Salt Formation: Slowly add the Potassium L-tartrate solution to the amine solution with continuous stirring. The formation of a precipitate (the diastereomeric salts) may be observed.
-
Crystallization: Gently heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For improved yield, the mixture can be further cooled in an ice bath or refrigerator.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove any impurities from the mother liquor.
-
Drying: Dry the isolated diastereomeric salt under vacuum to a constant weight.
-
Liberation of the Enantiomerically Enriched Amine:
-
Dissolve the dried diastereomeric salt in water.
-
Cool the aqueous solution in an ice bath and add a 2 M aqueous solution of a strong base (e.g., NaOH) dropwise with stirring until the pH is greater than 11.
-
Extract the liberated free amine from the aqueous solution with a suitable organic solvent (e.g., dichloromethane) three times.
-
-
Purification and Analysis:
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
Determine the enantiomeric excess (ee) of the resolved amine using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.
-
Protocol for the Resolution of Racemic Phenyl-1,2,3,4-tetrahydroisoquinoline
This protocol is adapted from a known resolution of a similar amine and can be used as a more specific starting point.
Materials:
-
Potassium L-tartrate
-
Methanol
-
2 M Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Salt Formation: Dissolve racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 g, 4.78 mmol) in warm methanol (10 mL). In a separate flask, dissolve Potassium L-tartrate (0.90 g, 4.78 mmol) in warm methanol (15 mL). Add the Potassium L-tartrate solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to stand at room temperature for 2 hours and then at 4°C for 24 hours.
-
Isolation: Collect the resulting crystals by filtration and wash with cold methanol.
-
Liberation of Free Amine: Suspend the crystalline salt in a mixture of 2 M NaOH (10 mL) and dichloromethane (15 mL) and stir until all the solid has dissolved. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess by chiral HPLC.
Visualizations
Signaling Pathway of Chiral Resolution
The following diagram illustrates the fundamental principle of chiral resolution via diastereomeric salt formation.
Caption: Principle of Chiral Resolution via Diastereomeric Salt Formation.
Experimental Workflow for Chiral Resolution
This diagram outlines the typical experimental workflow for the chiral resolution of a racemic amine.
Caption: Experimental Workflow for Chiral Resolution of a Racemic Amine.
Conclusion
The use of Potassium L-tartrate as a chiral resolving agent represents a practical and cost-effective method for the separation of enantiomers, particularly for racemic amines. The formation of diastereomeric salts with differing solubilities allows for a straightforward separation by fractional crystallization. While the optimization of solvent and crystallization conditions is crucial for achieving high yield and enantiomeric excess, the protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to successfully implement this important chiral synthesis technique.
References
Application Notes and Protocols for Potassium Bitartrate as a Food Additive and Antioxidant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium bitartrate (B1229483) (KC₄H₅O₆), also known as potassium hydrogen tartrate or cream of tartar, is a widely used food additive (E336) derived as a byproduct of winemaking.[1][2] Its applications in the food industry are diverse, ranging from its role as a leavening agent and stabilizer to a pH control agent and antimicrobial agent.[3][4] While not a potent primary antioxidant, recent scientific interest has focused on its role as a synergist that enhances the efficacy of other antioxidants and its function as a sequestrant of pro-oxidant metal ions. These properties make it a valuable ingredient for preserving food quality and extending shelf life.
These application notes provide a comprehensive overview of the use of potassium bitartrate as a food additive with a focus on its antioxidant functionalities. Detailed experimental protocols for evaluating its antioxidant capacity and synergistic effects are provided, along with visual representations of key pathways and workflows.
Data Presentation: Functional Properties of Potassium Bitartrate
While specific quantitative data on the direct radical scavenging activity of potassium bitartrate is limited in publicly available literature, its primary antioxidant-related functions are attributed to its synergistic and metal-chelating activities.
| Functional Property | Description | Typical Application Levels | References |
| Synergistic Antioxidant Activity | Potassium bitartrate and its parent compound, tartaric acid, have been shown to exhibit a significant synergistic effect with primary antioxidants such as ascorbic acid (Vitamin C).[1][5] This is attributed to the ability of the tartrate molecule to regenerate the primary antioxidant, thereby sustaining its radical scavenging capacity.[5] | Varies depending on the primary antioxidant and food matrix. | [1][5][6] |
| Metal Chelation (Sequestrant) | By chelating pro-oxidant metal ions like iron and copper, potassium bitartrate helps to prevent these ions from catalyzing lipid oxidation, a major cause of food spoilage and off-flavor development.[7] | Not specified | [7] |
| pH Control Agent (Acidulant) | Its acidic nature allows it to lower the pH of food products, which can indirectly contribute to preservation by inhibiting the growth of certain microorganisms and slowing down oxidative reactions that are pH-dependent.[3][4] | Not specified | [3][4] |
| Stabilizer and Emulsifier | In various food systems, it helps to maintain physical characteristics and prevent separation. | Not specified | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antioxidant potential of potassium bitartrate.
Evaluation of Synergistic Antioxidant Activity with Ascorbic Acid using the DPPH Assay
This protocol is designed to quantify the synergistic antioxidant effect of potassium bitartrate in combination with ascorbic acid.
a. Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical that shows maximum absorbance at 517 nm. In the presence of an antioxidant, the DPPH radical is scavenged, leading to a decrease in absorbance. The degree of discoloration indicates the scavenging potential of the antioxidant.
b. Reagents and Equipment:
-
Potassium bitartrate
-
L-Ascorbic acid
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Spectrophotometer capable of reading at 517 nm
-
Volumetric flasks, pipettes, and other standard laboratory glassware
c. Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of potassium bitartrate in deionized water.
-
Prepare a 1 mM stock solution of ascorbic acid in deionized water.
-
Prepare a 0.1 mM DPPH solution in methanol. Keep this solution in a dark, airtight container.
-
-
Preparation of Test Samples:
-
Potassium Bitartrate Alone: Prepare a series of dilutions of the potassium bitartrate stock solution.
-
Ascorbic Acid Alone: Prepare a series of dilutions of the ascorbic acid stock solution.
-
Combination: Prepare a series of dilutions containing a fixed ratio of potassium bitartrate and ascorbic acid (e.g., 1:1).
-
-
Assay:
-
To 2.0 mL of each test sample dilution, add 2.0 mL of the 0.1 mM DPPH solution.
-
For the control, mix 2.0 mL of deionized water with 2.0 mL of the DPPH solution.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each solution at 517 nm.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control.
-
A_sample is the absorbance of the test sample.
-
-
Determination of IC50 and Synergism:
-
Plot the % inhibition against the concentration for each sample series.
-
Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) for each.
-
The synergistic effect can be evaluated by comparing the IC50 of the combination with the IC50 values of the individual components. A lower IC50 for the combination than for the individual components suggests synergism.
-
Assessment of Metal Chelating Activity
This protocol determines the ability of potassium bitartrate to chelate ferrous ions (Fe²⁺).
a. Principle: Ferrozine (B1204870) can form a stable, colored complex with ferrous ions. In the presence of a chelating agent, the formation of this complex is disrupted, resulting in a decrease in color intensity. The degree of color reduction is a measure of the chelating activity.
b. Reagents and Equipment:
-
Potassium bitartrate
-
Ferrous chloride (FeCl₂)
-
Ferrozine
-
Methanol
-
Spectrophotometer capable of reading at 562 nm
c. Procedure:
-
Preparation of Solutions:
-
Prepare a series of concentrations of potassium bitartrate in deionized water.
-
Prepare a 2 mM FeCl₂ solution.
-
Prepare a 5 mM ferrozine solution.
-
-
Assay:
-
Mix 1.0 mL of each potassium bitartrate sample with 0.05 mL of 2 mM FeCl₂.
-
Allow the mixture to stand for 30 seconds.
-
Add 0.1 mL of 5 mM ferrozine to initiate the reaction.
-
Shake the mixture vigorously and let it stand at room temperature for 10 minutes.
-
Measure the absorbance of the solution at 562 nm.
-
A control is prepared in the same manner, using 1.0 mL of deionized water instead of the sample.
-
-
Calculation of Chelating Activity: The percentage of ferrous ion chelating activity is calculated as follows: % Chelating Activity = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control.
-
A_sample is the absorbance of the test sample.
-
Visualizations
Signaling Pathways and Logical Relationships
Caption: Synergistic antioxidant mechanism of potassium bitartrate with ascorbic acid.
Caption: Mechanism of lipid oxidation inhibition by potassium bitartrate via metal chelation.
Experimental Workflows
Caption: Experimental workflow for the DPPH synergistic antioxidant assay.
Conclusion
Potassium bitartrate is a multifaceted food additive with valuable, albeit indirect, antioxidant properties. Its primary roles in this context are as a synergist for primary antioxidants and as a metal sequestrant. The provided protocols offer a framework for the quantitative assessment of these functions. Further research is warranted to fully elucidate the quantitative antioxidant capacity of potassium bitartrate alone and in various food matrices to optimize its application for food preservation.
References
- 1. researchgate.net [researchgate.net]
- 2. Potassium bitartrate - Wikipedia [en.wikipedia.org]
- 3. Potassium Bitartrate | C4H5O6K | CID 23681127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Potassium Bitartrate? [synapse.patsnap.com]
- 5. ibn.idsi.md [ibn.idsi.md]
- 6. researchgate.net [researchgate.net]
- 7. The effect of chelating agents including potassium tartrate and citrate on the maximum reduction of lead and cadmium during soaking and cooking from some different varieties of rice available in Iran - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Potassium L-Tartaric Acid as a pH Buffer in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium L-tartaric acid, also known as potassium bitartrate (B1229483) or cream of tartar, is the monopotassium salt of L-(+)-tartaric acid.[1] It is a naturally occurring organic acid salt found in grapes and is a byproduct of the winemaking process.[1] In the pharmaceutical industry, it serves as a versatile excipient, acting as a pH control agent, stabilizer, and buffering agent.[1][2] Its ability to maintain a stable pH is critical for ensuring the efficacy, solubility, and shelf-life of active pharmaceutical ingredients (APIs), particularly in oral, parenteral, and effervescent dosage forms.[3] These application notes provide a comprehensive overview, quantitative data, and detailed protocols for utilizing this compound as a pH buffer in pharmaceutical formulations.
Physicochemical Properties
The effectiveness of this compound as a buffer is rooted in its fundamental physicochemical properties. As a salt of a diprotic acid, it can effectively buffer solutions in acidic pH ranges.[4] A summary of its key properties is presented below.
| Property | Value | Reference |
| Chemical Name | Potassium hydrogen L-tartrate | [5] |
| Common Names | Potassium bitartrate, Cream of tartar | [6] |
| CAS Number | 868-14-4 | [5] |
| Molecular Formula | KHC₄H₄O₆ | [6] |
| Molecular Weight | 188.18 g/mol | [5] |
| Appearance | White crystalline powder | [6] |
| Solubility in Water | 1 g in 165 mL at 25°C; 1 g in 16 mL of boiling water | [6] |
| pKa Values (Tartaric Acid) | pKa₁ = 2.98 - 3.03; pKa₂ = 4.34 - 4.40 | [4][7][8] |
| pH (Saturated Solution) | Approx. 3.56 at 25°C | [9] |
Applications in Pharmaceutical Formulations
This compound is utilized across various dosage forms to control pH and enhance stability.
-
Effervescent Formulations: It is frequently combined with bicarbonates (e.g., sodium bicarbonate) in effervescent tablets and powders. Upon contact with water, the acidic nature of potassium bitartrate causes a reaction that releases carbon dioxide, aiding in rapid disintegration and dissolution while buffering the solution.
-
Oral Solid Dosage Forms: In tablets and capsules, it can be used to create an acidic microenvironment. This is particularly useful for weakly basic drugs that exhibit poor solubility at higher pH values, thereby enhancing their dissolution rate and bioavailability in the gastrointestinal tract.
-
Liquid Formulations: In oral syrups, suspensions, and some parenteral (injectable) preparations, it functions as a buffering agent to maintain the pH of the formulation, which is crucial for the stability of pH-sensitive APIs.[3][10] It is important to note that buffer concentrations in parenteral products are typically low (0.05 to 0.5 M) to avoid overwhelming the body's natural buffering systems.[11]
-
Parenteral Formulations: Tartrate buffers have been shown to be suitable substitutes for more common buffers like citrate (B86180) and acetate (B1210297) in parenteral formulations. For example, a tartrate buffer was found to improve the retention of the monomer form of an antibody in a liquid formulation at pH 4.0-4.5.
Quantitative Data: Buffer Preparation
The preparation of a tartrate buffer to a specific pH relies on the Henderson-Hasselbalch equation. As tartaric acid is diprotic, it has two pKa values, making it an effective buffer in two pH ranges, primarily around pH 3.0 and pH 4.4. The table below provides starting formulations for a 0.1 M Potassium L-Tartrate buffer. The pH should always be verified with a calibrated pH meter and adjusted as necessary.
Table 1: Preparation Guide for 0.1 M Tartrate Buffer Solutions
| Target pH | Vol. of 0.1 M Tartaric Acid (mL) | Vol. of 0.1 M Potassium Bitartrate (mL) | Final Volume (mL) |
| 3.0 | 50.0 | 50.0 | 100 |
| 3.2 | 39.0 | 61.0 | 100 |
| 3.4 | 27.5 | 72.5 | 100 |
| 3.6 | 17.5 | 82.5 | 100 |
| 3.8 | 11.0 | 89.0 | 100 |
| 4.0 | 6.5 | 93.5 | 100 |
| 4.2 | 4.0 | 96.0 | 100 |
| 4.4 | 2.5 | 97.5 | 100 |
Note: The ratios are calculated based on the pKa values. Actual volumes may require slight adjustments using a strong acid (e.g., HCl) or a strong base (e.g., KOH) to reach the precise target pH after measurement.
Experimental Protocols
Protocol 1: Preparation of a 0.1 M Potassium L-Tartrate Buffer (pH 3.5)
Objective: To prepare a stable buffer solution for use in pharmaceutical formulations.
Materials:
-
Potassium Bitartrate (KHC₄H₄O₆, MW: 188.18 g/mol )
-
Tartaric Acid (C₄H₆O₆, MW: 150.09 g/mol )
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl)
-
Pharmaceutical Grade Water
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Methodology:
-
Prepare Stock Solutions (0.2 M):
-
0.2 M Tartaric Acid: Dissolve 3.002 g of Tartaric Acid in water and make up the volume to 100 mL in a volumetric flask.
-
0.2 M Potassium Bitartrate: Dissolve 3.764 g of Potassium Bitartrate in approximately 80 mL of water (heating gently may be required to facilitate dissolution).[2] Cool to room temperature and make up the volume to 100 mL.
-
-
Prepare the Buffer:
-
In a 200 mL volumetric flask, combine 22.0 mL of the 0.2 M Tartaric Acid solution with 78.0 mL of the 0.2 M Potassium Bitartrate solution.
-
Add pharmaceutical-grade water to bring the total volume to 200 mL.
-
Mix the solution thoroughly using a magnetic stirrer.
-
-
pH Verification and Adjustment:
-
Calibrate the pH meter using standard buffers (e.g., pH 4.0 and 7.0).
-
Measure the pH of the prepared buffer solution.
-
If necessary, adjust the pH to 3.5 by adding small increments of 0.1 M KOH (to increase pH) or 0.1 M HCl (to decrease pH).
-
-
Finalization and Storage:
-
Once the target pH is achieved, record the final pH.
-
Sterilize the buffer solution if intended for parenteral or ophthalmic use, typically by filtration through a 0.22 µm filter.
-
Store in a tightly sealed, sterile container at the recommended temperature.
-
Protocol 2: Determination of Buffer Capacity
Objective: To quantify the buffer's resistance to pH change upon the addition of an acid or base.
Materials:
-
Prepared 0.1 M Potassium L-Tartrate Buffer (from Protocol 1)
-
Standardized 0.1 M HCl solution
-
Standardized 0.1 M NaOH solution
-
Calibrated pH meter
-
50 mL burette
-
100 mL beaker
-
Magnetic stirrer and stir bar
Methodology:
-
Initial Setup:
-
Place 50 mL of the prepared tartrate buffer into a 100 mL beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution and record the initial pH (pHi).
-
-
Acid Titration:
-
Fill a burette with the standardized 0.1 M HCl solution.
-
Add 0.5 mL increments of HCl to the buffer, stirring continuously.
-
Record the pH after each addition until the pH has dropped by at least one unit.
-
-
Base Titration (using a fresh 50 mL buffer sample):
-
Rinse the equipment and place a fresh 50 mL sample of the buffer in the beaker.
-
Fill a clean burette with the standardized 0.1 M NaOH solution.
-
Add 0.5 mL increments of NaOH to the buffer, stirring continuously.
-
Record the pH after each addition until the pH has risen by at least one unit.
-
-
Calculation:
-
The buffer capacity (β) is calculated using the formula: β = ΔB / ΔpH Where:
-
ΔB is the moles of acid or base added per liter of buffer.
-
ΔpH is the change in pH (absolute value).
-
-
Calculate β for each increment and determine the average capacity over the effective pH range. A buffer capacity between 0.01 and 0.1 is generally considered adequate for pharmaceutical solutions.[10][11]
-
Protocol 3: Stability Testing of a Model Formulation
Objective: To evaluate the effect of the potassium L-tartrate buffer on the stability of a model API in an aqueous solution under accelerated conditions.
Materials:
-
Model API (e.g., a weakly basic drug known to be pH-sensitive)
-
0.1 M Potassium L-Tartrate Buffer (pH 4.0)
-
Control Buffer (e.g., 0.1 M Citrate Buffer, pH 4.0)
-
Pharmaceutical Grade Water
-
Validated stability-indicating HPLC method for the API
-
ICH-compliant stability chambers (e.g., 40°C / 75% RH)[12][13]
-
Type I glass vials with appropriate closures
Methodology:
-
Formulation Preparation:
-
Prepare two batches of a 1 mg/mL API solution.
-
Batch A: Dissolve the API in the 0.1 M Potassium L-Tartrate Buffer.
-
Batch B (Control): Dissolve the API in the 0.1 M Citrate Buffer.
-
Filter both solutions through a 0.22 µm filter and aseptically fill into sterile glass vials.
-
-
Initial Analysis (T=0):
-
For both batches, perform initial testing for:
-
Appearance (color, clarity, particulate matter).
-
pH.
-
API concentration (Assay) using the HPLC method.
-
Degradation products (Purity) using the HPLC method.[13]
-
-
-
Stability Storage:
-
Place vials from both batches into an ICH-compliant stability chamber set to accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH).[12]
-
-
Time-Point Testing:
-
Pull samples at specified time points (e.g., T=0, 1, 3, and 6 months).[14]
-
At each time point, repeat the full analysis performed at T=0 for both batches.
-
-
Data Evaluation:
-
Tabulate the results for appearance, pH, assay, and purity for both batches at each time point.
-
Compare the rate of API degradation and the change in pH between the formulation buffered with tartrate and the one buffered with citrate.
-
Determine if the potassium L-tartrate buffer provides adequate stability for the API under accelerated conditions.
-
Visualizations
// Node Styling prep1, prep2, prep3, prep4, prep5 {fillcolor="#4285F4", fontcolor="#FFFFFF"} form1, form2, form3, form4, form5 {fillcolor="#EA4335", fontcolor="#FFFFFF"}
} } Caption: Workflow for preparing and testing a tartrate buffer.
// Nodes Buffer [label="Potassium L-Tartrate\nBuffer System", fillcolor="#FBBC05", fontcolor="#202124"]; pH_Stability [label="Maintains Stable pH\nin Acidic Range\n(pH 3.0 - 4.5)", fillcolor="#F1F3F4", fontcolor="#202124"]; API_Sol [label="Increases Solubility\nof Weakly Basic APIs", fillcolor="#F1F3F4", fontcolor="#202124"]; API_Stab [label="Prevents pH-mediated\nAPI Degradation", fillcolor="#F1F3F4", fontcolor="#202124"]; Form_Stab [label="Enhanced Formulation\nStability", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bio_Avail [label="Improved Bioavailability", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Shelf_Life [label="Extended Product\nShelf-Life", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges Buffer -> pH_Stability [color="#5F6368", penwidth=2]; pH_Stability -> API_Sol [label="enables", color="#5F6368", fontcolor="#5F6368", penwidth=1.5]; pH_Stability -> API_Stab [label="prevents", color="#5F6368", fontcolor="#5F6368", penwidth=1.5];
API_Sol -> Form_Stab [color="#5F6368", penwidth=1.5]; API_Stab -> Form_Stab [color="#5F6368", penwidth=1.5];
Form_Stab -> Shelf_Life [color="#5F6368", penwidth=1.5]; API_Sol -> Bio_Avail [color="#5F6368", penwidth=1.5];
Bio_Avail -> Shelf_Life [style=invis]; // for layout
{rank=same; API_Sol; API_Stab;} {rank=same; Form_Stab; Bio_Avail;} } Caption: Role of tartrate buffer in enhancing drug formulation.
References
- 1. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 2. Potassium Bitartrate [drugfuture.com]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. nbinno.com [nbinno.com]
- 5. L-酒石酸钾 一元 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Potassium Bitartrate or Cream of Tartar USP n Food Grade Manufacturers [frac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. acid base - Why does buffer capacity of tartrate buffer generally decrease as the buffer pH increases? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. upload.wikimedia.org [upload.wikimedia.org]
- 10. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 11. iajps.com [iajps.com]
- 12. gmpsop.com [gmpsop.com]
- 13. humiditycontrol.com [humiditycontrol.com]
- 14. jddtonline.info [jddtonline.info]
Application Notes and Protocols for the Role of Potassium Tartrates in Winemaking and Stabilization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formation and role of potassium tartrates in winemaking, along with detailed protocols for their management and stabilization to ensure wine quality and stability.
Introduction: The Chemistry and Impact of Potassium Tartrates in Wine
Potassium bitartrate (B1229483) (KHT), commonly known as cream of tartar, is a naturally occurring salt in grapes.[1][2][3] Its formation is a result of the reaction between tartaric acid and potassium, both of which are naturally present in grape must.[3][4][5] While harmless, the precipitation of KHT crystals, often referred to as "wine diamonds," in bottled wine can be perceived as a fault by consumers.[1][6] Therefore, managing tartrate stability is a critical aspect of winemaking.
The solubility of KHT in wine is influenced by several factors, including:
-
Temperature: Lower temperatures decrease the solubility of KHT, promoting crystallization.[1][6] This is the principle behind cold stabilization.
-
Ethanol (B145695) Concentration: As alcoholic fermentation progresses, the increasing ethanol concentration reduces the solubility of KHT.[7]
-
pH: The pH of the wine affects the equilibrium between the different forms of tartaric acid, influencing the concentration of bitartrate ions available to form KHT.[8][9]
-
Colloidal Substances: Protective colloids, such as polysaccharides and mannoproteins, can inhibit crystal growth.[10]
The precipitation of KHT can also impact the chemical balance of the wine, leading to a decrease in titratable acidity and a shift in pH.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative data related to various tartrate stabilization methods.
Table 1: Comparison of Tartrate Stabilization Methods
| Method | Principle | Effectiveness | Relative Cost | Impact on Wine Composition |
| Cold Stabilization | Subtractive: Precipitation of KHT at low temperatures. | High | High (energy intensive) | Reduces tartaric acid and potassium; can affect colloids and sensory profile.[5][11][12][13] |
| Contact Process | Subtractive: Seeding with KHT crystals to accelerate precipitation. | High | Moderate | Similar to cold stabilization, but faster.[14] |
| Ion Exchange | Subtractive: Removal of potassium ions using cation exchange resins. | High | Moderate to High | Reduces potassium and pH; can affect mineral balance.[15][16][17] |
| Electrodialysis | Subtractive: Removal of potassium and tartrate ions using membranes. | High | High (equipment cost) | Reduces potassium and tartrate ions with minimal impact on other components.[18][19][20] |
| Carboxymethylcellulose (CMC) | Additive: Inhibition of crystal growth. | High for KHT | Low | No significant change in pH, TA, or potassium.[11][21][22] |
| Metatartaric Acid | Additive: Inhibition of crystal nucleation and growth. | Moderate (temporary effect) | Low | No significant change in wine composition.[6][23][24] |
| Mannoproteins | Additive: Inhibition of crystal growth. | Moderate | Moderate | Can enhance mouthfeel and sensory characteristics.[2][25][26] |
| Potassium Polyaspartate (KPA) | Additive: Inhibition of crystal growth. | High and long-lasting | Moderate | No significant change in wine composition.[8][27][28][29] |
Table 2: Operating Parameters for Subtractive Stabilization Methods
| Method | Key Parameters | Typical Values |
| Cold Stabilization | Temperature | -4°C to 0°C (25°F to 32°F)[9] |
| Duration | 1 to 3 weeks[9] | |
| Contact Process | Seeding Rate | 4 g/L of KHT powder[10] |
| Temperature | 0°C to 4°C (32°F to 39°F)[10] | |
| Contact Time | 1 to 4 hours with agitation[10] | |
| Ion Exchange | Resin Type | Strong acid cation exchange resin in H+ form |
| Flow Rate | Dependent on resin capacity and desired potassium reduction | |
| Electrodialysis | Current Density | Optimized to avoid membrane fouling |
| Flow Rate | Typically 3000 L/hour for commercial units[19] | |
| Conductivity Reduction | 5-30% depending on wine type[18] |
Table 3: Dosage and Efficacy of Additive Stabilization Methods
| Additive | Recommended Dosage | Efficacy Notes |
| Carboxymethylcellulose (CMC) | Up to 100 mg/L[19] | Highly effective for KHT; not recommended for red wines due to potential color precipitation.[21] |
| Metatartaric Acid | Up to 100 mg/L (10 g/hL)[24][30] | Effect is temporary and diminishes with time and higher storage temperatures.[6][23] |
| Mannoproteins | Varies by product (e.g., 100 mL/hL for some commercial products)[16] | Also contributes to improved mouthfeel and protein stability.[2][25] |
| Potassium Polyaspartate (KPA) | Up to 100 mg/L (10 g/hL)[27][28] | Provides long-lasting stability and is effective at high temperatures.[9] |
Experimental Protocols
Determination of Tartrate Stability
A. Cold Test (Refrigeration/Brine Test)
This is a simple and widely used method to assess the risk of KHT precipitation.
Materials:
-
Wine sample
-
0.45 µm syringe filter
-
Clear glass bottle with a screw cap
-
Refrigerator or water bath capable of maintaining -4°C
Procedure:
-
Filter approximately 100 mL of the wine sample through a 0.45 µm syringe filter into a clean, clear glass bottle.
-
Securely cap the bottle.
-
Place the bottle in a refrigerator or water bath set to -4°C.
-
After 3 days, remove the bottle and visually inspect for the presence of crystalline deposits.
-
Allow the sample to warm to room temperature and re-examine. If crystals remain, the wine is considered unstable.
B. Mini-Contact Test (Conductivity Test)
This method provides a more rapid assessment of tartrate stability by measuring the change in conductivity after seeding with KHT crystals.
Materials:
-
Wine sample
-
Conductivity meter
-
Temperature-controlled water bath (0°C for white wines, 5°C for red wines)
-
Potassium bitartrate (KHT) powder, finely ground
-
Magnetic stirrer and stir bar
Procedure:
-
Place a known volume of the wine sample in a beaker with a magnetic stir bar.
-
Place the beaker in the temperature-controlled water bath and allow the wine to reach the target temperature (0°C for white, 5°C for red).
-
Measure the initial conductivity of the wine.
-
Add a precise amount of KHT powder (typically 1 g/L) to the wine while stirring continuously.
-
Monitor the conductivity of the solution. The conductivity will decrease as KHT precipitates.
-
The test is complete when the conductivity reading stabilizes.
-
A decrease in conductivity of 5% or more indicates that the wine is unstable.[31]
Subtractive Stabilization Protocols
A. Cold Stabilization
Procedure:
-
Ensure the wine is clarified and free of excessive solids.
-
Chill the wine in a temperature-controlled tank to between -4°C and 0°C (25°F and 32°F). The exact temperature will depend on the alcohol content of the wine.
-
Maintain this temperature for 1 to 3 weeks.[9] Gentle agitation can be applied to encourage crystal formation and settling.
-
Monitor the tartrate stability of the wine periodically using a cold test or mini-contact test.
-
Once the wine is deemed stable, rack the clear wine off the precipitated tartrate crystals while maintaining the cold temperature.
-
Filter the wine at a cold temperature to remove any remaining microcrystals before allowing it to warm up.
B. Contact Process
Procedure:
-
Clarify and filter the wine to remove colloids that could inhibit crystallization.[10]
-
Chill the wine to the desired stabilization temperature, typically between 0°C and 4°C (32°F and 39°F).[10]
-
Add 4 g/L of finely ground KHT powder to the chilled wine.[10]
-
Agitate the wine continuously for 1 to 4 hours to ensure maximum contact between the seed crystals and the wine.
-
Allow the crystals to settle.
-
Rack or filter the wine while it is still cold to remove the precipitated KHT.
Additive Stabilization Protocols
A. Carboxymethylcellulose (CMC) Addition
Procedure:
-
Ensure the wine is protein-stable and ready for bottling.[18][22]
-
Prepare a stock solution of CMC according to the manufacturer's instructions. This often involves slowly dissolving the CMC powder in a small amount of cold water or wine with vigorous stirring.
-
Add the CMC solution to the wine to achieve the desired final concentration (up to 100 mg/L).
-
Mix the wine thoroughly to ensure even distribution of the CMC.
-
It is recommended to wait at least 24-48 hours after CMC addition before any filtration.[18]
B. Metatartaric Acid Addition
Procedure:
-
Metatartaric acid should be added to the wine just before bottling.[32]
-
Dissolve the required amount of metatartaric acid (up to 10 g/hL or 100 mg/L) in a small amount of cold wine.[33][34]
-
Add the solution to the main volume of wine and mix thoroughly.
C. Mannoprotein Addition
Procedure:
-
Mannoprotein preparations can be added at various stages, from the end of fermentation to just before bottling, depending on the product and the desired outcome.
-
Follow the manufacturer's recommended dosage and application instructions. Some products are in liquid form for direct addition, while others may require pre-dissolving.
-
Thoroughly mix the wine after addition.
D. Potassium Polyaspartate (KPA) Addition
Procedure:
-
KPA is typically added to the wine before the final filtration and bottling.
-
Add the liquid KPA solution directly to the wine to achieve a concentration of up to 100 mg/L (10 g/hL).[6]
-
Ensure the wine is well-mixed after the addition.
Analytical Methods
A. Determination of Potassium
Potassium concentration in wine can be determined using various analytical techniques, including:
-
Atomic Absorption Spectroscopy (AAS): A common and accurate method for elemental analysis.
-
Ion-Selective Electrodes (ISE): A potentiometric method that provides a rapid measurement of potassium ion activity.
-
Ion Chromatography (IC): A technique that separates and quantifies ions based on their charge.[35]
B. Determination of Tartaric Acid
Tartaric acid concentration can be measured using:
-
High-Performance Liquid Chromatography (HPLC): A widely used method for the separation and quantification of organic acids.
-
Enzymatic Assay Kits: Commercially available kits that use a specific enzyme to react with tartaric acid, producing a measurable color change.[36][37]
-
Titration Methods: While less specific, titration can provide an estimation of total acidity, of which tartaric acid is a major component.
Visualizations
Caption: KHT Precipitation Equilibrium.
Caption: Tartrate Stabilization Workflow.
Caption: Stabilization Techniques Overview.
References
- 1. Simultaneous determination of tartaric acid and potassium in wines using a multicommuted flow system with dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vinetur.com [vinetur.com]
- 3. Using Cold Stabilization of Red Wine Press Fraction to Reduce K+ and pH During Aging in Petit Verdot | Winemakers Research Exchange [winemakersresearchexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. dgwinemaking.com [dgwinemaking.com]
- 6. METATARTARIC ACID - Ataman Kimya [atamanchemicals.com]
- 7. DSpace [digital.library.adelaide.edu.au]
- 8. enartis.com [enartis.com]
- 9. Effects of High Temperatures on the Efficacy of Potassium Polyaspartate for Tartaric Stabilization in Wines | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Wine Volatilome as Affected by Tartaric Stabilization Treatments: Cold Stabilization, Carboxymethylcellulose and Metatartaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Impact of cold stabilization on nebbiolo - WINE TALK - WineBerserkers [wineberserkers.com]
- 14. extension.iastate.edu [extension.iastate.edu]
- 15. mdpi.com [mdpi.com]
- 16. oeno-one.eu [oeno-one.eu]
- 17. The effect of ion-exchange resin treatment on grape must composition and fermentation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of the Electrodialysis Performance in Tartrate Stabilization of a Red Wine Using Aliphatic and Aromatic Commercial and Modified Ion-Exchange Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. awri.com.au [awri.com.au]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. oeno-one.eu [oeno-one.eu]
- 23. mdpi.com [mdpi.com]
- 24. oiv.int [oiv.int]
- 25. mdpi.com [mdpi.com]
- 26. agrovin.com [agrovin.com]
- 27. bio-conferences.org [bio-conferences.org]
- 28. mdpi.com [mdpi.com]
- 29. Use of potassium polyaspartate for stabilization of potassium bitartrate in wines: influence on colloidal stability and interactions with other additives and enological practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. eaton.com [eaton.com]
- 31. researchgate.net [researchgate.net]
- 32. Analytical Determination of Tartrate Stability in Wine. I. Potassium Bitartrate | American Journal of Enology and Viticulture [ajevonline.org]
- 33. Evaluating Alternatives to Cold Stabilization in Wineries: The Use of Carboxymethyl Cellulose, Potassium Polyaspartate, Electrodialysis and Ion Exchange Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 34. enology.fst.vt.edu [enology.fst.vt.edu]
- 35. ancpurewater.com [ancpurewater.com]
- 36. rahrbsg.com [rahrbsg.com]
- 37. Why is testing for Tartaric Acid important in wine making? – Randox Food [mta-sts.randoxfood.com]
Application Notes and Protocols: The Role of Potassium L-Tartrate in Electroplating and Metal Surface Cleaning
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Potassium L-tartrate and other tartrate salts in electroplating and metal surface cleaning processes. The information is intended to guide researchers and professionals in developing and optimizing metal finishing techniques.
Application in Electroplating
Potassium L-tartrate and its related salts, such as sodium potassium tartrate (Rochelle salt), are crucial components in various electroplating baths. They primarily function as complexing agents, also known as chelating agents, which form stable complexes with metal ions in the electrolyte solution.[1][2][3] This complexation offers several significant advantages over traditional plating baths, leading to improved deposit properties and process control.[1]
The primary benefits of using tartrates in electroplating baths include:
-
Prevention of Metal Hydroxide Precipitation: Tartrate ligands bind to metal ions, preventing their precipitation as hydroxides, especially at higher pH values. This allows for plating in a wider pH range.[1]
-
pH Buffering: Tartrate solutions act as a buffer, maintaining a stable pH at the cathode surface. This is critical as the reduction of water or hydrogen ions during plating can cause a local increase in pH.[1]
-
Modification of Deposit Properties: The formation of metal-tartrate complexes alters the kinetics of metal deposition. This often results in finer, more compact, and less stressed coatings with improved morphology, hardness, and corrosion resistance.[1]
-
Alloy Plating Facilitation: In alloy electroplating, tartrates help to co-deposit metals with different standard electrode potentials by bringing their deposition potentials closer together.[1][3]
Quantitative Data for Electroplating Baths
The following tables summarize the compositions and operating parameters of various electroplating baths utilizing tartrate compounds.
Table 1: Nickel-Nanodiamond Composite Coating from a Tartrate Bath [1]
| Component | Concentration | Operating Parameter | Value |
| Nickel Sulfate (NiSO₄·6H₂O) | 250 g/L | pH | 4.5 |
| Nickel Chloride (NiCl₂·6H₂O) | 45 g/L | Temperature | 50-60°C |
| Boric Acid (H₃BO₃) | 40 g/L | Cathode Current Density | 3 A/dm² |
| Sodium Potassium Tartrate | 30 g/L | Agitation | Constant (e.g., magnetic stirrer) |
| Nanodiamonds | 0.05 g/L | Anode | Pure Nickel |
| Anode:Cathode Ratio | ~2:1 |
Table 2: Gold Electroplating Baths Containing Potassium Tartrate [4]
| Bath Composition | Example 1 | Example 2 | Example 3 (Alloy) |
| Potassium Tartrate | 30 g/L | 60 g/L | 60 g/L |
| Potassium Carbonate | 30 g/L | 60 g/L | 60 g/L |
| Gold Metal (as KAu(CN)₂) | 6.01 g/L | 12.02 g/L | 8.0 g/L |
| D-Tartaric Acid | - | 1.5 g/L | - |
| Additives (e.g., Copper, Cadmium) | - | - | Varies |
| Operating Parameters | |||
| pH | 11.0 | 8.5 | 7.76 |
| Temperature (°C) | 50 | 65.5 | 29.7 |
| Current Density (ASF) | ~187 | 0 - 15 | 0 - 15 |
| Deposit Characteristics | |||
| Appearance | Semi-bright yellow | Bright | Bright |
| Efficiency (mg/amp min) | 102 | 113 | 120 |
Table 3: Copper-Tin Alloy Electrodeposition from a Tartrate Bath [5]
| Component | Concentration | Operating Parameter | Value |
| Copper(II) Chloride (CuCl₂) | Varies | Current Density | ~11 mA cm⁻² |
| Tin(II) Chloride (SnCl₂) | Varies | Bath Type | Acidic, non-cyanide |
| Sodium Tartrate | Added as complexant | Effect | Hinders bath decomposition, alters morphology |
Experimental Protocols for Electroplating
Protocol 1: Preparation and Operation of a Nickel-Nanodiamond Composite Plating Bath [1]
-
Bath Preparation: a. Dissolve 250 g of Nickel Sulfate (NiSO₄·6H₂O), 45 g of Nickel Chloride (NiCl₂·6H₂O), and 40 g of Boric Acid (H₃BO₃) in approximately 700 mL of deionized water with stirring. b. In a separate beaker, dissolve 30 g of Sodium Potassium Tartrate in 100 mL of deionized water and add it to the main solution. c. Disperse 0.05 g of nanodiamonds in 50 mL of deionized water using an ultrasonic bath for 30 minutes. d. Add the nanodiamond suspension to the plating bath under vigorous stirring. e. Add deionized water to bring the final volume to 1 Liter. f. Adjust the pH to 4.5 using dilute sulfuric acid or sodium hydroxide. g. Filter the solution before use.
-
Substrate Preparation: a. Degrease the substrate in an alkaline cleaning solution (e.g., 50 g/L NaOH at 60-80°C) for 5-10 minutes. b. Rinse thoroughly with deionized water. c. Activate the surface by dipping in a 10% sulfuric acid solution for 30-60 seconds. d. Rinse again with deionized water.
-
Electroplating Procedure: a. Heat the plating bath to 50-60°C and maintain constant agitation. b. Use a pure nickel anode with an anode-to-cathode surface area ratio of approximately 2:1. c. Immerse the prepared substrate (cathode) and the anode into the bath. d. Apply a constant cathode current density of 3 A/dm² for the desired plating time. e. After plating, remove the substrate, rinse thoroughly with deionized water, and dry.
Protocol 2: General Procedure for Gold Electroplating with a Tartrate Bath (Based on[4])
-
Bath Preparation: a. Dissolve the specified amounts of Potassium Tartrate and Potassium Carbonate in deionized water. b. If required, add Tartaric Acid for pH adjustment. c. Add the gold salt (e.g., Potassium Gold Cyanide) and any other additives. d. Adjust the final volume with deionized water. e. Adjust the pH to the desired value using tartaric acid or potassium hydroxide.
-
Substrate Preparation: a. Follow a standard pre-treatment cycle for the specific substrate material, which typically includes degreasing, rinsing, acid activation, and final rinsing.
-
Electroplating Procedure: a. Heat the bath to the specified operating temperature. b. Immerse the substrate (cathode) and an appropriate anode (e.g., platinized titanium) into the solution. c. Apply the specified current density for a duration calculated to achieve the desired plating thickness. d. After plating, remove the workpiece, rinse thoroughly, and dry.
Application in Metal Surface Cleaning
Potassium L-tartrate and its salts are effective cleaning agents for various metals, particularly for removing tarnish and corrosion products from copper and its alloys like brass and bronze.[6] The cleaning action is attributed to the ability of tartrate ions to chelate metal ions present in the tarnish or corrosion layer, facilitating their removal from the surface.[7][8]
Quantitative Data for Metal Cleaning Solutions
Table 4: Cleaning Paste Formulation for Brass, Aluminum, or Copper [4][9]
| Component | Proportion |
| Potassium Bitartrate (Cream of Tartar) | Variable |
| Acidic Liquid (Lemon Juice or White Vinegar) | To form a paste |
Table 5: Alkaline Rochelle Salt Solution for Removing Chloride Contamination from Iron [10]
| Component | Concentration |
| Sodium Hydroxide (NaOH) | 20 g/L |
| Sodium Potassium Tartrate | 50 g/L |
Experimental Protocols for Metal Surface Cleaning
Protocol 3: General Procedure for Tarnish Removal from Copper Alloys using a Tartrate Paste (Based on[4][9])
-
Paste Preparation: a. Mix Potassium Bitartrate (Cream of Tartar) with an acidic liquid such as lemon juice or white vinegar to form a paste-like consistency.
-
Cleaning Procedure: a. Apply the paste to the tarnished metal surface using a soft cloth or sponge. b. Gently rub the surface in a circular motion. c. For stubborn tarnish, allow the paste to sit on the surface for several minutes. d. Rinse the object thoroughly with clean water to remove all traces of the paste. e. Dry the object completely with a soft, clean cloth to prevent water spots.
Protocol 4: Cleaning of Corroded Bronze Surfaces (Based on[11])
-
Solution Preparation: a. Prepare an aqueous solution of potassium sodium tartrate at the desired concentration. A study on bronze corrosion used various concentrations for testing.[11]
-
Cleaning Procedure: a. Immerse the corroded bronze object in the potassium sodium tartrate solution. b. The duration of immersion will depend on the severity of the corrosion. One study noted effective removal of the harmful green rust layer after 168 hours.[11] c. After treatment, the surface may reveal a more stable layer of Cu₂O and SnO₂.[11] d. Following the cleaning, rinse the object thoroughly with deionized water and dry it carefully.
Visualizations
The following diagrams illustrate the key processes involved in the use of Potassium L-tartrate in electroplating and metal cleaning.
Caption: Complexation of metal ions by tartrate in an electroplating bath.
Caption: General workflow for an electroplating process using a tartrate bath.
Caption: Workflow for metal surface cleaning with potassium L-tartrate.
References
- 1. benchchem.com [benchchem.com]
- 2. US2801935A - The use of hydrazine tartrate salts in the chemical deposition of metals - Google Patents [patents.google.com]
- 3. US4717459A - Electrolytic gold plating solution - Google Patents [patents.google.com]
- 4. CA1243982A - Gold plating bath containing tartrate and carbonate salts - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. nzic.org.nz [nzic.org.nz]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. Potassium Bitartrate SDS GHS, MSDS Sheet [potassiumbitartrate.net]
- 9. MONOPOTASSIUM TARTRATE - Ataman Kimya [atamanchemicals.com]
- 10. Metals [manual.museum.wa.gov.au]
- 11. Comparative Study on the Cleaning Effect of Potassium Sodium Tartrate and EDTA on Surface Corrosion of Bronze [mater-rep.com]
Application Notes and Protocols: Potassium Sodium Tartrate (Rochelle Salt) Synthesis and Piezoelectric Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O), commonly known as Rochelle salt, is a double salt of tartaric acid. First prepared in approximately 1675 by apothecary Élie Seignette in La Rochelle, France, it was one of the first materials discovered to exhibit piezoelectricity.[1] This property, the ability to generate an electrical charge in response to applied mechanical stress, led to its widespread use in early electronics such as phonograph cartridges and microphones.[1] Rochelle salt is also notable for its ferroelectric properties, which it exhibits between its two Curie points of -18 °C and 24 °C.[2]
Beyond its historical significance in electronics, Rochelle salt continues to be of interest for its biocompatibility and the ease with which large single crystals can be grown. These characteristics make it a subject of ongoing research for applications in biodegradable and biocompatible sensors and actuators. In the pharmaceutical and drug development sectors, its chemical properties are utilized in various analytical reagents, such as the Biuret reagent for protein concentration measurement and as a component in aqueous workups to break emulsions.[1]
These application notes provide detailed protocols for the synthesis of Rochelle salt from common laboratory reagents and for the characterization of its piezoelectric properties.
Synthesis of Potassium Sodium Tartrate (Rochelle Salt)
The synthesis of Rochelle salt can be readily achieved through the neutralization of potassium bitartrate (B1229483) (cream of tartar) with sodium carbonate (washing soda). The resulting product can then be purified and used to grow large single crystals.
Materials and Equipment
-
Potassium bitartrate (KHC₄H₄O₆)
-
Sodium carbonate (Na₂CO₃), anhydrous
-
Distilled water
-
Beakers (various sizes)
-
Heating plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter paper
-
Crystallization dish
-
Spatula
-
Analytical balance
Experimental Protocol: Synthesis of Rochelle Salt Powder
-
Preparation of Reactants: In a beaker, dissolve a specific amount of potassium bitartrate in distilled water. A common ratio is to suspend 200 g of potassium bitartrate in 250 mL of water.[3][4] Another established protocol uses 80 grams of cream of tartar in 100 milliliters of water.[5]
-
Reaction: Gently heat the potassium bitartrate suspension while stirring. Slowly add anhydrous sodium carbonate in small portions. The addition of sodium carbonate will cause the solution to fizz due to the evolution of carbon dioxide gas. Continue adding sodium carbonate until the fizzing ceases, indicating the complete neutralization of the potassium bitartrate.[3][5]
-
Filtration: While the solution is still hot, filter it through a Buchner funnel with filter paper to remove any unreacted impurities.[6]
-
Crystallization: Transfer the hot, clear filtrate to a clean beaker or crystallization dish and allow it to cool slowly to room temperature. Small crystals of Rochelle salt will begin to form. To promote further crystallization, the solution can be placed in a refrigerator.[5]
-
Isolation and Drying: Once a sufficient amount of crystals has formed, carefully decant the supernatant liquid. Collect the crystals by filtration and wash them with a small amount of cold distilled water to remove any remaining impurities. Dry the crystals on a watch glass or in a desiccator.
Experimental Protocol: Growth of a Large Single Crystal
-
Preparation of a Saturated Solution: Prepare a saturated solution of Rochelle salt by dissolving approximately 90-100 grams of the synthesized Rochelle salt powder in 100 grams of distilled water at an elevated temperature (e.g., 50-60 °C) with stirring.[7]
-
Seed Crystal Selection: Select a small, well-formed crystal from the initial synthesis to act as a seed crystal.
-
Crystal Growth: Suspend the seed crystal in the saturated solution using a thin thread. Cover the container to prevent rapid evaporation and contamination. Allow the solution to cool slowly to room temperature. As the solution cools and the solvent evaporates over time, Rochelle salt will deposit onto the seed crystal, leading to the growth of a larger single crystal.
| Parameter | Value | Reference |
| Synthesis Reactant Ratio 1 | 200 g Potassium Bitartrate in 250 mL Water | [3][4] |
| Synthesis Reactant Ratio 2 | 80 g Potassium Bitartrate in 100 mL Water | [5] |
| Crystal Growth Solution | 90-100 g Rochelle Salt per 100 g Water | [7] |
Piezoelectric Properties of Rochelle Salt
Rochelle salt exhibits strong piezoelectric properties, particularly along its crystallographic axes. The piezoelectric charge coefficient, d, relates the electric charge generated per unit of applied mechanical force.
Quantitative Data: Piezoelectric Coefficients
The piezoelectric properties of Rochelle salt are described by a tensor of piezoelectric coefficients. The most significant of these are the shear coefficients d₁₄, d₂₅, and d₃₆.[8] The longitudinal piezoelectric coefficient, d₃₃, is also of interest for many applications.
| Piezoelectric Coefficient | Value | Method | Reference |
| d₁₄ | Not specified | [8] | |
| d₂₅ | 3.7(8) × 10⁻¹¹ C/N | X-ray multiple diffraction | [9] |
| d₃₆ | Not specified | [8] | |
| d₂₁ | 7.0(6) × 10⁻¹⁰ C/N | X-ray multiple diffraction | [9] |
| d₂₂ | 2.2(9) × 10⁻⁹ C/N | X-ray multiple diffraction | [9] |
| d₂₃ | 2.1(9) × 10⁻⁹ C/N | X-ray multiple diffraction | [9] |
| Effective d₃₃ (in PLA composite) | 30 - 120 pC/N | Direct Measurement | [2] |
Experimental Protocol: Measurement of the d₃₃ Piezoelectric Coefficient (Direct Method)
The direct piezoelectric effect can be measured using a quasi-static method, often referred to as the Berlincourt method.[5][10][11] This involves applying a time-varying force to the crystal and measuring the resulting charge.
Materials and Equipment:
-
Single crystal of Rochelle salt with parallel faces
-
Conductive electrodes (e.g., silver paint, sputtered gold)
-
Force transducer or calibrated load cell
-
Mechanical shaker or actuator capable of applying a low-frequency oscillating force
-
Charge amplifier
-
Oscilloscope or data acquisition system
-
Sample holder with insulated contacts
Procedure:
-
Crystal Preparation: Ensure the Rochelle salt crystal has two parallel faces perpendicular to the desired measurement axis (the 3-axis for d₃₃). Apply conductive electrodes to these faces.
-
Mounting: Securely mount the crystal in the sample holder, ensuring good electrical contact with the electrodes.
-
Applying Force: Position the force transducer and actuator to apply a compressive force perpendicular to the electroded faces of the crystal.
-
Measurement:
-
Apply a small, oscillating force at a low frequency (typically in the range of 10-200 Hz) to the crystal using the mechanical shaker.
-
Simultaneously measure the applied force using the load cell and the generated charge from the crystal using the charge amplifier.
-
Record both the force and charge signals using an oscilloscope or data acquisition system.
-
-
Calculation: The d₃₃ coefficient is calculated as the ratio of the generated charge (Q) to the applied force (F):
-
d₃₃ = Q / F
-
The units are typically expressed in picocoulombs per newton (pC/N).
-
Visualizations
Synthesis Workflow
References
- 1. tubebooks.org [tubebooks.org]
- 2. Rochelle Salt-Based Ferroelectric and Piezoelectric Composite Produced with Simple Additive Manufacturing Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. icmp.lviv.ua [icmp.lviv.ua]
- 5. Piezotest.com - d33 PiezoMeter Systems (d33 Meters) [piezotest.com]
- 6. rsc.org [rsc.org]
- 7. Measuring piezoelectric d33 coefficents using the direct method. | NPL Publications [eprintspublications.npl.co.uk]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Tartar Emetic (Antimony Potassium Tartrate) in Medicine
For Researchers, Scientists, and Drug Development Professionals
WARNING: Antimony potassium tartrate is a highly toxic compound with a narrow therapeutic index. Its use in modern medicine has been largely superseded by safer alternatives. The following information is provided for research and historical purposes only and is not an endorsement of its clinical use.
Antimony potassium tartrate, historically known as tartar emetic, is a trivalent antimonial compound with a long history in medicine, primarily as an emetic and a potent antiparasitic agent. Its application has been significantly curtailed due to severe toxicity. These notes provide an overview of its historical applications, mechanism of action, and detailed protocols for research purposes.
Historical Medical Applications
Tartar emetic was historically used for three main purposes:
-
Antiparasitic Agent: It was a primary treatment for schistosomiasis and leishmaniasis, demonstrating significant efficacy in reducing parasite load.[1] Its use in schistosomiasis was first established in 1918.[2]
-
Emetic: For centuries, it was employed to induce vomiting, a practice rooted in the historical medical theory of purging the body of toxins.[2]
-
Expectorant and Diaphoretic: In smaller, sub-emetic doses, it was used to promote coughing and sweating.[1]
Due to severe side effects, including cardiac, hepatic, and renal toxicity, its use has been abandoned in favor of safer drugs like praziquantel (B144689) for schistosomiasis.[2]
Mechanism of Action
The primary mechanisms of action of antimony potassium tartrate are:
-
Enzyme Inhibition: Tartar emetic is a potent inhibitor of phosphofructokinase (PFK), a key regulatory enzyme in the glycolytic pathway of parasites like Schistosoma and Trypanosoma.[3][4] This disruption of glucose metabolism leads to a rapid decrease in ATP production, ultimately causing parasite death.
-
Interaction with Sulfhydryl Groups: Antimonials are known to bind to sulfhydryl (-SH) groups in various enzymes, disrupting their function. This broad-spectrum activity likely contributes to both its therapeutic effect and its toxicity.
-
Induction of Apoptosis-like Cell Death: In Leishmania, tartar emetic has been shown to induce DNA fragmentation and other cellular changes characteristic of apoptosis, leading to parasite cell death.[5]
Quantitative Data
The following tables summarize key quantitative data regarding the efficacy, dosage, and toxicity of antimony potassium tartrate.
Table 1: Efficacy and Dosage in Parasitic Infections
| Application | Organism | Dosage Regimen | Efficacy | Reference |
| Schistosomiasis | Schistosoma haematobium | 30 mg per 15 kg body weight, administered as a 6% solution intravenously twice-weekly for 12 injections. | 82% cure rate (no eggs in urine at follow-up). | [6] |
| Schistosomiasis | Schistosoma haematobium | 2 ml of a 6% solution (for individuals ≥60 kg) or 0.5 ml per 15 kg body weight, intravenously, in 12-16 weekly injections. | Disappearance of living ova from urine between the 3rd and 8th injections. | [7][8] |
| Leishmaniasis | Leishmania infantum (in vitro) | 10 µg/mL | Induction of apoptosis-like cell death and DNA fragmentation in amastigotes. | [5] |
Table 2: Toxicity Data
| Parameter | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 115 mg/kg | [1] |
| LD50 | Mouse | Oral | 600 mg/kg | [1] |
| IC50 (PFK Inhibition) | Rat Erythrocytes | In vitro | 0.2 mM (at 1 mM ATP) | [9] |
| IC50 (PFK Inhibition) | Rat Erythrocytes | In vitro | 0.05 mM (at 0.2 mM ATP) | [9] |
| Reported Human Toxicity | Human | Ingestion/Intravenous | Severe vomiting, abdominal cramps, diarrhea, renal and hepatic toxicity, cardiac arrhythmias. | [10][11][12] |
Experimental Protocols
Protocol 1: In Vitro Phosphofructokinase (PFK) Inhibition Assay
This protocol is adapted from commercially available PFK activity assay kits and published research.[5][13][14][15]
Objective: To determine the inhibitory effect of antimony potassium tartrate on PFK activity.
Materials:
-
PFK Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)
-
PFK Substrate (Fructose-6-Phosphate)
-
ATP solution
-
Coupled Enzyme Mix (containing aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase)
-
NADH
-
Antimony potassium tartrate solutions of varying concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm or 450 nm (depending on the specific kit's chromogen)
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates by homogenization in ice-cold PFK Assay Buffer. Centrifuge to remove debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Reagent Preparation: Reconstitute lyophilized reagents (PFK Substrate, ATP, Enzyme Mix, NADH) as per the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
PFK Assay Buffer
-
Sample (cell/tissue lysate) or purified PFK enzyme
-
Antimony potassium tartrate solution (or vehicle control)
-
Coupled Enzyme Mix
-
NADH
-
-
Initiation of Reaction: Add ATP and PFK Substrate to each well to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm (due to NADH oxidation) or the increase in absorbance at 450 nm (if a colorimetric probe is used) in kinetic mode at 37°C.[5][14]
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percent inhibition for each concentration of antimony potassium tartrate and calculate the IC50 value.
Protocol 2: In Vivo Schistosomiasis Efficacy Study in a Murine Model
This protocol is a generalized procedure based on methodologies described in schistosomiasis drug efficacy studies.[11][16]
Objective: To evaluate the in vivo efficacy of antimony potassium tartrate against Schistosoma mansoni infection in mice.
Materials:
-
Female Swiss mice (3-4 weeks old)
-
S. mansoni cercariae
-
Antimony potassium tartrate solution for injection or oral gavage
-
Perfusion solution (e.g., saline with heparin)
-
Dissection tools
-
Microscope
Procedure:
-
Infection: Infect mice subcutaneously with approximately 80-100 S. mansoni cercariae.
-
Drug Administration: At a predetermined time post-infection (e.g., 42 days for patent infection), randomly divide mice into control and treatment groups. Administer antimony potassium tartrate via the desired route (e.g., intraperitoneal injection) at specified doses and schedules. The control group receives the vehicle. For example, a regimen could be 11 mg/kg given as a single intraperitoneal dose.[16]
-
Worm Recovery: At the end of the study period (e.g., 14 days post-treatment), euthanize the mice. Perfuse the hepatic portal system and mesenteric veins to recover adult worms.
-
Worm Counting: Count the number of male and female worms for each mouse under a microscope.
-
Data Analysis: Calculate the mean worm burden for each group. Determine the percentage reduction in worm burden in the treated groups compared to the control group. Statistical analysis (e.g., t-test or ANOVA) should be performed.
Signaling and Metabolic Pathways
Inhibition of Glycolysis in Parasites
The inhibition of PFK by antimony potassium tartrate creates a critical bottleneck in the glycolytic pathway. This leads to an accumulation of upstream metabolites like fructose-6-phosphate (B1210287) and a depletion of downstream metabolites, including phosphoenolpyruvate (B93156) and pyruvate. The immediate consequence is a rapid drop in cellular ATP levels, leading to energy starvation and parasite death.[3][4]
Induction of Apoptosis-like Cell Death in Leishmania
In Leishmania, trivalent antimony compounds like tartar emetic trigger a cell death pathway with features of apoptosis. This process is characterized by the fragmentation of nuclear DNA into oligonucleosomal-sized fragments, a hallmark of apoptosis.
References
- 1. Perspective on Schistosomiasis Drug Discovery: Highlights from a Schistosomiasis Drug Discovery Workshop at Wellcome Collection, London, September 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. assaygenie.com [assaygenie.com]
- 6. Phosphofructokinase Activity Assay Kit (Colorimetric) (ab155898) | Abcam [abcam.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 9. Metabolic insights into phosphofructokinase inhibition in bloodstream-form trypanosomes | Semantic Scholar [semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
- 11. The toxic effect of tartar emetic in treatment of schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of Phosphofructokinase Activity in Mycobacterium tuberculosis Reveals That a Functional Glycolytic Carbon Flow Is Necessary to Limit the Accumulation of Toxic Metabolic Intermediates under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. cohesionbio.com [cohesionbio.com]
- 15. Enhanced schistosomicidal efficacy of tartar emetic encapsulated in pegylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Potassium L-Tartaric Acid in Organic Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Potassium L-tartaric acid, commonly known as potassium bitartrate (B1229483) or cream of tartar, is the potassium acid salt of L-(+)-tartaric acid.[1] It is a naturally occurring, chiral compound that is a byproduct of winemaking.[1] While its direct application as a primary catalyst in complex organic synthesis is not extensively documented, its derivatives are pivotal in asymmetric catalysis.[2] However, this compound and its closely related salt, potassium sodium tartrate, serve important roles in several chemical processes, acting as a weak acid catalyst, a pH buffer, a reducing agent, and a catalyst in specific multicomponent reactions. These application notes provide detailed protocols and data for key applications.
Application 1: Homogeneous Catalysis - Oxidation of Tartrate
Application Note: A classic and visually striking demonstration of homogeneous catalysis involves the oxidation of a tartrate salt by hydrogen peroxide, catalyzed by cobalt(II) ions. In this reaction, the cobalt ions cycle between the +2 and +3 oxidation states, forming a temporary intermediate complex with the tartrate ions, which facilitates their oxidation.[2][3] This process provides a lower activation energy pathway compared to the uncatalyzed reaction, significantly increasing the reaction rate.[2] The reaction is easily monitored by the color change of the solution from pink (Co(II)) to green (Co(III)-tartrate complex) and back to pink upon completion.[4]
Experimental Protocol: Cobalt-Catalyzed Oxidation of Potassium Sodium Tartrate
This protocol is adapted from established educational demonstrations and provides a reliable method for observing this catalytic process.[2][5][6]
Materials:
-
Potassium sodium tartrate tetrahydrate (Rochelle salt)
-
Hydrogen peroxide (6% or 20 vol.)
-
Cobalt(II) chloride hexahydrate
-
Distilled water
-
Beaker (250 mL or 600 mL)
-
Hot plate/stirrer and magnetic stir bar
-
Graduated cylinders
-
Thermometer
Procedure:
-
Prepare a 0.21 M solution of potassium sodium tartrate by dissolving approximately 6 g of potassium sodium tartrate tetrahydrate in 100 mL of distilled water.
-
Pour the potassium sodium tartrate solution into a 600 mL beaker and place it on a hot plate with a magnetic stirrer.
-
Gently heat the solution to approximately 70°C while stirring.[6]
-
Once the temperature is stable, add 40 mL of 6% hydrogen peroxide solution. Observe that there is little to no initial reaction.
-
Prepare a 0.1 M cobalt(II) chloride solution by dissolving a small amount of CoCl₂·6H₂O in water. Add approximately 12-14 mL of this pink catalyst solution to the heated beaker.[6]
-
Observe the immediate color change to green and the vigorous evolution of gas (CO₂).
-
As the reaction subsides, the solution will return to its original pink color, indicating that the cobalt(II) catalyst has been regenerated.[4]
Data Presentation:
| Parameter | Value | Reference |
| Reactant 1 | Potassium Sodium Tartrate (0.21 M) | [6] |
| Reactant 2 | Hydrogen Peroxide (6%) | [6] |
| Catalyst | Cobalt(II) Chloride (0.1 M) | [6] |
| Temperature | 70°C | [2][6] |
| Observation | Color change (pink -> green -> pink), gas evolution | [2] |
| Reaction Time (approx.) | 30 seconds at 70°C | [3] |
Catalytic Cycle Diagram:
Application 2: One-Pot Synthesis of Pyran Annulated Heterocycles
Application Note: Potassium sodium tartrate has been demonstrated as an efficient, non-toxic, and environmentally benign catalyst for the one-pot, three-component synthesis of various pyran annulated heterocyclic compounds.[5] This method offers advantages such as high yields, short reaction times, and an easy work-up procedure. The reaction typically involves the condensation of an aromatic aldehyde, malononitrile (B47326), and a C-H activated acid like 4-hydroxycoumarin (B602359) or dimedone in an aqueous ethanol (B145695) solvent.[5]
Experimental Protocol: Synthesis of Pyran Annulated Heterocycles
This is a general protocol based on the work by Hazeri et al.[5]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Active methylene (B1212753) compound (e.g., 4-hydroxycoumarin, dimedone)
-
Potassium sodium tartrate (catalyst)
-
Ethanol/Water (1:1) solvent mixture
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the active methylene compound (1 mmol).
-
Add potassium sodium tartrate (typically 10-20 mol%) as the catalyst.
-
Add the ethanol/water (1:1) solvent mixture.
-
Attach a reflux condenser and heat the mixture at reflux with stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol/water, and dry. Further purification can be done by recrystallization if necessary.
Data Presentation:
| Reactant A | Reactant B | Reactant C | Catalyst (mol%) | Solvent | Typical Yield | Reference |
| Aromatic Aldehyde | Malononitrile | 4-Hydroxycoumarin | Potassium Sodium Tartrate (10-20%) | Ethanol/Water | High | [5] |
| Aromatic Aldehyde | Malononitrile | Dimedone | Potassium Sodium Tartrate (10-20%) | Ethanol/Water | High | [5] |
Experimental Workflow Diagram:
Application 3: Weak Acid Catalysis - Sucrose (B13894) Inversion
Application Note: Potassium bitartrate acts as a weak acid, providing H+ ions that catalyze the hydrolysis of sucrose into its constituent monosaccharides, glucose and fructose. This process, known as inversion, is widely used in confectionery to prevent the crystallization of sugar, resulting in a smoother texture in products like candies and frostings. The reaction is typically slow at room temperature but is accelerated by heating.
Experimental Protocol: Sucrose Inversion for Candy Making
Materials:
-
Sucrose (granulated sugar)
-
Water
-
Potassium bitartrate (Cream of Tartar)
-
Saucepan
-
Candy thermometer
Procedure:
-
Combine sucrose and water in a saucepan (e.g., 1 kg of sucrose with 400-500 mL of water).
-
Add potassium bitartrate. A typical amount is 1 gram per kilogram of sugar (0.1% w/w).
-
Heat the mixture while stirring to dissolve the sugar.
-
Bring the solution to a boil and continue heating until it reaches the "hard-crack" stage, approximately 114°C.
-
The heat and the acidic environment created by the potassium bitartrate will cause a portion of the sucrose to hydrolyze.
-
Once the target temperature is reached, the resulting invert syrup can be used in the candy recipe.
Data Presentation:
| Component | Typical Amount | Purpose | Reference |
| Sucrose | 1 kg | Primary sugar | [7] |
| Water | 400-500 mL | Solvent | |
| Potassium Bitartrate | 1 g (0.1% of sugar weight) | Weak acid catalyst for hydrolysis | [7] |
| Temperature | 114°C | Accelerates hydrolysis, achieves desired consistency | [7] |
Logical Diagram of Sucrose Inversion:
Application 4: Reducing Agent in Nanoparticle Synthesis
Application Note: Potassium L-tartrate can function as a weak reducing agent in the synthesis of metal nanoparticles, such as gold (AuNPs), from their corresponding metal salts.[8] In this process, the tartrate ion reduces the metal cations (e.g., Au³⁺) to their elemental form (Au⁰), which then nucleate and grow into nanoparticles. A stabilizing or capping agent, such as Poly(N-vinyl-2-pyrrolidone) (PVP), is typically required to control the particle size and prevent aggregation.[8]
Experimental Protocol: Synthesis of Gold Nanoparticles
This is a generalized protocol based on the literature.[8]
Materials:
-
Gold(III) chloride solution (HAuCl₄)
-
Potassium L-tartrate monobasic (potassium bitartrate)
-
Poly(N-vinyl-2-pyrrolidone) (PVP) (stabilizing agent)
-
High-purity water
-
Round-bottom flask with a condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
Set up a round-bottom flask with a reflux condenser on a heating mantle with magnetic stirring.
-
Add a dilute aqueous solution of HAuCl₄ to the flask.
-
Add an aqueous solution of the stabilizing agent (PVP). The concentration ratio of the stabilizer to the gold salt will influence the final particle size.[8]
-
Heat the solution to boiling while stirring.
-
Prepare an aqueous solution of potassium bitartrate (the reducing agent).
-
Add the potassium bitartrate solution to the boiling reaction mixture.
-
Observe the color change of the solution (typically from yellow to colorless, then to blue/purple, and finally to a stable wine-red color), which indicates the formation of gold nanoparticles.
-
Continue heating for a defined period (e.g., 30 minutes) to ensure the reaction is complete.
-
Allow the solution to cool to room temperature. The resulting colloidal gold solution can be characterized by UV-Vis spectroscopy and Transmission Electron Microscopy (TEM).
Experimental Workflow Diagram:
References
- 1. Potassium Bitartrate | C4H5O6K | CID 23681127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Catalytic oxidation of potassium sodium tartrate | Demonstration | RSC Education [edu.rsc.org]
- 3. chem.purdue.edu [chem.purdue.edu]
- 4. SSERC | Catalyst at Work [sserc.org.uk]
- 5. Potassium sodium tartrate as a versatile and efficient catalyst for the one-pot synthesis of pyran annulated heterocyclic compounds in aqueous media | Semantic Scholar [semanticscholar.org]
- 6. flinnsci.com [flinnsci.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of Effervescent Tablets Using Tartaric Acid and Bicarbonates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and evaluation of effervescent tablets utilizing tartaric acid and bicarbonates. The following sections detail the fundamental chemical reaction, formulation components, manufacturing processes, and essential quality control protocols with detailed experimental procedures.
Principle of Effervescence
The effervescent reaction is the core of this formulation, where an acid reacts with a bicarbonate source in the presence of water to produce carbon dioxide gas. This rapid gas evolution is responsible for the disintegration of the tablet and the dissolution of the active pharmaceutical ingredient (API). The general chemical reaction between tartaric acid and sodium bicarbonate is as follows:
C₄H₆O₆ + 2NaHCO₃ → Na₂C₄H₄O₆ + 2H₂O + 2CO₂ (gas)[1]
This reaction not only enhances the dissolution of the active ingredient but also helps in masking unpleasant tastes.[2]
Key Formulation Components
A successful effervescent tablet formulation requires a careful selection of excipients to ensure stability, efficacy, and patient acceptability.
| Component | Example | Function |
| Acid Source | Tartaric Acid | Reacts with the bicarbonate to produce CO₂. It is more soluble than citric acid.[3] |
| Bicarbonate Source | Sodium Bicarbonate, Potassium Bicarbonate | Reacts with the acid to produce CO₂. Sodium bicarbonate is widely used due to its high solubility and cost-effectiveness.[1][3] |
| Active Pharmaceutical Ingredient (API) | Various | The therapeutic agent to be delivered. |
| Binders | Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG) | Ensures tablet integrity and hardness. Must be water-soluble.[1][4] |
| Lubricants | Sodium Benzoate, L-leucine | Prevents tablets from sticking to machinery during compression. Water-soluble lubricants are preferred to avoid an insoluble film on the water surface.[4][5] |
| Fillers/Diluents | Mannitol, Sorbitol | Add bulk to the tablet for easier handling and processing. |
| Sweeteners | Aspartame, Sucralose | Improve the palatability of the final solution. |
| Flavors | Orange, Lemon, etc. | Mask the taste of the API and other excipients. |
Manufacturing Process
The manufacturing of effervescent tablets requires a controlled environment with low humidity to prevent premature initiation of the effervescent reaction.[4] The two primary methods for granulation are dry granulation and wet granulation.
Manufacturing Workflow
Quality Control Parameters and Protocols
Rigorous quality control testing is essential to ensure the safety, efficacy, and stability of effervescent tablets.
Summary of Key Quality Control Tests
| Parameter | Method | Acceptance Criteria |
| Hardness | Tablet Hardness Tester | Typically 40-80 N. Must be strong enough for handling but allow for rapid disintegration.[1][4] |
| Friability | Friabilator | Less than 1% weight loss is generally acceptable.[6][7] |
| Effervescence Time | Visual observation in water | Complete disintegration and effervescence, typically within 5 minutes.[1][8] |
| pH of Solution | pH meter | Should be within a range that ensures stability of the API and is palatable (often close to neutral).[7] |
| Weight Variation | Weighing individual tablets | Must comply with pharmacopeial standards (e.g., USP <905>). |
| Content Uniformity | HPLC, UV-Vis Spectrophotometry | Ensures consistent dosage of API in each tablet, complying with pharmacopeial standards (e.g., USP <905>).[9][10] |
| Moisture Content | Karl Fischer Titration | Typically below 0.5% to prevent premature reaction. |
Detailed Experimental Protocols
Protocol for Tablet Hardness Testing
Objective: To determine the mechanical strength of the effervescent tablets.
Apparatus: Tablet Hardness Tester (e.g., Erweka, Monsanto)
Procedure:
-
Calibrate the hardness tester according to the manufacturer's instructions.
-
Randomly select 10 tablets from the batch.
-
Place a single tablet diametrically between the jaws of the tester.
-
Activate the tester to apply a compressive force to the tablet.
-
Record the force in Newtons (N) or Kiloponds (kp) required to fracture the tablet.[11]
-
Repeat the measurement for all 10 tablets.
-
Calculate the average hardness and the standard deviation.
Protocol for Tablet Friability Testing
Objective: To assess the ability of the tablets to withstand abrasion and shock during handling, packaging, and transportation.
Apparatus: Friabilator (e.g., Roche Friabilator)
Procedure:
-
For tablets with a unit weight equal to or less than 650 mg, take a sample of whole tablets corresponding as near as possible to 6.5 g. For tablets with a unit weight of more than 650 mg, take a sample of 10 whole tablets.[6]
-
Carefully de-dust the tablets using a soft brush or clean cloth.
-
Accurately weigh the initial sample of tablets (W_initial).
-
Place the tablets in the drum of the friabilator.
-
Rotate the drum at 25 ± 1 rpm for 100 revolutions.[6]
-
After 100 rotations, remove the tablets from the drum.
-
Carefully de-dust the tablets again.
-
Accurately weigh the final sample of tablets (W_final).
-
Calculate the percentage of weight loss using the following formula: Friability (%) = [(W_initial - W_final) / W_initial] x 100
Protocol for Measuring Effervescence Time
Objective: To determine the time required for a tablet to completely disintegrate and cease effervescence in water.
Apparatus:
-
Beaker (250 mL)
-
Stopwatch
-
Purified water at a controlled temperature (e.g., 20 ± 1 °C)
Procedure:
-
Place 200 mL of purified water into the beaker and ensure the temperature is within the specified range.
-
Place one effervescent tablet into the beaker.
-
Simultaneously start the stopwatch.
-
Observe the tablet and record the time taken for the tablet to completely dissolve and for the evolution of gas to stop.[1]
-
Repeat the test for a total of 6 tablets.
-
Report the average effervescence time and the standard deviation.
Protocol for Content Uniformity Testing
Objective: To ensure that each tablet contains a consistent amount of the active pharmaceutical ingredient (API).
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system or UV-Visible Spectrophotometer
-
Volumetric flasks
-
Pipettes
-
Analytical balance
Procedure (General, method will be API-specific):
-
Randomly select 10 tablets from the batch.
-
Individually place each tablet in a separate volumetric flask of appropriate size.
-
Dissolve the tablet in a suitable solvent as specified in the monograph for the specific API.
-
Ensure the effervescence has completely ceased before proceeding.
-
Dilute the solution to a known concentration suitable for the analytical method.
-
Prepare a standard solution of the API of a known concentration.
-
Analyze both the sample and standard solutions using the validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the API content for each of the 10 tablets.
-
Assess the results against the acceptance criteria outlined in the relevant pharmacopeia (e.g., USP <905>).[9]
Chemical Reaction Pathway
The following diagram illustrates the fundamental acid-base reaction that drives the effervescence in the tablet formulation.
References
- 1. Formulation, Characterization and Physicochemical Evaluation of Potassium Citrate Effervescent Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2007147226A1 - Effervescent formulation - Google Patents [patents.google.com]
- 3. pharmtech.com [pharmtech.com]
- 4. icapsulepack.com [icapsulepack.com]
- 5. US20110281008A1 - Effervescent tablet with improved dissolution time and method of using the same - Google Patents [patents.google.com]
- 6. usp.org [usp.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. usp.org [usp.org]
- 10. How to Conduct Content Uniformity Testing for Tablets – Pharma.Tips [pharma.tips]
- 11. saintytec.com [saintytec.com]
Troubleshooting & Optimization
"optimizing crystallization of Potassium L-tartaric acid from aqueous solutions"
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the crystallization of potassium L-tartaric acid (also known as potassium hydrogen tartrate or potassium bitartrate) from aqueous solutions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the crystallization process.
Q1: Why is my crystal yield consistently low?
A low yield of potassium L-tartrate crystals can be attributed to several factors. A primary reason is incomplete precipitation due to the solution not being sufficiently supersaturated. The solubility of potassium L-tartrate is highly dependent on temperature.[1][2] Ensure that the initial dissolution temperature is high enough to dissolve a significant amount of the salt and that the final cooling temperature is low enough to minimize its solubility.[3] Additionally, the presence of alcohol or other organic solvents can significantly decrease the solubility of potassium L-tartrate, a factor to consider in mixed-solvent systems.[2][4] Another potential cause is the rate of cooling; if the solution is cooled too quickly, it can lead to the formation of very fine crystals that may be difficult to recover during filtration.
Q2: The crystals I'm obtaining are very small and needle-like. How can I grow larger, more well-defined crystals?
The formation of small, needle-like crystals is often a result of rapid nucleation and crystal growth, which is typically caused by a high degree of supersaturation and a fast cooling rate. To encourage the growth of larger crystals, a slower cooling rate is recommended, as this allows for more controlled crystal growth rather than rapid nucleation.[3] Seeding the supersaturated solution with a small amount of pre-existing potassium L-tartrate crystals can also promote the growth of larger crystals by providing nucleation sites.[5][6] Constant, gentle agitation is crucial to ensure uniform crystal growth and prevent the formation of agglomerates.[5]
Q3: My solution turned into a thick, oily substance instead of forming crystals. What happened and how can I fix it?
The phenomenon of "oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This can happen if the concentration of the solute is too high, or if the solution is cooled too rapidly, especially in the presence of impurities. To resolve this, try diluting the solution slightly before cooling or employing a much slower cooling profile. The presence of certain impurities can also promote oiling out; in such cases, purification of the starting material may be necessary.[7]
Q4: I'm noticing discoloration or impurities in my final crystalline product. What are the best practices for purification?
Discoloration and impurities in the final product can often be addressed by recrystallization. This involves dissolving the impure crystals in a minimal amount of hot solvent, followed by hot filtration to remove any insoluble impurities.[3] Activated carbon can be used during this step to adsorb colored impurities.[8] Subsequent slow cooling of the filtrate should yield purer crystals. It is also important to ensure the purity of the starting materials and the cleanliness of the crystallization vessel. Some impurities can co-crystallize with the product, making their removal more challenging and potentially requiring multiple recrystallization steps or alternative purification techniques.[7][9]
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the crystallization of potassium L-tartrate.
Q1: What is the solubility of potassium L-tartrate in water at different temperatures?
The solubility of potassium L-tartrate in water is highly dependent on temperature. At 20°C, its solubility is approximately 0.57 g/100 mL, which increases significantly to 6.1 g/100 mL at 100°C.[1] This substantial difference in solubility with temperature is the principle behind using cooling crystallization for this compound.
Q2: What is the optimal cooling rate for growing large crystals of potassium L-tartrate?
While the optimal cooling rate can be system-dependent, a general principle is that slower cooling rates favor the growth of larger crystals.[3] Rapid cooling tends to induce rapid nucleation, resulting in a larger number of small crystals. For obtaining larger crystals, a controlled, slow cooling profile is recommended. Some studies suggest that an initial slow cooling phase followed by a faster cooling rate in the later stages can be effective.[3]
Q3: How does pH affect the crystallization of potassium L-tartrate?
The pH of the solution can influence the crystallization of potassium L-tartrate. A saturated solution of potassium L-tartrate in water will have a pH of approximately 3.557 at 25°C.[1] The speciation of tartaric acid is pH-dependent, and optimal conditions for potassium L-tartrate crystallization are typically found in the pH range of 3.0 to 4.0, where the bitartrate (B1229483) anion (HT⁻) is most available to combine with potassium ions.[10]
Q4: Can I use seeding to control the crystallization process?
Yes, seeding is a highly effective method for controlling crystallization. Introducing a small quantity of finely powdered potassium L-tartrate crystals to a supersaturated solution provides templates for crystal growth.[5] This technique can help to control the crystal size and morphology, and can also initiate crystallization in a metastable solution. For best results, the seed crystals should be of high purity and have a narrow size distribution.
Q5: What is the role of agitation during crystallization?
Agitation plays a critical role in achieving a successful crystallization.[5] Constant and uniform stirring helps to maintain a homogenous temperature and concentration throughout the solution, which promotes uniform crystal growth and prevents the formation of large agglomerates.[5] The intensity of agitation should be carefully controlled; overly vigorous stirring can lead to secondary nucleation and the formation of smaller crystals.
Data Presentation
Table 1: Solubility of Potassium L-Tartrate in Water
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | 0.57[1] |
| 100 | 6.1[1] |
Table 2: Factors Influencing Crystal Size
| Factor | To Obtain Larger Crystals | To Obtain Smaller Crystals |
| Cooling Rate | Slow | Fast |
| Supersaturation | Lower | Higher |
| Agitation | Gentle and constant | Vigorous |
| Seeding | Use of seed crystals | No seeding |
Experimental Protocols
Protocol 1: Cooling Crystallization of Potassium L-Tartrate
This protocol outlines a standard procedure for obtaining potassium L-tartrate crystals from an aqueous solution via cooling crystallization.
Materials:
-
Potassium L-tartrate
-
Distilled water
-
Heating mantle or hot plate with magnetic stirring
-
Crystallization vessel (e.g., beaker or flask)
-
Magnetic stir bar
-
Thermometer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Dissolution: In the crystallization vessel, add a measured amount of potassium L-tartrate to a specific volume of distilled water. Heat the solution while stirring until the solid is completely dissolved. Aim for a temperature where the solution is saturated or slightly undersaturated.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration of the solution to remove them. This step should be done quickly to prevent premature crystallization.[3]
-
Cooling: Allow the solution to cool slowly and under constant, gentle agitation. A controlled cooling rate can be achieved by using a programmable cooling bath or by allowing the vessel to cool at room temperature.
-
Crystallization: As the solution cools, crystals of potassium L-tartrate will begin to form. Continue cooling to the desired final temperature to maximize the yield.
-
Filtration: Once crystallization is complete, separate the crystals from the mother liquor by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold distilled water to remove any residual mother liquor.
-
Drying: Dry the crystals in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.
Visualizations
Caption: Workflow for cooling crystallization of potassium L-tartrate.
Caption: Troubleshooting flowchart for low crystal yield.
References
- 1. Potassium bitartrate - Wikipedia [en.wikipedia.org]
- 2. awri.com.au [awri.com.au]
- 3. Study of Potassium Hydrogen Tartrate Unseeded Batch Crystallization for Tracking Optimum Cooling Mode – Oriental Journal of Chemistry [orientjchem.org]
- 4. ovid.com [ovid.com]
- 5. enology.fst.vt.edu [enology.fst.vt.edu]
- 6. extension.iastate.edu [extension.iastate.edu]
- 7. researchgate.net [researchgate.net]
- 8. US6534678B1 - Process for producing tartaric acid from a raw material containing potassium hydrogentartrate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude Potassium Bitartrate from Wine Lees
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude potassium bitartrate (B1229483) from wine lees.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of potassium bitartrate.
Issue: Low Yield of Potassium Bitartrate Crystals After Cold Stabilization
Question: We performed a cold stabilization of our crude potassium bitartrate solution, but the crystal yield is significantly lower than expected. What could be the cause, and how can we improve it?
Answer: A low yield of potassium bitartrate (KHT) crystals can be attributed to several factors. The primary reasons include insufficient cooling, suboptimal pH, and the presence of interfering substances.
-
Suboptimal Temperature: The solubility of KHT is highly dependent on temperature. For effective crystallization, the solution should be chilled to a temperature just above its freezing point, typically between -4°C and 0°C.[1][2][3] Ensure your cooling system maintains a stable, low temperature throughout the stabilization period.
-
pH Influence: The percentage of tartrate present as the bitartrate ion (HT⁻), which is necessary for KHT precipitation, is maximal at a pH of approximately 3.7.[4] If the pH of your solution is significantly higher or lower, the equilibrium will shift, reducing the amount of bitartrate available for crystallization. It is recommended to measure and adjust the pH before cold stabilization. Wines with a starting pH below 3.65 will see a decrease in pH upon KHT precipitation, while those with a pH above 3.65 will experience an increase.[5]
-
Presence of Protective Colloids: Wine lees can contain various colloidal substances such as proteins, polyphenols, and polysaccharides that can inhibit crystal nucleation and growth.[5][6] These molecules can coat the KHT nuclei, preventing them from developing into larger crystals.[7] To mitigate this, consider a pre-treatment step such as fining with bentonite (B74815) to remove proteins.[4]
-
High Alcohol Concentration: While alcohol reduces the overall solubility of KHT, very high concentrations can sometimes affect crystallization kinetics. Refer to solubility data to ensure your expectations are aligned with the alcohol content of your solution.[5]
Troubleshooting Workflow: Low Crystal Yield
Caption: Troubleshooting workflow for low potassium bitartrate yield.
Issue: Haze Formation in the Final Product After Purification
Question: After purifying potassium bitartrate and re-dissolving it to create a solution, we are observing a persistent haze. What could be causing this?
Answer: Haze formation after the purification of potassium bitartrate can be due to several factors, often related to the co-precipitation of other compounds from the wine lees.
-
Protein Instability: Crude potassium bitartrate can co-precipitate with proteins from the wine lees. When the purified KHT is re-dissolved, these proteins can denature and form a haze, especially if the solution is heated.
-
Polyphenol Precipitation: Phenolic compounds, particularly tannins, can also co-precipitate with KHT. Changes in the solution's pH or ionic strength upon re-dissolving can cause these polyphenols to precipitate, leading to haze.
-
Residual Bentonite: If bentonite was used as a fining agent during a pre-treatment step and was not properly removed, fine particles can carry over and cause a haze in the final solution.
-
Calcium Tartrate: While less common, the presence of calcium tartrate can also contribute to haze, as its solubility characteristics differ from KHT.
To address this, consider incorporating a protein removal step using bentonite fining before crystallization, and ensure thorough filtration after any fining steps. If the haze persists, analysis of the haze composition can help identify the specific cause.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for cold stabilization of potassium bitartrate?
A1: The optimal temperature for cold stabilization is just above the freezing point of the wine or solution, typically between -4°C and 0°C (24.8°F and 32°F).[1][2][3] The goal is to decrease the solubility of potassium bitartrate to induce crystallization. The exact temperature may vary depending on the alcohol content of the solution.[8]
Q2: How does pH affect the purification of potassium bitartrate?
A2: The pH of the solution is a critical factor. The precipitation of potassium bitartrate (KHT) is dependent on the concentration of the bitartrate ion (HT⁻). The highest concentration of HT⁻ occurs at a pH of approximately 3.7.[4] Therefore, adjusting the pH to this level can maximize the yield of KHT crystals. A starting pH below 3.65 will typically decrease upon KHT precipitation, while a starting pH above 3.65 will tend to increase.[5]
Q3: What is "contact seeding" and how does it improve purification?
A3: Contact seeding is a technique used to accelerate the crystallization of potassium bitartrate. It involves adding finely powdered KHT crystals to the supersaturated solution.[1] These "seed" crystals provide nucleation sites, bypassing the initial energy barrier for crystal formation and allowing for more rapid and complete precipitation.[8] This method can significantly reduce the time required for stabilization compared to traditional cold stabilization.[9]
Q4: Can ion exchange resins be used for potassium bitartrate purification?
A4: Yes, ion exchange is a viable method. Cation exchange resins can be used to replace the potassium ions (K⁺) in the solution with other ions like sodium (Na⁺) or hydrogen (H⁺).[8][10] This converts the potassium bitartrate into a more soluble salt, preventing its precipitation. This method is rapid and effective but can alter the pH and mineral composition of the solution.[10][11]
Q5: What are the advantages and disadvantages of electrodialysis for tartrate stabilization?
A5: Electrodialysis uses an electric field and ion-selective membranes to remove tartrate and potassium ions from the solution.[1][12] Its main advantages are speed and efficiency, with a significant reduction in energy consumption compared to cold stabilization.[13] However, the initial capital cost for the equipment is high, and it requires specialized technical oversight.[2][11] There can also be some impact on the sensory characteristics of the wine.[1]
Data Presentation
Table 1: Comparison of Potassium Bitartrate Stabilization Methods
| Method | Principle | Typical Duration | Temperature | Key Advantages | Key Disadvantages |
| Cold Stabilization | Reduces solubility through low temperatures to induce crystallization.[1] | 1-3 weeks[1][8] | -4°C to 0°C[1] | Simple, widely used. | High energy consumption, time-consuming, potential for incomplete stabilization.[2] |
| Contact Seeding | Adds KHT seed crystals to accelerate crystallization.[1] | 4-6 hours[14] | 0°C[14] | Rapid stabilization, increased efficiency.[8] | Requires seed crystals, agitation, and careful filtration.[1] |
| Ion Exchange | Exchanges K⁺ ions with H⁺ or Na⁺ ions using a resin.[8] | Rapid (column dependent) | Ambient | Fast, energy-efficient.[8] | Alters wine composition (pH, sodium content), potential sensory impact.[10][11] |
| Electrodialysis | Removes K⁺ and tartrate ions using charged membranes.[1] | Rapid (flow-rate dependent) | Ambient | Very fast, low energy use, effective for calcium tartrate as well.[12][13] | High capital cost, requires specialized equipment and expertise.[2][11] |
Table 2: Influence of Agitation on White Wine Constituents During Contact Seeding at 0°C with 4 g/L KHT
| Conditions of the Assay | Tartaric Acid (g/L) | Potassium (mg/L) |
| Control (No Seeding) | 1.58 | 920 |
| With Agitation | 1.17 | 805 |
| Without Agitation | 1.38 | 870 |
Source: Adapted from Blouin et al. (1982) as cited in Zoecklein and Fugelsang.[7]
Experimental Protocols
Protocol 1: Cold Stabilization of Crude Potassium Bitartrate Solution
-
Preparation: Clarify the crude solution from wine lees by filtration to remove large particulates.
-
pH Adjustment: Measure the pH of the solution. If necessary, adjust to a range of 3.6-3.8 using tartaric acid to optimize for bitartrate ion concentration.
-
Chilling: Transfer the solution to a jacketed, temperature-controlled vessel. Cool the solution to a stable temperature between -4°C and 0°C.
-
Stabilization: Hold the solution at this temperature for 1 to 3 weeks.[3] Monitor for crystal formation.
-
Separation: Once crystallization is complete, separate the liquid from the crystals via racking or decanting. It is crucial to maintain the low temperature during this step to prevent re-dissolution of the crystals.
-
Filtration: Filter the remaining liquid at the stabilization temperature to remove any fine crystals.[8]
-
Crystal Collection: Collect the potassium bitartrate crystals from the bottom of the vessel.
Protocol 2: Contact Seeding for Accelerated Potassium Bitartrate Crystallization
-
Preparation: Pre-filter the crude solution to remove any colloidal material that could foul the seed crystals.[8]
-
Chilling: Cool the clarified solution to the desired stability temperature, typically around 0°C.[14]
-
Seeding: Add 3-4 g/L of finely powdered potassium bitartrate ("cream of tartar") to the chilled solution.[8][9]
-
Agitation: Agitate the mixture continuously for a minimum of 90 minutes, with 4 hours being optimal, to ensure the seed crystals remain in suspension and have maximum contact with the solution.[1]
-
Settling: After agitation, allow the crystals to settle. This can be done overnight while maintaining the cold temperature.[9]
-
Filtration: Filter the cold solution to separate the precipitated potassium bitartrate. Use a filter with a pore size of approximately 3-5 µm to effectively remove the small crystals.[15] The filtration should be performed rapidly to prevent the wine from warming and re-dissolving the tartrates.[9]
Experimental Workflow: Contact Seeding
Caption: Experimental workflow for the contact seeding method.
References
- 1. wine-production.com [wine-production.com]
- 2. ysi.com [ysi.com]
- 3. winegrowers.info [winegrowers.info]
- 4. enology.fst.vt.edu [enology.fst.vt.edu]
- 5. awri.com.au [awri.com.au]
- 6. perennia.ca [perennia.ca]
- 7. enology.fst.vt.edu [enology.fst.vt.edu]
- 8. extension.iastate.edu [extension.iastate.edu]
- 9. Contact Seeding for Cold Stabilization | The Grapevine Magazine [thegrapevinemagazine.net]
- 10. oeno-one.eu [oeno-one.eu]
- 11. enartis.com [enartis.com]
- 12. Tartrate stabilisation by electrodialysis | OIV [oiv.int]
- 13. escholarship.org [escholarship.org]
- 14. oenotechnic.com [oenotechnic.com]
- 15. dgwinemaking.com [dgwinemaking.com]
"preventing agglomeration in Potassium L-tartaric acid precipitation"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with potassium L-tartaric acid (also known as potassium bitartrate (B1229483) or KHT) precipitation, specifically focusing on the prevention of agglomeration.
Troubleshooting Guide
Issue: Excessive Agglomeration of Potassium L-Tartrate Crystals
Question: My potassium L-tartrate crystals are forming large, uncontrolled agglomerates instead of fine, discrete particles. How can I prevent this?
Answer: Uncontrolled agglomeration during potassium L-tartrate precipitation is often a result of suboptimal process parameters. The key is to control the nucleation and crystal growth phases. Here are several factors to investigate:
-
Cooling Rate: Rapid cooling can lead to high supersaturation levels, which promotes rapid nucleation and subsequent agglomeration. A slower, more controlled cooling process is recommended.
-
Agitation: Inadequate or excessive agitation can influence crystal size and agglomeration. Gentle, consistent stirring helps to distribute the solute and prevent localized high supersaturation, which can lead to the formation of large crystal aggregates.[1]
-
pH: The pH of the solution plays a critical role in the solubility of potassium L-tartrate. Maximum precipitation occurs around pH 3.7.[2] Operating at a pH away from this maximum may help to control the precipitation rate.
-
Presence of Impurities: Certain compounds, often referred to as "complexing factors," can inhibit or modify crystal growth.[2][3] These can include proteins, polyphenols, and polysaccharides which can interact with crystal nuclei and impede their growth into large agglomerates.[4]
-
Seeding: The introduction of seed crystals can provide nucleation sites and promote more uniform crystal growth, potentially reducing spontaneous nucleation and agglomeration. The particle size and quantity of the seed crystals are important parameters to control.[2]
The following flowchart outlines a systematic approach to troubleshooting agglomeration issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the solubility of potassium L-tartrate?
A1: The solubility of potassium L-tartrate is primarily influenced by:
-
Temperature: Solubility decreases significantly as the temperature is lowered.[5][6]
-
Alcohol Content: The presence of ethanol (B145695) decreases the solubility of potassium L-tartrate.[4]
-
pH: The pH of the solution affects the ionic species of tartaric acid present, with the bitartrate form (HT⁻) being most prevalent around pH 3.7, leading to maximum potential for precipitation.[2]
-
Ionic Composition: The concentrations of potassium (K⁺) and tartrate ions directly impact the potential for precipitation.[5][7]
Q2: How can I prevent precipitation of potassium L-tartrate altogether if it is undesirable in my final product?
A2: To prevent precipitation, you can employ subtractive or additive methods.[8][9][10]
-
Subtractive Methods: These methods remove the components necessary for crystal formation.
-
Additive Methods (Inhibitors): These substances interfere with the crystallization process.[8][10][13]
-
Metatartaric Acid: This compound coats the tartrate nuclei, preventing their growth.[1][2] Its effect is temporary as it hydrolyzes over time.[2][12]
-
Carboxymethylcellulose (CMC): Acts as a protective colloid to inhibit crystal growth.[1][13]
-
Potassium Polyaspartate (KPA): A polyamino acid that effectively inhibits the formation of tartrate crystals.[11][14][15]
-
Q3: What is the role of "complexing factors" in potassium L-tartrate precipitation?
A3: Complexing factors are substances in the solution that can bind with potassium or tartrate ions, effectively reducing their free concentration and thus inhibiting nucleation and crystal growth.[2][3] In biological solutions or complex mixtures, these can include proteins, polyphenols, and polysaccharides.[2][4] These molecules can also adsorb onto the surface of existing microcrystals, blocking further growth.
The interaction of these factors is illustrated in the diagram below.
Experimental Protocols
Protocol: Cold Stability Test for Potassium L-Tartrate
This protocol is a representative method for determining the stability of a solution against potassium L-tartrate precipitation upon cooling.
1. Objective: To assess the potential for potassium L-tartrate precipitation in a liquid sample by subjecting it to a controlled low-temperature environment.
2. Materials:
-
Sample solution
-
Temperature-controlled water bath or refrigerator capable of maintaining -4°C
-
Sterile, transparent, sealable containers (e.g., 50 mL centrifuge tubes)
-
Filtration apparatus (0.45 µm filter)
-
Optional: Potassium L-tartrate seed crystals
3. Methodology:
-
Sample Preparation: Filter the sample solution through a 0.45 µm filter to remove any existing particulate matter.
-
Aliquotting: Transfer a known volume (e.g., 50 mL) of the filtered sample into a sterile, transparent container.
-
Seeding (Optional): If seeding is part of the protocol, add a small, precise amount of fine potassium L-tartrate seed crystals (e.g., 4 g/L) to the sample.[2] Agitate gently to disperse.
-
Incubation: Securely seal the container and place it in a pre-chilled environment at -4°C.[4][11]
-
Observation: Let the sample incubate undisturbed for a specified period, typically ranging from several hours to several days (a common duration is 3 days).[4]
-
Analysis: After the incubation period, carefully remove the sample from the cold environment without agitating it. Visually inspect the bottom and sides of the container for any crystalline deposits. The presence of crystals indicates instability.
The general workflow for this protocol is depicted below.
Quantitative Data Summary
The following table summarizes key quantitative parameters mentioned in the literature that influence potassium L-tartrate precipitation.
| Parameter | Value/Range | Context | Source |
| pH for Maximum Precipitation | ~3.7 | In aqueous solutions, this pH maximizes the bitartrate (HT⁻) species. | [2] |
| Typical Potassium Concentration | 600 - >2500 mg/L | Concentration range found in grape must, a common starting material for KHT precipitation studies. | [3] |
| Typical Tartaric Acid Concentration | 2 - 10 g/L | Concentration range found in grape must. | [3] |
| Inhibitor Concentration (Metatartaric Acid) | 50 - 100 mg/L | Effective concentration for preventing KHT precipitation in young wines for several months at low temperatures. | [2][3] |
| Inhibitor Concentration (Potassium Polyaspartate) | 100 mg/L | Found to be sufficient to stabilize various wines for up to one year. | [11] |
| Cold Stabilization Temperature | -4°C to 0°C | Typical temperature range used to induce precipitation for removal. | [4][10] |
| Seed Crystal Addition | ~4 g/L | Suggested optimal quantity for contact seeding to accelerate precipitation. | [2] |
| Seed Crystal Size | ~40 microns | Suggested particle size for efficient contact seeding. | [2] |
References
- 1. perennia.ca [perennia.ca]
- 2. enology.fst.vt.edu [enology.fst.vt.edu]
- 3. enology.fst.vt.edu [enology.fst.vt.edu]
- 4. awri.com.au [awri.com.au]
- 5. Sustainable Strategies for Wine Colloidal Stability: Innovations in Potassium Bitartrate Crystallization Control | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Kinetics of Potassium Bitartrate Crystallization from Table Wines. I. Effect of Particle Size, Particle Surface Area and Agitation | American Journal of Enology and Viticulture [ajevonline.org]
- 8. enartis.com [enartis.com]
- 9. enartis.com [enartis.com]
- 10. laffort.com [laffort.com]
- 11. awri.com.au [awri.com.au]
- 12. extension.iastate.edu [extension.iastate.edu]
- 13. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 14. Prevent the Precipitation of Tartrate Crystals in Wine Bottles - Enartis [enartis.com]
- 15. Prevent the precipitation of Tartrate Crystals in wine bottles with the Zenith range - Enartis [enartis.com]
Technical Support Center: pH Control with Potassium Tartrate Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium tartrate buffers.
Troubleshooting Guides
Issue: Unexpected pH reading after buffer preparation.
Question: I prepared a saturated potassium hydrogen tartrate buffer, which should have a pH of around 3.56 at 25°C, but my reading is significantly different. What could be the cause?
Answer:
Several factors can lead to an incorrect pH reading in a freshly prepared potassium hydrogen tartrate buffer. Here are the most common causes and their solutions:
-
Temperature Effects: The pH of a potassium hydrogen tartrate buffer is temperature-dependent. A significant deviation from 25°C will result in a different pH. For instance, the pH of a saturated solution is approximately 3.557 at 25°C, but this value changes with temperature.
-
Solution: Always measure the temperature of your buffer and consult a temperature correction chart for the expected pH. Calibrate your pH meter at the same temperature as your experimental solution if possible.
-
-
Incomplete Saturation: For a saturated buffer, it is crucial to ensure that the solution is indeed saturated with potassium bitartrate (B1229483).
-
pH Meter Calibration Errors: An improperly calibrated pH meter is a frequent source of error.
-
Contaminated Reagents or Water: The quality of the potassium hydrogen tartrate and the water used is critical.
-
Solution: Use high-purity, reagent-grade potassium hydrogen tartrate. The water should be distilled or deionized with low conductivity.
-
Issue: pH of the buffer is unstable and drifting.
Question: My potassium tartrate buffer's pH is continuously drifting during my experiment. How can I stabilize it?
Answer:
An unstable pH reading can compromise your experimental results. The following are common reasons for pH drift in potassium tartrate buffers:
-
Temperature Fluctuations: As mentioned, temperature has a direct impact on the buffer's pH. If the temperature of your experimental environment is not stable, the pH will drift.
-
Solution: Conduct your experiments in a temperature-controlled environment. Use a water bath or incubator to maintain a constant temperature for your buffer and sample.
-
-
Absorption of Atmospheric CO2: Basic solutions are prone to absorbing carbon dioxide from the air, which can lower the pH. While potassium tartrate buffers are acidic, this effect can still be a factor in long-term experiments or with buffers that have been left open.
-
Solution: Keep the buffer container tightly sealed when not in use. For long-term experiments, consider working under an inert atmosphere (e.g., nitrogen).
-
-
Electrode Issues: A dirty, aging, or improperly hydrated pH electrode can cause slow, drifting readings.
-
Solution: Clean the pH electrode according to the manufacturer's instructions. If the electrode is refillable, ensure the filling solution is at the correct level. Store the electrode in the recommended storage solution to keep the glass bulb hydrated.[3]
-
-
Precipitation of Potassium Bitartrate: Changes in temperature or the addition of other substances (like ethanol) can cause the potassium bitartrate to precipitate out of the solution, altering the buffer's composition and pH.
-
Solution: Be mindful of the solubility limits of potassium bitartrate, especially when working with mixed solvents or at low temperatures. Refer to the solubility data to avoid conditions that favor precipitation.
-
Frequently Asked Questions (FAQs)
Q1: How does temperature affect the pH of potassium hydrogen tartrate buffers?
The pH of potassium hydrogen tartrate solutions decreases as the temperature increases. This is a known characteristic of this buffer system. For precise work, it is essential to use a pH value corrected for the measurement temperature.
Q2: What is the correct way to prepare a saturated potassium hydrogen tartrate standard buffer?
According to NIST (National Institute of Standards and Technology) guidelines, a saturated solution is prepared by adding an excess of potassium hydrogen tartrate to pure water (e.g., 100 mL of water at 25°C will dissolve about 0.7 g).[1] The mixture should be shaken vigorously for a few minutes to ensure saturation.[1] The clear supernatant can then be decanted or filtered for use.[1]
Q3: Why is my potassium tartrate buffer causing precipitation in my sample?
Potassium bitartrate has limited solubility, which is further reduced by the presence of organic solvents like ethanol (B145695) and by lower temperatures.[4] If your sample contains components that decrease the solubility of potassium bitartrate, or if the experiment is conducted at a low temperature, precipitation can occur.
Q4: Can I reuse a potassium tartrate buffer?
For critical applications, it is always recommended to use a freshly prepared buffer. Over time, the buffer can become contaminated (e.g., by microbial growth) or its concentration can change due to evaporation, which will affect its pH.
Q5: How should I store potassium tartrate buffer solutions?
Store the buffer in a tightly sealed, clean, and dry bottle at a constant temperature.[5] To prevent contamination, avoid introducing any potential sources of microbial or chemical contaminants. For long-term storage, refrigeration can inhibit microbial growth, but be aware of the potential for precipitation at lower temperatures.
Data Presentation
Table 1: pH of Potassium Hydrogen Tartrate Solutions at Various Temperatures
| Temperature (°C) | 0.01 Molar | 0.02 Molar | 0.03 Molar | Saturated Solution (at 25°C) |
| 0 | 3.66 | - | - | - |
| 10 | 3.61 | 3.59 | - | - |
| 20 | 3.57 | 3.56 | 3.55 | - |
| 25 | 3.56 | 3.55 | 3.54 | 3.56 |
| 30 | 3.55 | 3.54 | 3.54 | 3.55 |
| 40 | 3.55 | 3.54 | 3.54 | 3.55 |
| 50 | 3.55 | 3.55 | 3.54 | 3.55 |
| 60 | 3.56 | 3.56 | 3.55 | 3.56 |
| Data sourced from the National Bureau of Standards (now NIST).[6] |
Table 2: Solubility of Potassium Bitartrate in Water and Ethanol-Water Solutions
| Temperature (°C) | Solubility in Water (g/L) | Solubility in 10% Ethanol (v/v) (g/L) | Solubility in 20% Ethanol (v/v) (g/L) |
| 0 | 2.25 | 1.26 | 0.68 |
| 5 | 2.66 | 1.58 | 0.86 |
| 10 | 3.42 | 2.02 | - |
| 20 | 5.70 | - | - |
| 100 | 61.0 | - | - |
| Data compiled from multiple sources.[4][7][8] |
Experimental Protocols
Protocol 1: Preparation of a Standard Saturated Potassium Hydrogen Tartrate Buffer (pH ≈ 3.56 at 25°C)
Materials:
-
Reagent-grade Potassium Hydrogen Tartrate (KHC₄H₄O₆), dried at 110°C for 2 hours.[9]
-
High-purity distilled or deionized water.
-
Glass-stoppered flask or bottle.
-
Magnetic stirrer and stir bar (optional).
-
Filtration apparatus (optional).
Procedure:
-
Add an excess amount of dried potassium hydrogen tartrate to a glass-stoppered flask. A 100% excess is recommended to ensure rapid saturation (e.g., add approximately 1.5 g to 100 mL of water).[1]
-
Add the desired volume of distilled or deionized water to the flask.
-
Seal the flask and shake vigorously for at least 3 minutes. Alternatively, use a magnetic stirrer for 15-20 minutes.
-
Allow the undissolved solid to settle to the bottom of the flask.
-
Carefully decant the clear supernatant into a clean, labeled storage bottle. If necessary, filter the solution to remove any suspended particles.
-
The buffer is now ready for use. Store in a tightly sealed container.
Protocol 2: Conductivity Test for Assessing Potassium Bitartrate Stability
This test is adapted from methods used in the wine industry and can be used to predict the likelihood of potassium bitartrate precipitation in a solution.[10]
Materials:
-
Conductivity meter.
-
Temperature-controlled water bath.
-
Sample of the solution to be tested.
-
Fine crystals of potassium bitartrate (for seeding).
Procedure:
-
Chill a 100 mL sample of the test solution to the desired test temperature (e.g., the lowest temperature the solution will experience during storage or use).[10]
-
Place the sample in the temperature-controlled water bath to maintain a constant temperature.
-
Measure and record the initial conductivity of the solution.
-
Add a small amount of fine potassium bitartrate crystals to the solution to act as nucleation sites.
-
Stir the solution gently and continuously.
-
Monitor the conductivity of the solution. If the solution is supersaturated with potassium bitartrate, the conductivity will decrease as the salt precipitates.
-
Record the final, stable conductivity reading.
-
Interpretation: A significant drop in conductivity indicates that the solution is unstable and prone to potassium bitartrate precipitation at the tested temperature. The smaller the change in conductivity, the more stable the solution.
Visualizations
Caption: Troubleshooting workflow for unstable pH in potassium tartrate buffers.
Caption: Experimental workflow for preparing a saturated potassium hydrogen tartrate buffer.
References
- 1. blog.oppedahl.com [blog.oppedahl.com]
- 2. Troubleshooting pH Meter Calibration: Common Issues and How Standard Buffer Solutions Can Help [watertestsystems.com.au]
- 3. coleparmer.ca [coleparmer.ca]
- 4. awri.com.au [awri.com.au]
- 5. vason.com [vason.com]
- 6. upload.wikimedia.org [upload.wikimedia.org]
- 7. DSpace [digital.library.adelaide.edu.au]
- 8. laffort.com [laffort.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. enology.fst.vt.edu [enology.fst.vt.edu]
Technical Support Center: Improving Yield in the Synthesis of Tartrate Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the synthesis of tartrate derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the synthesis of tartrate derivatives?
Low yields in tartrate derivative synthesis can stem from several factors, often related to the specific reaction being performed (e.g., esterification, amidation, ketalization). However, some common culprits include:
-
Equilibrium Reactions: Many reactions for preparing tartrate derivatives, such as Fischer esterification, are reversible. The accumulation of byproducts, like water, can shift the equilibrium back toward the reactants, thus lowering the product yield.
-
Side Reactions: Tartaric acid has multiple reactive functional groups (two carboxylic acids and two hydroxyl groups), which can lead to the formation of undesired side products. For example, during esterification, incomplete reaction can result in the formation of a monoester when a diester is the target.
-
Incomplete Reactions: The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or an inadequate amount or activity of the catalyst.
-
Product Loss During Workup and Purification: Significant amounts of the desired product can be lost during extraction, washing, and purification steps, especially if the product has some solubility in the aqueous phase or if it degrades during purification.
-
Steric Hindrance: The bulky nature of some reactants or the tartrate molecule itself can hinder the approach of reagents, leading to slower reaction rates and lower yields.
Q2: How can I monitor the progress of my reaction to optimize the yield?
Monitoring the reaction progress is crucial to determine the optimal reaction time and to avoid the formation of degradation products from prolonged reaction times or excessive heating. Common analytical techniques for monitoring include:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile derivatives, providing both separation and identification of components in the reaction mixture.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during the synthesis of different classes of tartrate derivatives.
Esterification of Tartaric Acid
Issue: Low yield of the desired tartrate diester.
| Possible Cause | Suggested Solution |
| Equilibrium Limitation | Use a large excess of the alcohol (it can even be used as the solvent) to drive the equilibrium towards the product.[1] Remove water as it is formed using a Dean-Stark apparatus or by adding a drying agent like molecular sieves. |
| Incomplete Reaction | Increase the reaction time. Monitor the reaction by TLC or HPLC to ensure it has gone to completion. Optimize the reaction temperature; higher temperatures generally increase the rate but can also lead to side reactions. |
| Insufficient Catalyst | Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst like Amberlyst-15) is active and used in a sufficient amount. For solid catalysts, ensure they haven't been deactivated. |
| Side Product Formation (Monoester) | To favor the formation of the diester, use a significant excess of the alcohol and ensure the complete removal of water.[2] |
| Product Loss During Workup | Minimize the volume of water used for washing the organic layer. Use a saturated brine solution to decrease the solubility of the ester in the aqueous phase. Perform multiple extractions with the organic solvent. |
| Decomposition | Avoid excessive heat during the reaction and distillation. Use a milder catalyst if decomposition is suspected. |
Experimental Protocol: Synthesis of Diethyl L-Tartrate [3]
This protocol describes the acid-catalyzed esterification of L-(+)-tartaric acid with ethanol (B145695) using Amberlyst 15 as a solid acid catalyst.
Materials:
-
L-(+)-Tartaric Acid: 15.0 g (100 mmol)
-
Dry Ethanol: 73.0 mL (1.25 mol)
-
Amberlyst 15: 1.0 g
Procedure:
-
In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, combine the L-(+)-tartaric acid, dry ethanol, and Amberlyst 15.
-
Heat the mixture to reflux with slow stirring for 48 hours. Vigorous stirring should be avoided to prevent the crushing of the Amberlyst beads.
-
After 48 hours, cool the reaction mixture in an ice bath to allow the Amberlyst 15 to settle.
-
Filter the solution to remove the catalyst.
-
Evaporate the excess ethanol using a rotary evaporator.
-
The crude product is then purified by fractional distillation under vacuum.
Expected Yield: 76%
DOT Diagram: Troubleshooting Low Yield in Tartrate Esterification
Troubleshooting workflow for low yield in tartrate esterification.
Amidation of Tartaric Acid
Issue: Low yield of the desired tartaramide (B8813970).
| Possible Cause | Suggested Solution |
| Inefficient Coupling Reagent | The choice of coupling reagent is critical. For challenging couplings, consider using more modern and powerful reagents like HATU, HBTU, or PyBOP.[4][5] |
| Side Reactions | The hydroxyl groups of tartaric acid can sometimes react. Consider protecting the hydroxyl groups before the amidation reaction. |
| Poor Solubility | The starting materials or the product may have limited solubility in the reaction solvent, leading to an incomplete reaction. Screen different solvents to find one that provides good solubility for all components. |
| Incorrect Stoichiometry | Carefully re-measure and re-calculate the molar equivalents of the carboxylic acid, amine, and coupling reagent. |
| Substrate Decomposition | The tartaric acid derivative or the amine may be sensitive to the reaction conditions. Monitor the reaction closely and avoid prolonged reaction times or high temperatures. |
| Product Loss During Purification | Losses during crystallization or chromatography can be significant. Optimize the purification procedure to minimize such losses. |
Data Presentation: Comparative Performance of Amide Coupling Reagents
The following table summarizes the performance of different coupling reagents in the synthesis of a challenging peptide, which can provide insights into their potential effectiveness for tartaramide synthesis.[4]
| Coupling Reagent | Crude Purity (%) with 2x1 min coupling | Crude Purity (%) with 2x20 min coupling |
| PyBOP | 40.10 | 88.54 |
| HATU | 89.63 | 92.11 |
| HCTU | 88.29 | 91.89 |
Data from the synthesis of A-B Amyloid 1-42.[4]
Experimental Protocol: Synthesis of (R,R)-N,N,N',N'-Tetramethyltartaric acid diamide [2]
This protocol describes the amidation of diethyl tartrate with dimethylamine (B145610).
Materials:
-
(R,R)-(+)-Diethyl tartrate: 618 g (3 mol)
-
Methanol (B129727) (freshly distilled): 600 mL
-
Liquid, anhydrous dimethylamine: at least 450 mL (7 mol)
Procedure:
-
In a 2-L Erlenmeyer flask, combine the diethyl tartrate and methanol.
-
Carefully pour the cold (-78 °C) liquid dimethylamine into the flask.
-
Briefly swirl the mixture and then let it stand in a fume hood for 3 days with a drying tube in place.
-
If crystals do not form spontaneously, seed the solution.
-
Cool the flask in a refrigerator overnight to promote crystallization.
-
Collect the crystals by suction filtration.
-
Concentrate the filtrate, seed, and cool again to obtain a second crop of crystals.
-
Wash the combined crystals with cold methanol (-30 °C) and dry under reduced pressure at 70-100 °C.
Expected Yield: 93-95%
DOT Diagram: Amidation Reaction Workflow
A general experimental workflow for the synthesis of tartaramides.
Ketalization/Acetalization of Tartrate Derivatives
Issue: Low yield of the desired ketal or acetal (B89532) of a tartrate derivative.
| Possible Cause | Suggested Solution |
| Presence of Water | Ketalization/acetalization reactions are equilibrium-driven and produce water. Any water present initially or produced during the reaction will inhibit it. Use anhydrous solvents and reagents. Add a dehydrating agent like anhydrous sodium sulfate (B86663) or molecular sieves. Use a Dean-Stark trap to azeotropically remove water. |
| Inefficient Catalyst | An insufficient amount or inactive acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) will result in a slow or incomplete reaction. Use a fresh and adequate amount of catalyst. |
| Suboptimal Reaction Temperature | The reaction rate is temperature-dependent. If the temperature is too low, the reaction will be slow. If it is too high, it can lead to side reactions or decomposition of the starting material or product. Optimize the reaction temperature. |
| Steric Hindrance | Sterically hindered ketones or diols will react more slowly. Use a more reactive acetal forming reagent (e.g., 2,2-dimethoxypropane (B42991) for forming an acetonide) or a more forceful catalyst. |
| Product Instability | Ketals and acetals are sensitive to acid and can hydrolyze back to the starting materials during workup. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution) during the workup. |
Experimental Protocol: Synthesis of Dimethyl 2,3-O-isopropylidene-L-tartrate
This protocol describes the formation of an acetonide from L-tartaric acid and 2,2-dimethoxypropane.
Materials:
-
L-Tartaric acid: 101 g (0.673 mol)
-
2,2-Dimethoxypropane: 190 mL (1.54 mol)
-
Methanol: 40 mL
-
p-Toluenesulfonic acid monohydrate: 0.4 g (2.1 mmol)
-
Cyclohexane: 450 mL
-
Anhydrous potassium carbonate: 1 g
Procedure:
-
In a 1-L round-bottomed flask, combine L-tartaric acid, 2,2-dimethoxypropane, methanol, and p-toluenesulfonic acid monohydrate.
-
Warm the mixture on a steam bath until a homogeneous solution is obtained.
-
Add additional 2,2-dimethoxypropane (95 mL) and cyclohexane.
-
Fit the flask with a Vigreux column and a distilling head and heat to reflux to remove the acetone-cyclohexane and methanol-cyclohexane azeotropes.
-
After cooling to room temperature, add anhydrous potassium carbonate and stir until the reddish color disappears.
-
Remove volatile materials under reduced pressure.
-
Purify the residue by fractional distillation under vacuum.
Expected Yield: 85-92%
DOT Diagram: Logical Relationship in Ketalization Troubleshooting
A decision-making diagram for troubleshooting low yields in ketalization/acetalization reactions.
References
Technical Support Center: Potassium L-Tartaric Acid Solution Stability
Welcome to the technical support center for Potassium L-Tartaric Acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stability issues of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound, also known as potassium bitartrate (B1229483) or cream of tartar, is the potassium acid salt of L-tartaric acid.[1] Its stability in aqueous and ethanolic solutions is a significant concern due to its limited solubility, which is influenced by factors such as temperature, pH, and the presence of other substances like ethanol (B145695).[2][3] These factors can lead to precipitation, altering the concentration and properties of the solution, which is critical in experimental and developmental work.
Q2: My potassium L-tartrate solution has formed crystals. What is the likely cause?
A2: Crystal formation, or precipitation, is the most common stability issue with potassium L-tartrate solutions. The primary causes are:
-
Low Temperature: The solubility of potassium bitartrate decreases significantly as the temperature drops.[2][4] Storing the solution at a cold temperature can induce precipitation.[5]
-
Supersaturation: If the concentration of potassium L-tartrate in your solution exceeds its solubility limit at a given temperature, it will precipitate out.
-
Changes in pH: The pH of the solution affects the equilibrium between tartaric acid, bitartrate, and tartrate ions. The bitartrate ion (HT-), which forms the precipitate with potassium, is most prevalent at a pH of around 3.6.[6][7]
-
Presence of Ethanol: Ethanol reduces the solubility of potassium bitartrate in aqueous solutions.[2][6]
Q3: How does pH affect the stability of a potassium L-tartrate solution?
A3: The pH of the solution dictates the ionic form of tartaric acid.[8] At a low pH, it exists predominantly as undissociated tartaric acid (H₂T). As the pH increases, it dissociates into the bitartrate ion (HT⁻) and then the tartrate ion (T²⁻). The bitartrate ion is what combines with potassium to form the sparingly soluble potassium bitartrate. The concentration of the bitartrate ion is at its maximum around pH 3.6, which can increase the likelihood of precipitation.[7] If the initial pH of the solution is below 3.6, precipitation of potassium bitartrate can cause a further decrease in pH. Conversely, if the initial pH is above 3.6, precipitation can lead to an increase in pH.[7]
Q4: Are there any known hazardous degradation products of potassium L-tartrate in solution under normal laboratory conditions?
A4: Under normal temperatures and pressures, potassium L-tartrate is stable.[9] The primary stability concern is physical (precipitation) rather than chemical degradation. However, under conditions of high heat, such as in a fire, hazardous decomposition products can include carbon monoxide, carbon dioxide, and oxides of potassium.[9]
Troubleshooting Guides
Issue 1: Unexpected Precipitation in Aqueous Solution
-
Symptom: Formation of white crystalline precipitate in a potassium L-tartrate solution.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Low Temperature | Gently warm the solution while stirring. If the precipitate redissolves, the issue was temperature-related. Store the solution at a controlled room temperature. |
| Supersaturation | If warming does not redissolve the precipitate, the solution is likely supersaturated. You may need to dilute the solution or filter out the excess salt. |
| Incorrect pH | Measure the pH of the solution. If it is near 3.6, this could be promoting precipitation. Adjusting the pH away from this value may help, depending on your experimental requirements. |
Issue 2: Instability in Hydroalcoholic (Water/Ethanol) Solutions
-
Symptom: Precipitation occurs when ethanol is added to an aqueous potassium L-tartrate solution.
-
Possible Cause & Solution:
-
Potassium L-tartrate is less soluble in solutions containing ethanol.[2] The higher the ethanol concentration, the lower the solubility. To resolve this, you can either decrease the ethanol concentration, lower the potassium L-tartrate concentration, or prepare the solution at a higher temperature and use it before it cools.
-
Troubleshooting Workflow for Precipitation
Caption: Troubleshooting workflow for precipitation in potassium L-tartrate solutions.
Quantitative Data
Table 1: Solubility of Potassium Bitartrate in Water-Ethanol Solutions at Various Temperatures
This table summarizes data on the solubility of potassium bitartrate, illustrating the significant impact of temperature and ethanol concentration.[2]
| Temperature (°C) | Solubility in Water (g/L) | Solubility in 10% Ethanol (g/L) | Solubility in 20% Ethanol (g/L) |
| 0 | 2.25 | 1.26 | 0.60 |
| 10 | 3.75 | 2.10 | 1.00 |
| 20 | 5.70 | 3.20 | 1.55 |
| 30 | 8.10 | 4.60 | 2.25 |
Data adapted from Berg and Keefer (1958).[2]
Factors Influencing Stability
Caption: Key factors affecting the stability of potassium L-tartrate solutions.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol provides a general method for preparing a potassium L-tartrate solution with improved stability for general laboratory use.
-
Determine Required Concentration: Based on the solubility data in Table 1, determine the maximum concentration you can achieve at your intended storage temperature and solvent composition. It is advisable to work at 80-90% of the saturation limit to prevent accidental precipitation.
-
Dissolution:
-
Weigh the required amount of potassium L-tartrate powder.
-
Add it to a volumetric flask containing the solvent (e.g., deionized water).
-
Gently heat the solution (e.g., in a water bath) while stirring continuously until all the solid has dissolved. Do not boil.
-
-
Cooling and Storage:
-
Allow the solution to cool slowly to room temperature. Rapid cooling can cause precipitation.
-
Store the solution in a tightly sealed container in a temperature-controlled environment.[10]
-
-
Observation: Before each use, visually inspect the solution for any signs of crystal formation.
Protocol 2: Cold Stability Test
This test is used to predict the potential for a solution to precipitate potassium bitartrate over time.[2][3]
-
Sample Preparation: Filter a sample of your potassium L-tartrate solution through a 0.45 µm filter into a clean glass container.
-
Refrigeration: Seal the container and place it in a refrigerator at a constant temperature (e.g., 4 °C) for a specified period (e.g., 72 hours).
-
Observation: After the incubation period, remove the sample and immediately inspect it for any signs of crystal formation. The absence of crystals suggests the solution is stable at that temperature.[11]
pH and Tartrate Species Equilibrium
Caption: Relationship between pH and the dissociation of tartaric acid in solution.
References
- 1. Potassium Bitartrate | C4H5O6K | CID 23681127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. awri.com.au [awri.com.au]
- 3. enology.fst.vt.edu [enology.fst.vt.edu]
- 4. cjm.ichem.md [cjm.ichem.md]
- 5. occasiowinery.com [occasiowinery.com]
- 6. researchgate.net [researchgate.net]
- 7. winemakingtalk.com [winemakingtalk.com]
- 8. enartis.com [enartis.com]
- 9. Do More on Day One | University of Wisconsin - Stout [uwstout.edu]
- 10. Potassium D,L-tartrate | OIV [oiv.int]
- 11. Analytical Determination of Tartrate Stability in Wine. I. Potassium Bitartrate | American Journal of Enology and Viticulture [ajevonline.org]
Technical Support Center: Scaling Up Potassium L-Tartrate Production
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting the challenges encountered during the scale-up of Potassium L-tartrate production.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial source for Potassium L-tartrate production? A1: The primary commercial source of L-(+)-tartaric acid and its salt, potassium L-tartrate (also known as potassium bitartrate (B1229483) or cream of tartar), is as a byproduct of the winemaking industry.[1] During the fermentation of grape juice, potassium L-tartrate crystallizes and precipitates in wine casks and barrels, forming a solid byproduct called lees or argol.[2][3]
Q2: What are the main stages in scaling up production from wine byproducts? A2: The typical production process involves several key stages:
-
Extraction: The crude potassium bitartrate is recovered from the wine lees.
-
Purification: The crude salt is dissolved in hot water, treated to remove impurities, and filtered. Often, it is first converted to the more soluble dipotassium (B57713) tartrate to facilitate purification.[4]
-
Conversion (Optional but common): The purified potassium salt is often converted to calcium tartrate by reacting it with calcium hydroxide (B78521).[2] This insoluble salt is then separated and treated with sulfuric acid to yield a solution of pure L-tartaric acid.[2]
-
Salt Formation: The purified L-tartaric acid is reacted with a high-purity potassium source, such as potassium hydroxide, to form the desired potassium L-tartrate salt.
-
Crystallization: The final product is crystallized from the solution under controlled conditions to ensure high purity and the desired crystal morphology.[5]
-
Drying and Packaging: The crystals are separated, dried, and packaged for use.
Q3: Why is crystallization a critical and challenging step in the scale-up process? A3: Crystallization is critical because it is the final purification step that determines the product's purity, yield, and physical properties like crystal size distribution. The process is challenging because the solubility of potassium L-tartrate is highly sensitive to temperature, pH, and the presence of alcohol or other solutes.[6][7] Uncontrolled crystallization can lead to the inclusion of impurities, the formation of fine particles that are difficult to filter, and inconsistent product quality.[5][8] Scaling up requires precise control over cooling rates, agitation, and supersaturation to achieve a consistent and high-quality product.[5]
Q4: What are the typical purity requirements for pharmaceutical-grade Potassium L-tartrate? A4: Pharmaceutical-grade potassium L-tartrate must meet stringent specifications, typically an assay of 98.5% or higher on a dried basis.[9] It must also adhere to strict limits for impurities, including heavy metals (e.g., lead < 2 mg/kg), arsenic (< 1 ppm), chlorides, and sulfates.[9][10][11] The substance should appear as a white crystalline powder.[10]
Q5: What are the main differences and challenges between production from natural sources versus synthetic routes? A5: Production from natural sources, primarily wine byproducts, relies on a variable and seasonal raw material supply.[12][13] The main challenge is purifying the crude material to remove a wide range of natural impurities like pigments and other organic compounds.[12] Synthetic routes, such as those starting from maleic anhydride, offer a more consistent raw material stream but present challenges in controlling stereochemistry to produce the desired L-(+) isomer exclusively.[1][14] Synthetic processes may also introduce different types of byproducts that require specific purification strategies to avoid.[15]
Troubleshooting Guides
Category 1: Low Yield & Process Inefficiency
Q: Our final yield of potassium L-tartrate is consistently below our target. What are the likely causes and solutions? A: Low yield during scale-up can stem from several factors throughout the process.
-
Incomplete Extraction/Reaction: Ensure the initial extraction of crude potassium bitartrate from lees is maximized by optimizing temperature and solvent ratios. During the conversion to and from calcium tartrate, verify stoichiometry and reaction times to ensure complete conversion.
-
Suboptimal Crystallization: This is a frequent cause of yield loss. If the solution is not cooled sufficiently or if the crystallization time is too short, a significant amount of product will remain dissolved.[5] The solubility of potassium L-tartrate is significantly affected by temperature and co-solvents like ethanol (B145695).[7]
-
Filtration Losses: Very fine crystals, resulting from rapid, uncontrolled nucleation, can pass through filter media.[5] Review your cooling profile and agitation speed to promote the growth of larger, more easily filterable crystals.
-
Washing Losses: While washing is necessary for purity, using an excessive volume of solvent (especially hot water) can redissolve a portion of the final product. Use chilled, saturated solutions for washing where possible.
Category 2: Product Purity & Quality Control
Q: The final product is failing purity tests due to an off-color (e.g., yellow or brown tint). What is the remedy? A: An off-color is typically due to residual pigments and polyphenolic compounds from the grape source.
-
Activated Carbon Treatment: The most effective method for decolorization is treating the process solution with activated carbon.[4] This is best done after dissolving the crude material but before the final crystallization step. The amount of carbon and contact time may need to be optimized for your specific raw material.
-
Raw Material Sourcing: The level of pigmentation can vary significantly based on the type of grape and the winemaking process. If possible, sourcing crude tartrates from white wine production may reduce the initial color load.
Q: We are detecting unacceptable levels of heavy metals (Pb, As) in our final product. How can this be addressed? A: Heavy metal contamination can originate from the raw material or be introduced during processing.
-
Raw Material Qualification: Implement rigorous testing of incoming crude tartrates to ensure they meet initial quality standards.
-
Process Equipment: Ensure that all reactors, pipes, and vessels are made of appropriate, non-leaching materials (e.g., stainless steel).
-
Purification Steps: The conversion to calcium tartrate and subsequent precipitation can help remove certain impurities.[2] Specialized ion-exchange resins can also be employed to capture specific metal ions from the process solution before crystallization.
Q: Our product exhibits inconsistent crystal size, leading to issues with flowability and dissolution rate. How can we achieve better control? A: Inconsistent crystal size is almost always a result of poor control over the crystallization process.
-
Controlled Cooling: Implement a programmed cooling profile instead of rapid chilling. A slower cooling rate, especially in the initial phase, promotes crystal growth over new nucleation, leading to larger and more uniform crystals.[5]
-
Agitation: The speed and type of agitation are critical. It must be sufficient to keep crystals suspended and ensure uniform temperature, but not so aggressive that it causes secondary nucleation or crystal breakage.
-
Seeding: Introducing a small quantity of fine, high-purity crystals (seeding) at the beginning of the cooling process can provide nucleation sites and promote uniform crystal growth.[16] This is a common industrial practice to gain control over crystallization.[17]
Quantitative Data Summary
Table 1: Comparative Purity Specifications for Potassium L-Tartrate
| Parameter | Food Grade (Typical)[18][19] | Pharmaceutical Grade (Typical)[9][10] |
| Assay (on dry basis) | ≥ 99.0% | ≥ 98.5% |
| Loss on Drying | ≤ 0.5% | ≤ 0.2% |
| Heavy Metals (as Pb) | ≤ 10 ppm | ≤ 10 ppm |
| Lead (Pb) | Not more than 2 mg/kg | Not specified, covered by Heavy Metals |
| Arsenic (As) | ≤ 3 mg/kg | ≤ 1 ppm |
| Chloride (Cl) | Not specified | ≤ 200 ppm |
| Sulfate (B86663) (SO₄) | Not specified | ≤ 100 ppm |
Table 2: Solubility of Potassium Bitartrate (KHT) in Ethanol/Water Solutions (g/L)
This table illustrates the critical impact of temperature and ethanol concentration on the solubility of KHT, which is fundamental to controlling its crystallization.
| Temperature (°C) | 0% Ethanol | 10% Ethanol | 12% Ethanol | 14% Ethanol | 20% Ethanol |
| 0 | 2.25 | 1.26 | 1.11 | 0.98 | 0.68 |
| 5 | 2.66 | 1.58 | 1.40 | 1.24 | 0.86 |
| 10 | 3.42 | 2.02 | - | - | - |
| Data sourced from Berg and Keefer (1958), as presented by the Australian Wine Research Institute.[7] |
Experimental Protocols
Protocol 1: Lab-Scale Purification of Crude Potassium L-Tartrate (KHT)
-
Dissolution: In a jacketed glass reactor, dissolve 100g of crude KHT in 2L of deionized water. Heat the solution to 80-90°C with moderate agitation until all solids are dissolved.
-
Decolorization: Add 2-5g of activated carbon powder to the hot solution. Maintain the temperature and continue stirring for 30 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated Buchner funnel with filter paper to remove the activated carbon and other insoluble impurities. This step must be performed rapidly to prevent premature crystallization.[5]
-
Controlled Crystallization: Transfer the clear, hot filtrate to a clean, jacketed reactor. Begin cooling the solution from 80°C to 10°C over a period of 4-6 hours using a programmed cooling ramp. Maintain slow, constant agitation.
-
Maturation: Hold the resulting slurry at 10°C for an additional 2 hours to maximize crystal yield.
-
Separation & Washing: Isolate the crystals by vacuum filtration. Wash the filter cake with two small portions (50 mL each) of ice-cold deionized water.
-
Drying: Dry the purified crystals in a vacuum oven at 60°C until a constant weight is achieved.
Protocol 2: Conversion of KHT to L-Tartaric Acid
-
Slurry Formation: Create a slurry of 100g of purified KHT in 500 mL of water at room temperature.
-
Calcium Tartrate Precipitation: Slowly add a 20% w/v solution of calcium hydroxide (Ca(OH)₂) while monitoring the pH. Continue addition until the pH stabilizes around 7.0. This precipitates insoluble calcium tartrate.[2]
-
Isolation: Filter the slurry to collect the calcium tartrate precipitate. Wash the cake thoroughly with deionized water to remove any soluble potassium salts.
-
Acidification: Resuspend the calcium tartrate cake in 400 mL of deionized water. Slowly and carefully add concentrated sulfuric acid (H₂SO₄) with vigorous stirring. This reaction is exothermic. Continue adding acid until all the calcium tartrate has been converted, which results in the formation of insoluble calcium sulfate (gypsum) and a solution of L-tartaric acid.
-
Product Isolation: Filter the mixture to remove the calcium sulfate precipitate. The resulting filtrate is a purified solution of L-tartaric acid, which can then be used to produce high-purity potassium L-tartrate.
Visualizations
Caption: A typical workflow for producing purified Potassium L-Tartrate.
Caption: A decision tree for diagnosing and resolving purity issues.
References
- 1. foodadditives.net [foodadditives.net]
- 2. Tartaric acid - Wikipedia [en.wikipedia.org]
- 3. Learn About the Preparation of Potassium Tartrate [unacademy.com]
- 4. EP0965576A1 - Process for the preparation of tartaric acid from a raw material containing potassium hydrogen tartrate - Google Patents [patents.google.com]
- 5. Study of Potassium Hydrogen Tartrate Unseeded Batch Crystallization for Tracking Optimum Cooling Mode – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. awri.com.au [awri.com.au]
- 8. researchgate.net [researchgate.net]
- 9. api.carzdspg-dasitgrou1-p1-public.model-t.cc.commerce.ondemand.com [api.carzdspg-dasitgrou1-p1-public.model-t.cc.commerce.ondemand.com]
- 10. Potassium-L(+)-tartrate | OIV [oiv.int]
- 11. fao.org [fao.org]
- 12. enology.fst.vt.edu [enology.fst.vt.edu]
- 13. L Potassium Hydrogen Tartrate Market Size, Forecast - 2033 [sphericalinsights.com]
- 14. CN101736040A - Method for preparing L (+) potassium hydrogen tartrate - Google Patents [patents.google.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. enology.fst.vt.edu [enology.fst.vt.edu]
- 17. uu.nl [uu.nl]
- 18. ams.usda.gov [ams.usda.gov]
- 19. L Potassium Hydrogen Tartrate Market Trend, Forecast - 2033 [sphericalinsights.com]
"degradation pathways of tartaric acid under different conditions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tartaric acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of tartaric acid in my formulations?
A1: The stability of tartaric acid is influenced by several environmental and chemical factors. Key factors that can lead to its degradation include:
-
Temperature: High temperatures can accelerate the degradation of tartaric acid.[1]
-
Light Exposure: Exposure to light, particularly sunlight, can induce the degradation of tartaric acid, especially in the presence of metal ions like iron.[1][2]
-
Presence of Metal Ions: Metal ions, such as iron and copper, can catalyze oxidative degradation reactions.[1]
-
pH: The pH of the solution can influence the rate and pathway of degradation. For instance, the Fenton reaction, a significant oxidative degradation pathway, is pH-dependent.[3][4]
-
Microbial Contamination: Certain bacteria and fungi can metabolize tartaric acid as a carbon source, leading to its decomposition.[5][6][7]
Q2: I am observing unexpected precipitation in my tartaric acid solution. What could be the cause?
A2: Precipitation in tartaric acid solutions, particularly in contexts like wine, is often due to the formation of insoluble salts. The most common precipitate is potassium bitartrate (B1229483) (cream of tartar).[8][9] The solubility of these salts is affected by:
-
Temperature: Lower temperatures decrease the solubility of potassium bitartrate, leading to precipitation. This is the principle behind cold stabilization in winemaking.[8]
-
Alcohol Content: Higher concentrations of ethanol (B145695) can reduce the solubility of tartrate salts.[9]
-
pH: The pH of the solution affects the equilibrium between the different forms of tartaric acid (tartaric acid, bitartrate, and tartrate), which in turn influences the precipitation of its salts.[9]
-
Presence of Cations: The concentration of cations like potassium (K+) and calcium (Ca2+) is a direct factor in the formation of tartrate precipitates.[9]
Q3: My analytical results show a decrease in tartaric acid concentration over time. What degradation pathways should I investigate?
A3: A decrease in tartaric acid concentration can be attributed to several degradation pathways, depending on the storage and experimental conditions:
-
Thermal Degradation: If the sample has been exposed to high temperatures, thermal decomposition may have occurred. This can involve dehydration and decarboxylation, potentially forming byproducts like pyrotartaric acid.[1]
-
Oxidative Degradation (Fenton Reaction): In the presence of ferrous ions (Fe2+) and hydrogen peroxide (H2O2), tartaric acid can be oxidized via the Fenton reaction. This is a common pathway in aqueous solutions and can be initiated by trace metal contaminants.[3][4][10] The reaction generates highly reactive hydroxyl radicals that degrade the tartaric acid.
-
Microbial Degradation: If your solution is not sterile, microbial activity could be the cause. Various bacteria and fungi can utilize tartaric acid, breaking it down into other organic acids.[5][6][7] For example, Botrytis cinerea can metabolize tartaric acid into a variety of other organic acids.[5]
-
Photodegradation: Exposure to light, especially in the presence of iron, can lead to the degradation of tartaric acid, producing compounds like glyoxylic acid.[2]
Troubleshooting Guides
Issue 1: Inconsistent results in tartaric acid stability studies.
| Possible Cause | Troubleshooting Step |
| Variable Storage Conditions | Ensure all samples are stored under identical and controlled conditions (temperature, light, humidity).[1] Use light-resistant containers if photodegradation is a concern. |
| Metal Ion Contamination | Use high-purity water and reagents. Consider using chelating agents to sequester any trace metal ions that may be present.[1] |
| Inconsistent Analytical Method | Validate your analytical method (e.g., HPLC, titration) for reproducibility and accuracy.[11] Ensure consistent sample preparation and analysis parameters. |
| Microbial Growth | If sterility is required, filter-sterilize solutions or add a suitable antimicrobial agent that does not interfere with the analysis. |
Issue 2: Formation of unknown byproducts during experiments involving tartaric acid.
| Possible Cause | Troubleshooting Step |
| Thermal Decomposition | Analyze byproducts using techniques like GC-MS or LC-MS to identify potential thermal degradation products such as pyrotartaric acid.[1] Lower the experimental temperature if possible. |
| Oxidative Degradation | Investigate for the presence of oxidizing agents and metal catalysts. The Fenton reaction can produce various oxidation products.[3][4] Consider conducting experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Microbial Metabolism | Characterize the microbial contaminants and their metabolic products. Analysis of other organic acids in the sample can provide clues.[5] |
Data Presentation
Table 1: Thermal Decomposition Temperatures of Tartaric Acid Isomers
| Isomer | Decomposition Temperature (°C) | Decomposition Temperature (K) | Reference |
| L(+)-Tartaric Acid | ~170 | 443.0 | [1][12][13] |
| D(–)-Tartaric Acid | Not specified, but similar to L-form | 443.2 | [12][13] |
| Monohydrate Racemic (MDL)-Tartaric Acid | Water loss at ~33°C and ~207.5°C | 306.1 K and 480.6 K | [12][13] |
Table 2: Products of Tartaric Acid Degradation under Different Conditions
| Degradation Condition | Key Products | Reference |
| Thermal Decomposition | Pyrotartaric acid, CO, H₂O | [1][12][13] |
| Fenton Reaction (Oxidative) | Dihydroxymaleic acid, Tartronic acid | [14] |
| Photodegradation (with Iron) | Glyoxylic acid, Hydrogen peroxide | [2] |
| Microbial (Botrytis cinerea) | L-malic acid, pyruvic acid, acetic acid, oxalic acid, oxaloacetic acid, L-lactic acid, a-ketoglutaric acid, D-glyceric acid, succinic acid, citric acid | [5] |
| Microbial (Pseudomonas spp.) | Oxaloacetate, Glycerate, Pyruvate | [6][7] |
Experimental Protocols
Protocol 1: Determination of Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol provides a general method for assessing the thermal stability of tartaric acid.
-
Instrument: Use a calibrated Thermogravimetric Analyzer (TGA).
-
Sample Preparation: Accurately weigh 5-10 mg of the tartaric acid sample into a TGA pan (e.g., aluminum or platinum).
-
Experimental Conditions:
-
Temperature Range: 25°C to 600°C.
-
Heating Rate: A standard heating rate is 10°C/min.[15]
-
Atmosphere: Use an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis:
-
Record the weight loss of the sample as a function of temperature.
-
The onset temperature of significant weight loss indicates the beginning of decomposition. The peak of the first derivative of the TGA curve can be used to determine the temperature of maximum decomposition rate.
-
Compare the resulting thermogram with that of a pure tartaric acid standard.
-
Protocol 2: Monitoring Oxidative Degradation by the Fenton Reaction
This protocol outlines a method to study the degradation of tartaric acid via the Fenton reaction.
-
Reagents:
-
Tartaric acid solution of known concentration.
-
Ferrous sulfate (B86663) (FeSO₄) solution.
-
Hydrogen peroxide (H₂O₂) solution (30%).
-
High-purity water.
-
-
Experimental Setup:
-
In a reaction vessel, prepare an aqueous solution of tartaric acid at the desired concentration and pH.
-
Initiate the reaction by adding ferrous sulfate followed by hydrogen peroxide. The concentrations of Fe²⁺ and H₂O₂ should be chosen based on the experimental design.
-
Maintain the reaction at a constant temperature and stir continuously.
-
-
Sampling and Analysis:
-
At specific time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in the aliquot to stop further degradation. This can be done by adding a substance that scavenges radicals, such as methanol (B129727) or by significantly altering the pH.
-
Analyze the concentration of the remaining tartaric acid in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[11][16]
-
-
Data Analysis:
-
Plot the concentration of tartaric acid versus time to determine the degradation kinetics.
-
Visualizations
Caption: Thermal degradation pathway of tartaric acid.
Caption: Oxidative degradation of tartaric acid via the Fenton reaction.
Caption: Microbial degradation pathways of tartaric acid.
References
- 1. How to Assess Tartaric Acid Stability in Heat Exposure [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chain Reaction of Fenton Autoxidation of Tartaric Acid: Critical Behavior at Low pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines [frontiersin.org]
- 8. Research progress of tartaric acid stabilization on wine characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research progress of tartaric acid stabilization on wine characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LXXIII.—Oxidation of tartaric acid in presence of iron | Semantic Scholar [semanticscholar.org]
- 11. How to Optimize Tartaric Acid Purity for Analytical Chemistry [eureka.patsnap.com]
- 12. Structural Refinements and Thermal Properties of L(+)-Tartaric, D(–)-Tartaric, and Monohydrate Racemic Tartaric Acid | Fukami | International Journal of Chemistry | CCSE [ccsenet.org]
- 13. researchgate.net [researchgate.net]
- 14. Tartaric acid - Wikipedia [en.wikipedia.org]
- 15. akjournals.com [akjournals.com]
- 16. Tartaric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Purification of Commercial Cream of Tartar (Potassium Bitartrate)
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with commercial cream of tartar (potassium bitartrate (B1229483), KC₄H₅O₆) and requiring a higher purity grade for their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial-grade cream of tartar?
Commercial cream of tartar is a byproduct of the winemaking process, derived from the sediment left in wine barrels.[1][2][3] Consequently, it may contain several impurities. The most common include:
Q2: What is the primary method for purifying commercial cream of tartar in a laboratory setting?
The most effective and common laboratory-scale purification method is recrystallization from water. This technique leverages the significant difference in the solubility of potassium bitartrate in hot versus cold water.[4][5] Impurities like calcium tartrate are less soluble in hot water compared to potassium bitartrate, allowing for their removal via hot filtration.[6]
Q3: How can I assess the purity of my starting material and the final purified product?
For a quick qualitative check of acidic potency, you can perform a fizz test by mixing the cream of tartar with baking soda and warm water; vigorous bubbling indicates the presence of the acidic salt.[7][8]
For quantitative and impurity-specific analysis, more sophisticated analytical techniques are required. These are essential for professionals in drug development and research to ensure the product meets stringent quality standards.[9] Recommended methods include:
-
High-Performance Liquid Chromatography (HPLC): To separate, identify, and quantify each component in the mixture.[10]
-
Mass Spectrometry (MS), often coupled with Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS): For structural characterization and identification of trace impurities.[10][11]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To detect and quantify elemental or heavy metal impurities.[12]
Troubleshooting Guide
Issue 1: Low yield of crystals after recrystallization.
-
Possible Cause 1: Insufficient Dissolution. The initial volume of water was not hot enough, or there was not enough water to fully dissolve the cream of tartar. Potassium bitartrate's solubility increases dramatically with temperature.
-
Solution: Ensure the water is boiling (100 °C) and that you are using a sufficient volume. Refer to the solubility data in Table 1. Use a heated filtration setup to prevent premature crystallization during filtration.
-
-
Possible Cause 2: Cooling too rapidly. Rapid cooling can lead to the formation of very small crystals that are difficult to filter and collect, or it can trap impurities within the crystal lattice.
-
Solution: Allow the filtered solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation.
-
-
Possible Cause 3: Insufficient starting material. The concentration of the cream of tartar in the solution was too low to achieve supersaturation upon cooling.
-
Solution: Increase the initial mass of the commercial cream of tartar relative to the volume of water to create a saturated solution at high temperature.[6]
-
Issue 2: The purified product still contains insoluble particulates.
-
Possible Cause: Ineffective hot filtration. Impurities that are insoluble in hot water (e.g., calcium tartrate) were not adequately removed.[6] This can happen if the filter paper has too large a pore size or if the solution cooled and crystallized during the filtration step, clogging the filter.
-
Solution: Use a high-quality, fine-pored filter paper (e.g., Whatman No. 42). More importantly, pre-heat your filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and the desired product from crystallizing prematurely along with the impurities.
-
Issue 3: Discoloration in the final product.
-
Possible Cause: Presence of colored organic impurities. The starting material may have contained colored organic compounds from the winemaking process that are not fully removed by a single recrystallization.
-
Solution: Add a small amount of activated charcoal to the hot, dissolved solution before filtration. The charcoal will adsorb many organic impurities. Use sparingly, as it can also reduce your yield by adsorbing some of the target compound.
-
Data Presentation
Table 1: Solubility of Potassium Bitartrate in Water
| Temperature (°C) | Solubility (g / 100 mL) |
| 10 | 0.4[13] |
| 20 | 0.57[4] |
| 25 | 0.6[5] |
| 70 | ~6.0[6] |
| 100 | 6.1[4][5] |
Table 2: Example Purity Specifications for High-Grade Potassium Bitartrate
| Impurity | Specification Limit |
| Assay (dry basis) | 99.0% to 101.0% |
| Lead (Pb) | Max 2 ppm |
| Arsenic (As) | Max 1 ppm |
| Mercury (Hg) | Max 1 ppm |
| Heavy Metals (as Pb) | Max 10 ppm |
| Oxalic Acid | Max 100 ppm |
| Chloride (Cl) | Max 500 ppm |
| Sulphate (SO₄) | Max 500 ppm |
| (Data sourced from a representative technical data sheet for food/pharma grade product)[14] |
Experimental Protocols & Workflows
Protocol: Recrystallization of Potassium Bitartrate
Objective: To purify commercial-grade cream of tartar by removing insoluble and more soluble impurities.
Materials:
-
Commercial cream of tartar
-
Deionized or distilled water
-
Beakers or Erlenmeyer flasks
-
Heat source (hot plate with magnetic stirrer)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass funnel
-
Watch glass
-
Drying oven
Methodology:
-
Dissolution: For every 100 mL of deionized water, add approximately 6 grams of commercial cream of tartar to a beaker. Heat the suspension to boiling (100 °C) while stirring continuously until the solid is fully dissolved.[4][5]
-
Hot Filtration (Impurity Removal): Place a fluted filter paper in a glass funnel. Pre-heat the funnel and the receiving flask by rinsing with hot water or placing them in a drying oven briefly. Filter the hot, saturated solution quickly to remove insoluble impurities like calcium tartrate.[2][6]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. As the solution cools, the solubility of potassium bitartrate will decrease, leading to the formation of pure crystals.
-
Maximizing Yield: Once the solution has reached room temperature, place it in an ice bath for 30-60 minutes to induce further crystallization and maximize the product yield.
-
Crystal Collection: Set up a Buchner funnel with a piece of filter paper fitted to the bottom. Wet the paper with a small amount of cold deionized water to ensure a good seal. Collect the crystals by vacuum filtration.
-
Washing: While the crystals are in the funnel, wash them with a small amount of ice-cold deionized water to remove any remaining soluble impurities on the surface.
-
Drying: Carefully transfer the purified crystals to a pre-weighed watch glass and dry them in a drying oven at a low temperature (e.g., 60-70 °C) until a constant weight is achieved.
Diagram: Experimental Workflow for Recrystallization
Caption: Workflow for the purification of potassium bitartrate via recrystallization.
References
- 1. bakewithsweetspot.com [bakewithsweetspot.com]
- 2. ispiceyou.com [ispiceyou.com]
- 3. Cream of Tartar | American Society of Baking [asbe.org]
- 4. Potassium bitartrate - Wikipedia [en.wikipedia.org]
- 5. bakerpedia.com [bakerpedia.com]
- 6. Study of Potassium Hydrogen Tartrate Unseeded Batch Crystallization for Tracking Optimum Cooling Mode – Oriental Journal of Chemistry [orientjchem.org]
- 7. fullyhealthy.com [fullyhealthy.com]
- 8. doesitgobad.com [doesitgobad.com]
- 9. cormica.com [cormica.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. rroij.com [rroij.com]
- 13. Cream of Tartar - Potassium Bitartrate | Tartaric [tartaric.com]
- 14. vinicas.cl [vinicas.cl]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for Tartaric Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of tartaric acid is crucial for quality control, formulation development, and stability testing. High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted analytical technique for this purpose. This guide provides a comparative overview of three distinct validated HPLC methods, offering insights into their performance and the experimental data supporting their application.
Comparison of Validated HPLC Methods
The selection of an appropriate HPLC method is contingent on specific analytical requirements, such as sensitivity, speed, and the sample matrix. Below is a summary of three validated methods for tartaric acid quantification, highlighting their key chromatographic conditions and performance parameters.
| Parameter | Method 1 | Method 2 | Method 3 |
| Principle | Isocratic RP-HPLC | Isocratic RP-HPLC | Isocratic RP-HPLC |
| Column | Shimadzu GIST C18 (250 x 4.6 mm, 5 µm)[1][2] | LiChrosorb RP-18 (250 x 4.6 mm, 5 µm)[3][4] | C18 Column (dimensions not specified)[5] |
| Mobile Phase | 0.01 M KH2PO4 (pH 2.6 with H3PO4)[1][2] | 5 mM H3PO4 (pH 2.1)[3][4] | 0.01 M KH2PO4 (pH 2.6)[5] |
| Flow Rate | 1.0 mL/min[1][2] | 1.0 mL/min[3][4] | 0.5 mL/min[5] |
| Detection (UV) | 210 nm[1][2] | 210 nm[3][4] | 210 nm[5] |
| Column Temp. | 30 °C[1][2] | Not Specified | Not Specified |
| Linearity (R²) | > 0.9999[1] | > 0.9998[3] | Not Specified |
| LOD | Not Specified | 0.0136 g/L[3] | 0.03 - 3.31 µg/mL[5] |
| LOQ | Not Specified | 0.0448 g/L[3] | 0.10 - 11.03 µg/mL[5] |
| Precision (RSD) | < 2.0%[2] | Not Specified | 0.4 - 2.3% (Repeatability)[5] |
| Accuracy (%) | 100.83 - 101.54%[2] | 98.3 - 103%[3] | 82 - 110%[5] |
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of analytical methods. The following sections outline the experimental protocols for the three compared HPLC methods.
Method 1: RP-HPLC with Phosphate Buffer
This method is characterized by its use of a common C18 column and a phosphate-based mobile phase, making it a staple in many analytical laboratories.
-
Standard Preparation: A stock solution of tartaric acid is prepared by accurately weighing and dissolving the standard in the mobile phase.[2] Working standards are then prepared by serial dilution of the stock solution to achieve concentrations within the desired calibration range (e.g., 80 to 120 µg/mL).[1]
-
Sample Preparation: For solid samples like effervescent granules, a known weight is accurately transferred to a volumetric flask, dissolved in the diluent (mobile phase), and sonicated to ensure complete dissolution. The solution is then diluted to the final volume.[2]
-
Chromatographic Conditions:
-
Validation: The method was validated for specificity, linearity, precision, accuracy, and robustness according to ICH guidelines.[2]
Method 2: RP-HPLC with Phosphoric Acid Mobile Phase
This approach utilizes a phosphoric acid-based mobile phase, which can offer advantages in terms of simplicity and stability for the analysis of organic acids.
-
Standard Preparation: Standard solutions of tartaric acid are prepared in the mobile phase across a concentration range suitable for building an external calibration curve (e.g., 0.50–7.00 g/L).[3]
-
Sample Preparation: For complex matrices such as wine, a solid-phase extraction (SPE) step with C18 cartridges is employed for sample clean-up prior to HPLC analysis.[3]
-
Chromatographic Conditions:
-
Validation: The method was validated by assessing its linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and recovery.[3]
Method 3: Fast RP-HPLC Method
This method is optimized for a shorter run time, making it suitable for high-throughput analysis without compromising on the quality of the separation.
-
Standard Preparation: An external standard curve with seven points is constructed using working standards prepared from a stock solution of tartaric acid.[5]
-
Sample Preparation: The preparation will be dependent on the sample matrix, with the primary goal of obtaining a clear and filtered solution for injection.
-
Chromatographic Conditions:
-
Validation: Validation parameters included linearity range, precision (repeatability and intermediate precision), accuracy, and limits of detection and quantification.[5]
Workflow and Process Visualization
To provide a clearer understanding of the procedural steps involved in the validation of an HPLC method for tartaric acid quantification, the following diagrams illustrate the general experimental workflow and the logical relationship of the validation parameters.
Caption: Generalized workflow for HPLC method validation.
Caption: Key parameters in HPLC method validation.
References
A Comparative Guide for Food Scientists: Potassium L-Tartaric Acid vs. Citric Acid as Food Acidulants
In the realm of food science and drug development, the selection of an appropriate acidulant is a critical decision that significantly impacts the final product's sensory profile, stability, and overall quality. This guide provides an objective comparison of two commonly used acidulants: potassium L-tartaric acid (also known as potassium bitartrate (B1229483) or cream of tartar) and citric acid. The following sections delve into their chemical properties, performance characteristics, and include supporting experimental data and protocols to aid researchers and scientists in making informed decisions.
Physicochemical Properties and Sourcing
This compound is the potassium acid salt of L-(+)-tartaric acid, an organic acid naturally abundant in grapes and other fruits.[1] It is primarily obtained as a byproduct of the winemaking process, where it crystallizes during fermentation.[2][3] This white crystalline powder has a slightly acidic pH of approximately 3.4 to 3.6 in an aqueous solution.[1]
Citric acid, a tricarboxylic acid, is naturally found in citrus fruits like lemons and limes.[4] Commercially, it is predominantly produced through the microbial fermentation of carbohydrate sources by the fungus Aspergillus niger.[5] It is widely recognized for its sharp, tart, and refreshing taste that dissipates relatively quickly.[6]
Comparative Performance Data
The selection of an acidulant is often guided by its impact on pH, titratable acidity, and the resulting sensory perception of sourness. The following table summarizes key quantitative data for this compound and citric acid.
| Property | This compound | Citric Acid | Source(s) |
| Chemical Formula | KC₄H₅O₆ | C₆H₈O₇ | [1][7] |
| Molar Mass | 188.177 g/mol | 192.124 g/mol | [7][8] |
| pKa Values (at 25°C) | pKa₁ = 2.98, pKa₂ = 4.40 (for tartaric acid) | pKa₁ = 3.14, pKa₂ = 4.76, pKa₃ = 6.40 | [7][9] |
| pH (in aqueous solution) | ~3.5 | ~2.3 (for a 1% solution) | [3][10] |
| Taste Profile | Strong, tart taste that enhances fruit flavors.[11] | Pronounced sharp, tart, and refreshing taste with a quick dissipation.[6] | [6][11] |
| Sourness Intensity | Considered to have a higher sourness intensity than citric acid.[11] | Lower sourness intensity compared to tartaric acid at the same pH and titratable acidity.[11] | [11] |
Experimental Protocols
To provide a framework for comparative analysis, the following are detailed methodologies for key experiments used to evaluate food acidulants.
Determination of Titratable Acidity and pH
Objective: To measure the total amount of acid and the hydrogen ion concentration in a solution containing the acidulant.
Methodology:
-
Sample Preparation: Prepare aqueous solutions of this compound and citric acid at various concentrations (e.g., 0.1%, 0.5%, 1.0% w/v).
-
pH Measurement: Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0). Measure and record the pH of each acidulant solution.
-
Titratable Acidity:
-
Pipette a known volume (e.g., 100 mL) of the acidulant solution into a beaker.
-
Add a few drops of phenolphthalein (B1677637) indicator.
-
Titrate the solution with a standardized solution of sodium hydroxide (B78521) (e.g., 0.1 N NaOH) until a faint pink color persists for at least 30 seconds.
-
Record the volume of NaOH used.
-
Calculate the titratable acidity, typically expressed as a percentage of the dominant acid.
-
Sensory Evaluation of Sourness Intensity
Objective: To quantify and compare the perceived sourness of the two acidulants.
Methodology:
-
Panelist Selection and Training: Recruit and train a panel of sensory assessors (typically 10-15 individuals) to recognize and rate sour taste intensity.
-
Sample Preparation: Prepare solutions of this compound and citric acid at equi-sour concentrations, as determined by preliminary testing or literature values. Also, prepare a range of concentrations to assess the dose-response relationship.
-
Evaluation Procedure:
-
Present the samples to the panelists in a randomized and blind manner.
-
Instruct panelists to rinse their mouths with purified water between samples.
-
Ask panelists to rate the sourness intensity of each sample on a labeled magnitude scale (LMS) or a visual analog scale (VAS).
-
-
Data Analysis: Analyze the sensory data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine significant differences in perceived sourness.
Logical Framework for Acidulant Selection
The choice between this compound and citric acid depends on a multitude of factors beyond just their sour taste. The following diagram illustrates a logical workflow for selecting the appropriate acidulant for a specific food application.
A logical workflow for selecting a food acidulant.
Conclusion
Both this compound and citric acid are effective and widely used food acidulants, each with a unique set of properties that make them suitable for different applications. Citric acid is by far the more popular choice, valued for its clean, sharp taste and preservative qualities, making it a versatile ingredient in beverages, confectionery, and preserves.[6][12] Its use is almost endless, found in a vast array of common store-cupboard items.[6]
This compound, and tartaric acid in general, offers a stronger and more persistent tartness, which can be advantageous in specific flavor profiles, such as those found in grape and lime-flavored products.[6][11] While its use has been largely replaced by citric and malic acid, it remains a key ingredient in winemaking and for helping gels to set in products like jams and jellies.[6][13] The choice between these two acidulants should be based on a thorough evaluation of the desired sensory outcome, required pH and buffering capacity, and potential interactions with other ingredients in the food matrix.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Potassium Bitartrate | C4H5O6K | CID 23681127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Potassium Bitartrate? [synapse.patsnap.com]
- 4. bisleyinternational.com [bisleyinternational.com]
- 5. Tartaric Acid vs Citric Acid: Industrial Usage Comparison [eureka.patsnap.com]
- 6. Guide to Acidulants in the Food & Beverage Industry [airedale-group.com]
- 7. foodadditives.net [foodadditives.net]
- 8. Potassium bitartrate - Wikipedia [en.wikipedia.org]
- 9. foodadditives.net [foodadditives.net]
- 10. researchgate.net [researchgate.net]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. Applications of citric acid in food and cosmetics | Foodcom S.A. [foodcom.pl]
- 13. The Role of Acidulants in Food Processing • Food Safety Institute [foodsafety.institute]
A Comparative Guide to Resolving Agents for the Chiral Separation of Amphetamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic mixtures into their constituent enantiomers is a critical process in the development of chiral drugs, as individual enantiomers often exhibit distinct pharmacological and toxicological profiles. This guide provides an objective comparison of different resolving agents for the chiral separation of amphetamine and its derivatives, supported by experimental data.
Comparison of Resolving Agent Performance
The following table summarizes the performance of various resolving agents in the chiral separation of amphetamine and methamphetamine, based on reported experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Racemic Compound | Resolving Agent | Molar Ratio (Racemate:Agent) | Solvent System | Method | Yield (%) | Enantiomeric Excess (ee%) / Optical Purity | Reference |
| Amphetamine | d-Tartaric Acid | 2:1 | Ethanol (B145695) | Fractional Crystallization | Not Specified | Not Specified | [1] |
| Methamphetamine | d-Tartaric Acid | 2:1 | Benzene/Water | Selective Extraction | 98% (l-isomer), 96% (d-isomer) | Not Specified | [1] |
| Methamphetamine | O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | 4:1 | Dichloroethane/Methanol (B129727)/Water | Crystallization | 80-95 | 85-98% Optical Purity | [1] |
| N-methylamphetamine | O,O'-Dibenzoyl-(2R,3R)-tartaric acid monohydrate (DBTA) | 4:1 | Supercritical CO2 | Supercritical Fluid Extraction | 45% (Extract), 42% (Raffinate) | 83% (Extract), 82% (Raffinate) | [2] |
| N-methylamphetamine | O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | 4:1 | Supercritical CO2 | Supercritical Fluid Extraction | Not Specified | Not Specified | [2] |
| N-methylamphetamine | O,O'-Dibenzoyltartaric acid | Not Specified | Solvent-free | Distillation | Not Specified | Efficiency (S) = 0.74 | [1][3] |
| N-methylamphetamine | O,O'-Di-p-toluoyltartaric acid | Not Specified | Solvent-free | Distillation | Not Specified | Not Specified | [1][3] |
| N-methylamphetamine | Naproxen | Not Specified | Solvent-free | Distillation | Not Specified | Not Specified | [1][3] |
| N-methylamphetamine | cis-Permethrinic acid | Not Specified | Solvent-free | Distillation | Not Specified | Not Specified | [1][3] |
| N-methylamphetamine | 2-Phenoxypropionic acid | Not Specified | Solvent-free | Distillation | Not Specified | Not Specified | [1][3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
Protocol 1: Resolution of Racemic Amphetamine by Fractional Crystallization with d-Tartaric Acid[1]
This method relies on the differential solubility of the diastereomeric salts formed between the enantiomers of amphetamine and d-tartaric acid.
-
Salt Formation: Two moles of racemic amphetamine base (e.g., 270 grams) are reacted with one mole of d-tartaric acid (e.g., 150 grams) to form the neutral dl-amphetamine d-tartrate salt.
-
Dissolution: The resulting salt mixture is completely dissolved in a sufficient amount of absolute ethanol (e.g., approximately 1 liter) by heating to near the boiling point.
-
Crystallization: The solution is then allowed to cool to room temperature with occasional stirring to induce crystallization. The crystals formed will be enriched in the l-amphetamine-d-tartrate diastereomer.
-
Isolation: The crystals are separated from the mother liquor by filtration.
-
Liberation of Enantiomer: The free base of the l-amphetamine can be obtained by treating the crystalline salt with an excess of alkali, such as an aqueous solution of sodium hydroxide. This causes the base to separate as an oil, which can then be recovered and purified.
-
Recovery of the Other Enantiomer: The d-amphetamine can be recovered from the mother liquor by the addition of more tartaric acid to form the d-amphetamine d-bitartrate, which can then be crystallized and treated with alkali to yield the free base.[1]
Protocol 2: Resolution of Racemic Methamphetamine using O,O'-Dibenzoyl-(2R,3R)-Tartaric Acid[1]
This procedure utilizes a modified tartaric acid derivative to achieve high yield and optical purity.
-
Preparation of Racemate Solution: 15.0g (100 mmol) of racemic methamphetamine freebase is dissolved in a mixture of 20ml dichloroethane and 15ml water.
-
Preparation of Resolving Agent Solution: A solution of 9.4g (25 mmol) of O,O'-Dibenzoyl-(2R,3R)-tartaric acid is prepared in 40ml of a dichloroethane and methanol mixture.
-
Diastereomeric Salt Formation: The resolving agent solution is added to the two-phase solution of the racemic methamphetamine over 30 minutes at room temperature.
-
Crystallization and Isolation: The precipitated diastereomeric salt is isolated.
-
Liberation of Enantiomer: The pure enantiomer is liberated from the salt, typically by treatment with a base.
Protocol 3: Solvent-Free Resolution of N-Methylamphetamine by Distillation[1][3]
This method avoids the use of solvents for the resolution process itself.
-
Partial Diastereomeric Salt Formation: The racemic N-methylamphetamine is mixed with a sub-stoichiometric amount of a chiral acid (e.g., O,O'-dibenzoyltartaric acid).
-
Distillation: The mixture is then subjected to distillation. The unreacted, more volatile enantiomer is distilled off, leaving the less volatile diastereomeric salt behind.
-
Liberation of Enantiomers: The distilled enantiomer is collected, and the other enantiomer can be recovered from the diastereomeric salt by treatment with a base.
Visualizing the Chiral Resolution Workflow
The following diagram illustrates the general experimental workflow for chiral resolution via diastereomeric salt formation.
Caption: Experimental workflow for chiral resolution by diastereomeric salt formation.
References
A Comparative Guide to the Efficacy of Potassium Bitartrate as a Stabilizer Versus Other Hydrocolloids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of formulation science, the selection of an appropriate stabilizer is paramount to ensure product quality, stability, and efficacy. This guide provides an objective comparison of potassium bitartrate (B1229483), a well-established stabilizing agent, with a range of commonly used hydrocolloids. The information presented herein is supported by available experimental data and detailed methodologies to assist researchers in making informed decisions for their specific applications in the food, beverage, and pharmaceutical industries.
Introduction to Stabilizers
Stabilizers are crucial additives that help to preserve the physical and chemical integrity of various formulations. They can prevent the separation of emulsions, inhibit crystal growth, and maintain the structure of foams. Hydrocolloids, a broad class of polysaccharides and proteins, are widely employed for their stabilizing, thickening, and gelling properties. Potassium bitartrate (also known as cream of tartar), the potassium acid salt of tartaric acid, functions as a stabilizer through distinct mechanisms, particularly in foam and crystal stabilization.
Foam Stabilization
The stability of foams, which are dispersions of gas in a liquid, is critical in many food and pharmaceutical products. Stabilizers act by strengthening the liquid film surrounding the gas bubbles, preventing their coalescence and collapse.
Mechanism of Action:
-
Potassium Bitartrate: In protein-based foams, such as those from egg whites, potassium bitartrate acts primarily by lowering the pH of the system. This adjustment brings the protein molecules closer to their isoelectric point, increasing their ability to denature and aggregate at the air-water interface. This creates a more rigid and stable film around the air bubbles.
-
Hydrocolloid Gums (e.g., Xanthan Gum, Guar (B607891) Gum): These polysaccharides increase the viscosity of the continuous phase, which slows down the drainage of liquid from the foam structure. Some hydrocolloids can also form a network within the liquid film, further enhancing its strength and stability.
Quantitative Comparison of Foam Stabilizing Efficacy:
| Stabilizer | Concentration | Foam Stability (%) | Average Foam Area (mm²) | Reference |
| Control (Egg White Liquid) | - | 66 | 0.127 | [1] |
| Xanthan Gum | Not Specified | 78 | 0.052 | [1] |
| Guar Gum | Not Specified | 69 | 0.022 | [1] |
| Potassium Bitartrate (Tartaric Acid) | 5% | Increased stability noted | Not Reported | [2] |
Note: The data for potassium bitartrate is qualitative. The study noted an increase in foam capacity and stability with the addition of 5% tartaric acid to egg whites.
Experimental Protocol: Foam Stability Measurement
A common method to assess foam stability involves measuring the volume of liquid that drains from the foam over time.
Materials:
-
Egg whites or other foaming agent
-
Stabilizer to be tested (e.g., potassium bitartrate, xanthan gum)
-
Electric mixer
-
Graduated cylinder
-
Funnel
-
Filter paper or glass wool
Procedure:
-
Prepare solutions of the foaming agent with and without the stabilizer at desired concentrations.
-
Whip each solution using an electric mixer at a constant speed for a standardized time (e.g., 5 minutes) to generate foam.
-
Immediately after whipping, transfer the foam to a funnel lined with filter paper or glass wool, placed over a graduated cylinder.
-
Record the initial volume of the foam.
-
Measure the volume of liquid that drains into the graduated cylinder at regular time intervals (e.g., every 10 minutes for 1 hour).
-
Foam stability can be expressed as the percentage of liquid retained in the foam over time or the time it takes for a certain percentage of liquid to drain.
Caption: Experimental workflow for measuring foam stability.
Emulsion Stabilization
Emulsions are mixtures of two immiscible liquids, such as oil and water. Stabilizers are essential to prevent the droplets of the dispersed phase from coalescing and separating over time.
Mechanism of Action:
-
Potassium Bitartrate: The role of potassium bitartrate as a primary emulsion stabilizer is not well-documented in scientific literature. Its effect is likely indirect, potentially by adjusting the pH of the aqueous phase, which can influence the charge and conformation of other surface-active components like proteins, thereby enhancing their emulsifying properties.
-
Hydrocolloid Gums (e.g., Xanthan Gum, Gum Arabic): These hydrocolloids stabilize emulsions by increasing the viscosity of the continuous phase, which hinders the movement and coalescence of droplets. Some hydrocolloids, like gum arabic, also have surface-active properties and can adsorb at the oil-water interface, forming a protective layer around the oil droplets.
Quantitative Comparison of Emulsion Stabilizing Efficacy:
Direct quantitative data on the emulsion stabilizing properties of potassium bitartrate is scarce. However, the efficacy of various hydrocolloids has been studied.
| Stabilizer | Concentration | Emulsification Activity Index (m²/mg) | Emulsion Stability Index (min) | Reference |
| Control (Egg White Liquid) | - | 13.32 | 50.89 | [1] |
| Xanthan Gum | Not Specified | 14.58 | 53.62 | [1] |
| Kappa-Carrageenan | Not Specified | 14.36 | 52.18 | [1] |
Experimental Protocol: Emulsion Stability Assessment
Emulsion stability can be evaluated by monitoring changes in droplet size and creaming over time.
Materials:
-
Oil and water phases
-
Emulsifier and stabilizer to be tested
-
High-shear homogenizer
-
Particle size analyzer
-
Graduated cylinders
Procedure:
-
Prepare the aqueous phase containing the emulsifier and stabilizer.
-
Gradually add the oil phase to the aqueous phase while mixing with a high-shear homogenizer to form an emulsion.
-
Measure the initial droplet size distribution of the emulsion using a particle size analyzer.
-
Transfer the emulsion to graduated cylinders and store under controlled conditions.
-
At regular intervals, visually inspect the emulsions for any signs of creaming or phase separation and measure the height of the cream layer.
-
Re-measure the droplet size distribution to assess any changes over time.
-
Emulsion stability can be quantified by the creaming index (height of the serum layer / total height of the emulsion) and the change in mean droplet size.
Caption: Workflow for assessing emulsion stability.
Crystallization Inhibition
The formation of crystals can be undesirable in many products, affecting texture, appearance, and stability. Stabilizers can inhibit crystallization by interfering with the nucleation or growth of crystals.
Mechanism of Action:
-
Potassium Bitartrate: In winemaking, potassium bitartrate is used to induce the crystallization and precipitation of excess tartrates before bottling to ensure the final product remains clear. This is a subtractive method of stabilization. However, in applications like sugar syrups, its acidic nature can invert some of the sucrose (B13894) into glucose and fructose, which are less prone to crystallization than sucrose alone.
-
Hydrocolloid Gums (e.g., Carboxymethylcellulose, Mannoproteins): In the context of wine stabilization, these hydrocolloids act as protective colloids. They do not prevent the initial formation of crystal nuclei but adsorb onto the surface of these small crystals, thereby inhibiting their further growth into larger, visible particles.[3]
Experimental Protocol: Crystallization Inhibition Assay
A general method to assess the inhibitory effect of a substance on crystallization involves monitoring the change in concentration of the crystallizing substance in a supersaturated solution.
Materials:
-
Substance prone to crystallization (e.g., sucrose, potassium bitartrate)
-
Solvent (e.g., water, ethanol-water mixture)
-
Inhibitor to be tested
-
Incubator or water bath for temperature control
-
Centrifuge
-
Analytical instrument to measure the concentration of the crystallizing substance (e.g., refractometer, HPLC)
Procedure:
-
Prepare a supersaturated solution of the substance of interest at a specific temperature.
-
Add the crystallization inhibitor at various concentrations to aliquots of the supersaturated solution. A control sample without an inhibitor should also be prepared.
-
Incubate the solutions at a controlled temperature for a set period.
-
After incubation, centrifuge the samples to separate any precipitated crystals.
-
Measure the concentration of the substance remaining in the supernatant.
-
The efficacy of the inhibitor is determined by its ability to maintain a higher concentration of the substance in the solution compared to the control.
Caption: Mechanism of crystallization inhibition by hydrocolloids.
Conclusion
Potassium bitartrate is an effective stabilizer in specific applications, primarily through pH modification in protein foams and by controlling sucrose crystallization through inversion. Its mechanism in wine stabilization is unique, where it is used to promote controlled crystallization. In contrast, hydrocolloid gums like xanthan gum and guar gum offer broader functionality as stabilizers in foams and emulsions, mainly by increasing viscosity and, in some cases, through interfacial activity. The choice between potassium bitartrate and other hydrocolloids will ultimately depend on the specific requirements of the formulation, including the desired texture, pH, and the primary mode of instability that needs to be addressed. For applications requiring significant viscosity modification for stabilization, hydrocolloid gums are generally more effective. For pH-dependent protein foam stabilization, potassium bitartrate remains a valuable tool. Further quantitative, side-by-side experimental studies would be beneficial to provide a more direct comparison of the efficacy of these stabilizers across a wider range of applications.
References
A Comparative Analysis of Potassium L-Tartaric Acid-Derived Catalysts in Organic Synthesis
In the ever-evolving landscape of chemical synthesis, the quest for efficient, cost-effective, and environmentally benign catalysts is paramount. This guide provides a detailed comparison of the performance of catalysts derived from potassium L-tartaric acid against other catalytic systems in key organic transformations. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer a clear perspective on the efficacy of these naturally derived catalysts.
Catalytic Performance in the Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
The synthesis of 2,3-dihydroquinazolin-4(1H)-ones, a class of heterocyclic compounds with a wide range of biological activities, serves as an excellent benchmark for comparing catalytic efficiency. A study by Singh et al. provides a direct comparison of L-tartaric acid with other acid catalysts in the condensation of 4-chlorobenzaldehyde (B46862) and 2-aminobenzamide.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of various catalysts under identical reaction conditions.
| Catalyst | Solvent | Time (min) | Yield (%) |
| L-Tartaric Acid | H₂O | 15 | 95 |
| Acetic Acid | H₂O | 60 | 60 |
| Oxalic Acid | H₂O | 55 | 65 |
| Citric Acid | H₂O | 50 | 70 |
| No Catalyst | H₂O | 360 | No Reaction |
| L-Tartaric Acid | EtOH | 45 | 80 |
| L-Tartaric Acid | MeOH | 50 | 75 |
| L-Tartaric Acid | CH₃CN | 90 | 40 |
As evidenced by the data, L-tartaric acid in water demonstrates superior catalytic activity, affording a 95% yield in a significantly shorter reaction time of 15 minutes compared to other acid catalysts.
Experimental Protocol: Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
Materials:
-
Anthranilamide (1 mmol)
-
Aldehyde (1 mmol)
-
L-Tartaric Acid (20 mol%)
-
Water (5 mL)
Procedure:
-
To a solution of anthranilamide (1 mmol) and aldehyde (1 mmol) in water (5 mL), L-tartaric acid (20 mol%) was added.
-
The reaction mixture was stirred at room temperature (28-30°C).
-
The progress of the reaction was monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture was poured into ice-cold water.
-
The precipitated solid product was collected by filtration.
-
The crude product was recrystallized from an ethanol-water mixture to yield the pure 2,3-dihydroquinazolin-4(1H)-one.
Signaling Pathway: Proposed Mechanism for Quinazolinone Synthesis
Caption: Proposed reaction mechanism for the L-tartaric acid-catalyzed synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
Catalytic Performance in the Synthesis of Trisubstituted Imidazoles
The synthesis of 2,4,5-trisubstituted imidazoles is another important multi-component reaction where the catalytic prowess of tartaric acid has been explored. A study by Agarwal et al. provides a comparison of tartaric acid with other catalysts for this transformation.
Data Presentation: Catalyst Performance Comparison
The following table presents a comparison of the effectiveness of tartaric acid with other catalysts for the synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.
| Catalyst | Time (min) | Yield (%) | Reference |
| Tartaric Acid | 45 | 90 | Agarwal et al. |
| L-proline | 120 | 85 | (unavailable) |
| CAN | 15 | 94 | (unavailable) |
| InCl₃ | 120 | 85 | (unavailable) |
| ZrOCl₂ | 180 | 88 | (unavailable) |
| (NH₄)₂HPO₄ | 180 | 85 | (unavailable) |
| H₃BO₃ | 150 | 86 | (unavailable) |
| KAl(SO₄)₂·12H₂O | 10 | 98 | (unavailable) |
| NaHSO₄·H₂O | 15 | 92 | (unavailable) |
| HY-zeolite | 150 | 85 | (unavailable) |
While some catalysts like KAl(SO₄)₂·12H₂O show a higher yield in a shorter time, tartaric acid remains a highly effective and environmentally benign catalyst, providing a high yield of 90% in a relatively short reaction time of 45 minutes.
Experimental Protocol: Synthesis of Trisubstituted Imidazoles
Materials:
-
Benzil (B1666583) (1 mmol)
-
Substituted aldehyde (1 mmol)
-
Ammonium (B1175870) acetate (B1210297) (2 mmol)
-
Tartaric acid (10 mol%)
Procedure:
-
A mixture of benzil (1 mmol), a substituted aldehyde (1 mmol), ammonium acetate (2 mmol), and tartaric acid (10 mol%) was prepared.
-
The reaction was carried out under solvent-less conditions at 100-110°C.
-
The progress of the reaction was monitored by TLC.
-
After completion, the reaction mixture was cooled to room temperature.
-
The solid mass was washed with cold water and then recrystallized from ethanol (B145695) to afford the pure trisubstituted imidazole.
Experimental Workflow: Trisubstituted Imidazole Synthesis
Caption: Experimental workflow for the synthesis of trisubstituted imidazoles using a tartaric acid catalyst.
Conclusion
The experimental data presented in this guide highlights that this compound and its parent acid are highly effective, green, and readily available catalysts for important organic transformations. In the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, L-tartaric acid outperforms several other acid catalysts in terms of reaction time and yield. For the synthesis of trisubstituted imidazoles, while other catalysts may offer slightly higher yields or shorter reaction times, tartaric acid remains a competitive and environmentally friendly option. The use of these nature-derived catalysts aligns with the principles of green chemistry, offering a sustainable alternative to traditional catalytic systems. Researchers and drug development professionals are encouraged to consider these catalysts in their synthetic strategies to improve efficiency and reduce environmental impact.
Assessing the Antioxidant Activity of Tartrates in Comparison to Other Antioxidants: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the antioxidant potential of various compounds is crucial for the development of new therapeutic agents and dietary supplements. This guide provides a comparative analysis of the antioxidant activity of tartrates against other well-established antioxidants, including ascorbic acid (Vitamin C), tocopherols (B72186) (Vitamin E), and polyphenols. The information presented is supported by experimental data and detailed methodologies to aid in research and development.
Introduction to Antioxidants and Oxidative Stress
Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Antioxidants are molecules that can neutralize these harmful ROS, thereby mitigating cellular damage. The efficacy of an antioxidant is often evaluated through various in vitro assays that measure its capacity to scavenge free radicals or reduce oxidizing agents.
Comparative Antioxidant Activity
While tartaric acid and its salts (tartrates) are recognized as food additives (E334) and are naturally present in fruits like grapes, their direct antioxidant activity is notably weak compared to classic antioxidants.[1][2][3] However, evidence suggests that tartaric acid can act as a synergist, enhancing the antioxidant effects of other compounds, particularly ascorbic acid.[1][4][5] This synergistic action is attributed to its ability to chelate metal ions, which can catalyze oxidative reactions.[4]
In contrast, ascorbic acid, tocopherols, and a wide array of polyphenols exhibit potent direct antioxidant activities. The following tables summarize the comparative antioxidant capacities based on common in vitro assays.
Data Presentation
Table 1: Comparative Antioxidant Activity via DPPH Assay (IC50 Values)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of an antioxidant to scavenge the stable DPPH radical. A lower IC50 value indicates higher antioxidant activity.
| Antioxidant Class | Compound | DPPH IC50 (µg/mL) | Reference |
| Tartrates | Tartaric Acid | Weak activity, specific IC50 values not commonly reported. Acts as a synergist. | [1] |
| Ascorbic Acid | Ascorbic Acid | ~6.1 - 40 | [6][7][8] |
| Tocopherols | α-Tocopherol | Varies depending on assay conditions. | |
| Polyphenols | Quercetin | ~3.96 | [9] |
| Gallic Acid | Strong activity, specific IC50 values vary. |
Note: IC50 values for the same compound can vary significantly between studies due to different experimental conditions.[10]
Table 2: Comparative Antioxidant Activity via ABTS Assay (TEAC Values)
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the Trolox Equivalent Antioxidant Capacity (TEAC), which quantifies the antioxidant capacity relative to Trolox, a vitamin E analog. Higher TEAC values indicate greater antioxidant activity.
| Antioxidant Class | Compound | ABTS TEAC (mM Trolox Equivalents/g) | Reference |
| Tartrates | Tartaric Acid | Data not commonly reported due to weak activity. | |
| Ascorbic Acid | Ascorbic Acid | High TEAC values are consistently reported. | |
| Tocopherols | α-Tocopherol | High TEAC values are consistently reported. | [11] |
| Polyphenols | Quercetin | High TEAC values are consistently reported. | [12] |
| Rosmarinic Acid | Reported to have TEAC values between 1.5-2.0. | [12] |
Table 3: Comparative Antioxidant Activity via FRAP Assay
The FRAP (Ferric Reducing Antioxidant Power) assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Higher FRAP values indicate greater reducing power.
| Antioxidant Class | Compound | FRAP Value (µmol Fe(II)/g) | Reference |
| Tartrates | Tartaric Acid | Data not commonly reported due to weak activity. | |
| Ascorbic Acid | Ascorbic Acid | ~1632.1 | [13] |
| Tocopherols | α-Tocopherol | Varies depending on assay conditions. | |
| Polyphenols | Quercetin | ~3107.3 | [13] |
| Gallic Acid | High FRAP values are consistently reported. | [14] |
Table 4: Comparative Antioxidant Activity via ORAC Assay
The ORAC (Oxygen Radical Absorbance Capacity) assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. Results are often expressed as Trolox Equivalents.
| Antioxidant Class | Compound | ORAC Value (µmol TE/g) | Reference |
| Tartrates | Tartaric Acid | Data not commonly reported due to weak activity. | |
| Ascorbic Acid | Ascorbic Acid | High ORAC values are consistently reported. | [15] |
| Tocopherols | α-Tocopherol | High ORAC values are consistently reported. | |
| Polyphenols | Quercetin | High ORAC values are consistently reported. | [16] |
| Gallic Acid | High ORAC values are consistently reported. | [14] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH Radical Scavenging Assay
Principle: This assay is based on the measurement of the scavenging capacity of antioxidants towards the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. In its radical form, DPPH has a deep violet color with an absorption maximum at around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, colorless molecule.[17]
Procedure:
-
A stock solution of DPPH (e.g., 0.6 mM) is prepared in methanol (B129727) and stored in the dark.[18]
-
A working solution is prepared by diluting the stock solution with methanol to obtain an absorbance of approximately 1.0 at 517 nm.[19][20]
-
Different concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) are prepared in a suitable solvent.[20]
-
A specific volume of the test compound/standard is mixed with the DPPH working solution.[18][20]
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[18]
-
The absorbance of the remaining DPPH is measured at 517 nm using a spectrophotometer.[18][19]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the sample.[6]
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with an absorbance maximum at 734 nm. In the presence of an antioxidant, the radical is reduced, leading to a loss of color.[21][22]
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[22][23][24]
-
Before use, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.[22]
-
Different concentrations of the test compound and a standard (e.g., Trolox) are prepared.
-
A specific volume of the test compound/standard is added to the diluted ABTS•+ solution.[22]
-
The mixture is incubated for a specific time (e.g., 6 minutes), and the absorbance is measured at 734 nm.[25]
-
The percentage of inhibition of absorbance is calculated.
-
The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[26]
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[27]
Procedure:
-
The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.[28]
-
A specific volume of the test sample is added to the FRAP reagent.[29]
-
The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).[29]
-
The absorbance of the blue-colored complex is measured at 593 nm.[28]
-
A standard curve is prepared using known concentrations of FeSO₄, and the results are expressed as µmol of Fe²⁺ equivalents per gram of sample or as ascorbic acid equivalents.[29]
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (commonly fluorescein) by a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). The antioxidant's capacity to protect the fluorescent probe from oxidative degradation is quantified.[30]
Procedure:
-
Reactions are typically carried out in a 96-well black microplate.[31]
-
A specific volume of the fluorescent probe (e.g., fluorescein) is added to each well, followed by the test sample or a standard antioxidant (e.g., Trolox).[31][32]
-
The plate is incubated at 37°C for a certain period (e.g., 30 minutes).[31][32]
-
The reaction is initiated by adding a solution of the peroxyl radical generator (AAPH).[31][32]
-
The fluorescence decay is monitored kinetically over time (e.g., every 1-2 minutes for 60-90 minutes) using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).[31]
-
The antioxidant capacity is calculated from the net area under the fluorescence decay curve (AUC) and is typically expressed as Trolox Equivalents (TE).[31][33]
Signaling Pathways and Experimental Workflows
Oxidative Stress Signaling Pathways
Oxidative stress can activate several intracellular signaling pathways, leading to diverse cellular responses ranging from adaptation and survival to apoptosis. Antioxidants can modulate these pathways by reducing the levels of ROS. Key pathways involved include the Mitogen-Activated Protein Kinase (MAPK) cascades (ERK, JNK, and p38) and transcription factors like NF-κB and Nrf2.
Caption: Oxidative stress signaling pathways modulated by antioxidants.
General Experimental Workflow for Antioxidant Activity Assessment
The following diagram illustrates a typical workflow for assessing the in vitro antioxidant activity of a compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tartaric acid - Wikipedia [en.wikipedia.org]
- 4. Tartaric Acid vs Ascorbic Acid in Vitamin Stabilization [eureka.patsnap.com]
- 5. ibn.idsi.md [ibn.idsi.md]
- 6. researchgate.net [researchgate.net]
- 7. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. iomcworld.com [iomcworld.com]
- 21. youtube.com [youtube.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 25. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. cellbiolabs.com [cellbiolabs.com]
- 28. researchgate.net [researchgate.net]
- 29. journal.unisza.edu.my [journal.unisza.edu.my]
- 30. bmglabtech.com [bmglabtech.com]
- 31. activeconceptsllc.com [activeconceptsllc.com]
- 32. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
A Comparative Guide to the Cross-Validation of Analytical Techniques for Tartrate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct analytical techniques for the quantification of tartrate: Ion Chromatography (IC) and an Enzymatic Assay. The selection of an appropriate analytical method is critical for ensuring the quality and consistency of pharmaceutical products and food and beverage matrices. This document presents supporting experimental data, detailed methodologies, and a logical workflow for the cross-validation of these techniques to aid in method selection and implementation.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the performance characteristics of Ion Chromatography and an Enzymatic Assay for tartrate analysis. These parameters are essential for researchers to consider when selecting the most appropriate method for their specific analytical needs.
| Performance Parameter | Ion Chromatography (IC) | Enzymatic Assay (D-Malate Dehydrogenase) |
| Linearity (Correlation Coefficient, r) | > 0.999[1][2] | 0.9991[3] |
| Concentration Range | 10 µg/mL to 50 µg/mL[2] | 0.02 mM to 1.0 mM[3] |
| Accuracy (% Recovery) | 99% to 101%[1][2] | Good agreement with HPLC[3] |
| Precision (% RSD) | < 1.0%[1][2] | 1.71%[3] |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated |
| Limit of Quantitation (LOQ) | Not explicitly stated | Not explicitly stated |
| Analysis Time | 10 - 12 minutes[4] | 30 minutes[3] |
| Specificity | High, resolves tartrate from other anions[5] | Specific to L-Tartrate[3] |
| Primary Application | Drug Products (e.g., Tolterodine Tartrate)[1][5] | Wines and Grapes[3] |
Experimental Protocols
Detailed methodologies for both Ion Chromatography and the Enzymatic Assay for tartrate analysis are provided below. These protocols are intended to serve as a starting point for method development and validation in your laboratory.
Ion Chromatography (IC) Protocol
This protocol is based on the analysis of tartrate in a drug product matrix.[1][5]
-
Sample Preparation:
-
Accurately weigh and dissolve the drug substance or product in high-purity water to achieve a target concentration within the calibrated range.
-
Filter the sample solution through a 0.45 µm filter prior to injection.
-
-
Instrumentation (Example System):
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the tartrate peak based on its retention time compared to a known standard.
-
Quantify the analyte by integrating the peak area and comparing it to a calibration curve generated from tartrate standards of known concentrations.
-
Enzymatic Assay Protocol (D-Malate Dehydrogenase)
This protocol is adapted for the analysis of L-tartrate in wine and grape samples.[3]
-
Sample Preparation:
-
Dilute wine or grape juice samples with distilled water to bring the L-tartrate concentration into the linear range of the assay (0.02-1.0 mM).
-
-
Reagents:
-
Glycylglycine (B550881) buffer (pH 10.0)
-
NAD+ solution
-
D-malate dehydrogenase (D-MDH) enzyme solution
-
-
Assay Procedure (Spectrophotometric):
-
In a cuvette, mix the diluted sample, glycylglycine buffer, and NAD+ solution.
-
Measure the initial absorbance at 340 nm (A1).
-
Add the D-MDH solution to initiate the reaction.
-
Incubate at a controlled temperature (e.g., 25°C) for approximately 30 minutes, or until the reaction is complete.
-
Measure the final absorbance at 340 nm (A2).
-
-
Data Analysis:
-
Calculate the change in absorbance (ΔA = A2 - A1).
-
The concentration of L-tartrate is directly proportional to the change in absorbance.
-
Quantify the L-tartrate concentration by comparing the ΔA to a calibration curve prepared using standard solutions of L-tartaric acid.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of these analytical methods and the decision-making process for selecting an appropriate method.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic Quantification of L-Tartrate in Wines and Grapes by Using the Secondary Activity of D-Malate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. chromatographyonline.com [chromatographyonline.com]
"benchmarking the piezoelectric properties of Rochelle salt with other materials"
For researchers, scientists, and professionals in material science and electronic component development, the selection of an appropriate piezoelectric material is critical for the design of sensors, actuators, and transducers. This guide provides a detailed comparison of the piezoelectric properties of Rochelle salt against other widely used materials, including Lead Zirconate Titanate (PZT), Barium Titanate (BaTiO₃), Quartz (α-SiO₂), and Polyvinylidene Fluoride (PVDF).
Rochelle salt (Sodium Potassium Tartrate Tetrahydrate, KNaC₄H₄O₆·4H₂O) holds a significant place in the history of materials science as one of the first materials in which piezoelectricity and ferroelectricity were discovered.[1][2] While it has been surpassed in many applications by synthetic ceramics like PZT, its unique properties, low cost, and non-toxic, eco-friendly nature continue to make it a subject of interest.[1][3][4] This guide presents quantitative data, experimental protocols, and a logical workflow for material characterization to offer an objective benchmark.
Comparative Analysis of Piezoelectric Properties
The performance of a piezoelectric material is defined by several key coefficients and properties. The following table summarizes these critical parameters for Rochelle salt and other benchmark materials. It is important to note that the properties of PZT and BaTiO₃ can vary significantly with specific composition and doping, and the values for Rochelle salt are highly dependent on temperature and humidity.
| Property | Rochelle Salt (KNaC₄H₄O₆·4H₂O) | PZT-5H | Barium Titanate (BaTiO₃) | α-Quartz (SiO₂) | PVDF |
| Piezoelectric Charge Coefficient (d₃₃) | 100 - 2000 pC/N (Shear mode d₁₄ is dominant) | ~650 pC/N | 100 - 470 pC/N[5][6] | ~2.3 pC/N[6] | -20 to -33 pC/N[7][8] |
| Piezoelectric Voltage Coefficient (g₃₃) | High (variable) | ~19.0 x 10⁻³ Vm/N[9] | ~12.6 - 14.0 x 10⁻³ Vm/N[10][11] | ~50 x 10⁻³ Vm/N | ~200 - 300 x 10⁻³ Vm/N[12] |
| Electromechanical Coupling Factor (k₃₃) | ~0.3 - 0.7 (variable) | ~0.75[9][13] | ~0.42 - 0.50[14] | ~0.1 | ~0.1 - 0.2 |
| Relative Dielectric Constant (εr) | 100 - 10,000+ (highly temp. dependent) | ~3800[9] | ~1700[10] | ~4.5 | ~12-13[7] |
| Curie Temperature (Tc) | -18°C and +24°C[2] | ~225°C[9] | ~120 - 130°C[15] | 573°C | ~85 - 125°C |
Experimental Protocols
The accurate characterization of piezoelectric properties is fundamental to material comparison. The methodologies below are standard for determining the key coefficients presented in the table.
Measurement of Piezoelectric Charge Coefficient (d₃₃)
The d₃₃ coefficient, which relates the electric charge generated to an applied mechanical force, can be measured by two primary methods:
-
Direct Method (Berlincourt Method): This is a quasi-static measurement where a small, oscillating force at a low frequency (e.g., 100 Hz) is applied to the material sample in the direction of polarization (the '3' axis).[16][17] The resulting electric charge generated on the sample's electrodes is measured using a charge amplifier. The d₃₃ is then calculated as the ratio of the generated charge (in picocoulombs, pC) to the applied force (in newtons, N).[17][18]
-
Converse Method (Interferometry): This method relies on the inverse piezoelectric effect. A variable voltage is applied across the material, inducing a mechanical strain (a change in thickness).[1][19] This minute displacement is precisely measured using a laser interferometer or an Atomic Force Microscope (AFM).[19][20] The d₃₃ is calculated as the ratio of the induced strain to the applied electric field (in meters/volt, which is dimensionally equivalent to coulombs/newton).[1]
Measurement of Electromechanical Coupling Factor (k₃₃)
The electromechanical coupling factor (k) represents the efficiency of converting mechanical energy to electrical energy, and vice versa. It is a dimensionless quantity, and k₃₃ specifically refers to the coupling in the thickness mode.
-
Resonance-Antiresonance Method: This is the most common technique for determining k. The electrical impedance of the piezoelectric material is measured as a function of frequency using an impedance analyzer.[21][22] The frequencies at which the impedance is at a minimum (resonance, fr) and maximum (anti-resonance, fa) are identified. These frequencies correspond to mechanical resonance. The electromechanical coupling factor k₃₃ can then be calculated from fr, fa, and other material properties using standardized formulas.[21][23]
Calculation of Piezoelectric Voltage Coefficient (g₃₃)
The g₃₃ coefficient is a critical parameter for sensor applications as it indicates the magnitude of the electric field produced per unit of applied mechanical stress. It is typically not measured directly but is calculated from the d₃₃ coefficient and the relative dielectric constant (permittivity) εr using the following relationship:[10][18][24]
g₃₃ = d₃₃ / (ε₀ * εr)
Where ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).
Experimental and Logical Workflow
The characterization of a novel or existing piezoelectric material follows a structured workflow to ensure comprehensive and comparable data. The diagram below illustrates the key steps from sample preparation to final property determination.
References
- 1. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 2. Rochelle Salt-Based Ferroelectric and Piezoelectric Composite Produced with Simple Additive Manufacturing Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. D33 Values In Piezoelectric Crystals: Implications For Practical Applications [samaterials.co.uk]
- 7. piezopvdf.com [piezopvdf.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. info.piezo.com [info.piezo.com]
- 10. ajer.org [ajer.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Ceramic Materials (PZT) - Boston Piezo-Optics Inc. [bostonpiezooptics.com]
- 14. researchgate.net [researchgate.net]
- 15. gdckathua.in [gdckathua.in]
- 16. Measuring piezoelectric d33 coefficents using the direct method. | NPL Publications [eprintspublications.npl.co.uk]
- 17. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 18. application.wiley-vch.de [application.wiley-vch.de]
- 19. depts.washington.edu [depts.washington.edu]
- 20. afm.cn [afm.cn]
- 21. Near-ideal electromechanical coupling in textured piezoelectric ceramics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ntrs.nasa.gov [ntrs.nasa.gov]
- 24. nanoient.org [nanoient.org]
A Comparative Guide to the Buffering Capacity of Tartrate Salts: An In-Vitro Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in-vitro comparison of the buffering capacity of three common tartrate salts: sodium tartrate, potassium tartrate, and potassium sodium tartrate. The information presented is essential for researchers and formulation scientists in selecting the appropriate buffer system for pharmaceutical and biotechnological applications, where maintaining a stable pH is critical for the efficacy and stability of active pharmaceutical ingredients (APIs).
Introduction to Tartrate Buffers
Tartaric acid is a diprotic organic acid, meaning it can donate two protons, with pKa values of approximately 2.98 and 4.34 at 25°C.[1] This characteristic allows its salts to effectively buffer solutions in two distinct pH ranges. Tartrate buffers are widely utilized in the pharmaceutical, food, and beverage industries due to their biocompatibility and well-defined buffering ranges. The choice between different tartrate salts can be influenced by factors such as desired cation, solubility, and cost. This guide focuses on a theoretical comparison of their buffering capacities based on fundamental chemical principles.
Comparative Buffering Capacity
The buffering capacity (β) of a solution is a measure of its resistance to a change in pH upon the addition of an acid or a base. For a diprotic acid like tartaric acid, the buffering capacity is at its maximum when the pH is equal to its pKa values. The following table summarizes the theoretical buffering capacity of 0.1 M solutions of sodium tartrate, potassium tartrate, and potassium sodium tartrate at pH values around the two pKa values of tartaric acid.
| Tartrate Salt | Molecular Formula | Molecular Weight ( g/mol ) | pH | Theoretical Buffering Capacity (β) (mM/pH unit) |
| Sodium Tartrate Dihydrate | C₄H₄Na₂O₆·2H₂O | 230.08[2][3][4][5][6] | 2.98 | ~57.6 |
| 4.34 | ~57.6 | |||
| Potassium Tartrate Hemihydrate | K₂C₄H₄O₆·0.5H₂O | 235.28[7][8][9] | 2.98 | ~57.6 |
| 4.34 | ~57.6 | |||
| Potassium Sodium Tartrate Tetrahydrate | KNaC₄H₄O₆·4H₂O | 282.22[10][11][12][13][14] | 2.98 | ~57.6 |
| 4.34 | ~57.6 |
Note: The theoretical buffering capacity (β) was calculated using the formula for a diprotic buffer system. The values are approximately the same for all three salts at the same molar concentration because the buffering action is primarily due to the tartrate anion, and the cation (sodium or potassium) has a negligible effect on the buffering capacity in this context.
Experimental Protocol for Determining Buffering Capacity
This section outlines a detailed methodology for an in-vitro study to experimentally determine and compare the buffering capacity of different tartrate salts.
1. Materials:
-
Sodium Tartrate Dihydrate (ACS grade)
-
Potassium Tartrate Hemihydrate (ACS grade)
-
Potassium Sodium Tartrate Tetrahydrate (ACS grade)
-
Hydrochloric Acid (HCl), 0.1 M standardized solution
-
Sodium Hydroxide (NaOH), 0.1 M standardized solution
-
Deionized water
-
Calibrated pH meter with electrode
-
Magnetic stirrer and stir bars
-
Burettes (50 mL)
-
Volumetric flasks (100 mL)
-
Beakers (250 mL)
2. Preparation of 0.1 M Tartrate Salt Solutions:
-
Sodium Tartrate Solution: Dissolve 2.301 g of sodium tartrate dihydrate in deionized water and make up the volume to 100 mL in a volumetric flask.
-
Potassium Tartrate Solution: Dissolve 2.353 g of potassium tartrate hemihydrate in deionized water and make up the volume to 100 mL in a volumetric flask.
-
Potassium Sodium Tartrate Solution: Dissolve 2.822 g of potassium sodium tartrate tetrahydrate in deionized water and make up the volume to 100 mL in a volumetric flask.
3. Titration Procedure:
-
Pipette 50 mL of one of the 0.1 M tartrate salt solutions into a 250 mL beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Record the initial pH of the solution.
-
Fill a burette with 0.1 M HCl solution.
-
Add the HCl solution in 0.5 mL increments, recording the pH after each addition. Continue until the pH drops by approximately 2 units from the initial pH.
-
Repeat the titration for the same tartrate salt solution using 0.1 M NaOH solution, adding the base in 0.5 mL increments until the pH increases by approximately 2 units from the initial pH.
-
Repeat steps 1-7 for the other two tartrate salt solutions.
-
Perform each titration in triplicate to ensure reproducibility.
4. Calculation of Buffering Capacity:
The buffering capacity (β) is calculated as the amount of strong acid or base added per unit change in pH.
β = (moles of acid or base added) / (volume of buffer in L × ΔpH)
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure for determining the buffering capacity of the tartrate salt solutions.
Caption: Experimental workflow for determining the buffering capacity of tartrate salts.
Logical Relationship of Buffering Action
The buffering action of a tartrate buffer is based on the equilibrium between tartaric acid (H₂T), bitartrate (B1229483) (HT⁻), and tartrate (T²⁻) ions. The addition of an acid or base shifts these equilibria, thereby resisting a significant change in pH.
Caption: Buffering mechanism of the tartrate system.
Conclusion
While the theoretical buffering capacities of sodium tartrate, potassium tartrate, and potassium sodium tartrate are identical at the same molar concentration, practical considerations such as solubility, hygroscopicity, and potential interactions with other formulation components should be taken into account during buffer selection. The provided experimental protocol offers a robust framework for empirically verifying these theoretical values and for making informed decisions in the development of stable and effective pharmaceutical formulations. Researchers are encouraged to perform these in-vitro studies to confirm the optimal buffer choice for their specific application.
References
- 1. L-Tartaric Acid [drugfuture.com]
- 2. Sodium tartrate dihydrate | C4H8Na2O8 | CID 12598458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sodium tartrate - Wikipedia [en.wikipedia.org]
- 4. americanelements.com [americanelements.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Sodium L-(+)-tartrate dihydrate, 99% | Fisher Scientific [fishersci.ca]
- 7. Potassium tartrate hemihydrate | C8H10K4O13 | CID 71586864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Di-Potassium tartrate hemihydrate | C4H6K2O7 | CID 16211711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Potassium sodium tartrate tetrahydrate | C4H12KNaO10 | CID 165453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. dawnscientific.com [dawnscientific.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. chemimpex.com [chemimpex.com]
- 14. Potassium sodium tartrate tetrahydrate | 6381-59-5 [chemicalbook.com]
Safety Operating Guide
Proper Disposal of Potassium L-Tartaric Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of responsible research. This guide provides detailed procedures for the proper disposal of potassium L-tartaric acid, also known as potassium bitartrate (B1229483) or cream of tartar, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Key Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these characteristics is essential for safe handling and disposal.
| Property | Value |
| Molecular Formula | C₄H₅KO₆ |
| Molecular Weight | 188.18 g/mol |
| Appearance | White crystalline powder |
| Solubility in Water | 1g / 162 mL[1] |
| Specific Gravity | 1.950 g/cm³[1] |
| Stability | Stable under normal temperatures and pressures[1][2] |
| Incompatibilities | Strong oxidizing agents[1][2] |
| Hazardous Decomposition | Carbon monoxide, carbon dioxide, oxides of potassium[1] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be equipped with the appropriate personal protective equipment to minimize exposure and ensure personal safety.
-
Eye Protection: Wear chemical safety goggles or glasses that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1]
-
Hand Protection: Wear appropriate protective gloves to prevent skin contact.[1]
-
Body Protection: Wear a lab coat or other appropriate protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. However, if dust is generated, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1]
Step-by-Step Disposal Procedure
The disposal of this compound should always be conducted in accordance with local, state, and federal regulations.[3] The following steps provide a general guideline for its proper disposal.
1. Waste Identification and Segregation:
-
Determine if the this compound waste is unused, contaminated, or part of a mixture.
-
Unused, uncontaminated material may be suitable for recycling if local regulations and facility protocols permit.[3]
-
Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.[4]
2. Spill Management:
-
In the event of a spill, immediately clean the affected area.[3][5]
-
For minor spills, use dry clean-up procedures to avoid generating dust.[3]
-
Sweep or shovel the spilled solid material into a suitable, labeled container for waste disposal.[6]
-
Ensure the area is well-ventilated.[1]
-
For major spills, alert personnel in the area and contact your institution's emergency responders.[3]
3. Containerization:
-
Place the this compound waste into a clean, dry, and compatible container.
-
The container should be in good condition and able to be securely sealed.
-
Clearly label the container as "this compound Waste" and include any other information required by your institution.
4. Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]
-
The storage area should be a designated waste accumulation area.
5. Final Disposal:
-
Hand over the labeled waste container to your institution's EHS department or a licensed chemical waste disposal contractor.
-
Never dispose of this compound by pouring it down the drain.[1][4][6][7]
-
All waste disposal must be handled in accordance with local, state, and federal regulations.[3]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Potassium L-Tartaric Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Potassium L-tartaric acid, including detailed operational and disposal plans. By adhering to these protocols, you can minimize risks and maintain a safe research environment.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to prevent skin and eye contact, as well as inhalation of dust particles. The following table summarizes the recommended PPE for various laboratory scenarios involving this compound.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles.[1][2][3] A face shield is recommended if there is a significant splash hazard.[4][5][6] | Nitrile or neoprene gloves are recommended for handling organic acids.[4] Always inspect gloves for tears or degradation before use.[5] | A standard laboratory coat is required.[1][2][7] Ensure it is fully buttoned. | An N95 dust mask or a respirator with a particulate filter is recommended if the weighing process generates dust.[1][8] |
| General handling and transfers | Safety glasses with side shields are mandatory.[3] | Nitrile or neoprene gloves.[4] | A standard laboratory coat.[7] | Generally not required if handled in a well-ventilated area. |
| Cleaning spills | Chemical splash goggles and a face shield are necessary to protect against splashes of cleaning solutions and the chemical itself.[1][4] | Heavy-duty nitrile or butyl rubber gloves for enhanced protection.[4] | A chemical-resistant apron over a lab coat.[9] | A respirator with a particulate filter is required, especially for large spills that generate dust.[1][8] |
Operational Plan for Safe Handling
Following a systematic operational plan minimizes the risk of exposure and ensures procedural consistency.
1. Preparation and Area Setup:
-
Ensure the work area, preferably a chemical fume hood or a well-ventilated space, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[10]
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Don the appropriate PPE as outlined in the table above.
2. Weighing and Solution Preparation:
-
When weighing the solid this compound, use a draft shield or conduct the operation in a fume hood to minimize dust dispersion.
-
Use a scoop or spatula to transfer the solid. Avoid creating dust clouds.
-
When preparing solutions, slowly add the this compound to the solvent (e.g., water) to avoid splashing. Stir gently to dissolve.
3. During the Experiment:
-
Keep all containers with this compound clearly labeled.
-
Avoid direct contact with the chemical, even when wearing gloves.
-
If any skin contact occurs, immediately wash the affected area with copious amounts of water for at least 15 minutes.[6][10]
-
In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[1][6]
Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) should be placed in a designated, labeled solid waste container.
-
Aqueous solutions of this compound should be collected in a labeled hazardous waste container for aqueous waste. Do not pour down the drain unless permitted by local regulations and after appropriate neutralization.
2. Container Management:
-
Waste containers must be kept closed when not in use.
-
Ensure waste containers are compatible with the chemical waste being collected.
-
Do not overfill waste containers.
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.[5] Follow all institutional and local regulations for chemical waste disposal.[2]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. calpaclab.com [calpaclab.com]
- 5. dess.uccs.edu [dess.uccs.edu]
- 6. usascientific.com [usascientific.com]
- 7. biotech.gsu.edu [biotech.gsu.edu]
- 8. safecare-gloves.com [safecare-gloves.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. info.eagleprotect.com [info.eagleprotect.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
